3'-O-Methylguanosine-5'-monophosphate
Description
The exact mass of the compound 5'-Guanylic acid, 3'-O-methyl- is 377.07364948 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O8P/c1-22-7-4(2-23-25(19,20)21)24-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKGFFURACNNS-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634802 | |
| Record name | 3'-O-Methylguanosine 5'-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400806-41-9 | |
| Record name | 3'-O-Methylguanosine 5'-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3'-O-Methylguanosine-5'-monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a modified nucleotide of significant interest in biochemical research and drug development. The synthesis is a multi-step process involving the preparation of the precursor, 3'-O-methylguanosine, followed by its selective 5'-monophosphorylation. Both chemical and enzymatic routes for these transformations are explored, providing researchers with versatile options to suit their laboratory capabilities and project requirements. This guide offers detailed experimental protocols, quantitative data, and visual workflows to facilitate the successful synthesis and purification of this important compound.
I. Overview of Synthetic Strategies
The synthesis of this compound can be broadly divided into two key stages:
-
Synthesis of 3'-O-Methylguanosine: This crucial step involves the selective methylation of the 3'-hydroxyl group of the ribose moiety of guanosine. Achieving this selectivity is paramount and often requires the use of protecting groups for other reactive sites on the guanosine molecule. A prominent chemoenzymatic strategy involves the methylation of a more amenable precursor, 2-aminoadenosine, followed by enzymatic deamination to yield the desired guanosine derivative.
-
5'-Monophosphorylation: Once 3'-O-methylguanosine is obtained, the next step is the introduction of a phosphate group at the 5'-hydroxyl position. This can be accomplished through established chemical phosphorylation methods, such as the Yoshikawa-Ludwig procedure, or via enzymatic phosphorylation using a suitable nucleoside kinase, offering a milder and potentially more regioselective alternative.
This guide will provide detailed protocols for both chemical and enzymatic approaches to the 5'-monophosphorylation step, allowing researchers to choose the most appropriate method.
II. Chemical Synthesis Pathway
The chemical synthesis of this compound involves the preparation of the 3'-O-methylated nucleoside followed by chemical phosphorylation.
A. Synthesis of 3'-O-Methylguanosine (Precursor)
A common and effective method for the selective synthesis of 3'-O-methylguanosine involves a chemoenzymatic approach starting from 2-aminoadenosine. This method leverages the differential reactivity of the hydroxyl groups and a specific enzymatic conversion.
Experimental Protocol: Chemoenzymatic Synthesis of 3'-O-Methylguanosine
-
Protection of 2-aminoadenosine: The 2',3'-hydroxyl groups of 2-aminoadenosine are protected, often as an isopropylidene ketal, to allow for selective reaction at the 5'- and 3'-positions.
-
Methylation: The protected 2-aminoadenosine is then methylated. By carefully selecting the reaction conditions, such as using a stoichiometric amount of a tin-based catalyst (e.g., dibutyltin oxide) followed by the addition of a methylating agent like methyl iodide, the methylation can be directed to the 3'-hydroxyl group.
-
Deprotection: The protecting groups are removed under acidic conditions to yield 3'-O-methyl-2-aminoadenosine.
-
Enzymatic Deamination: The resulting 3'-O-methyl-2-aminoadenosine is then treated with adenosine deaminase. This enzyme specifically converts the 2-aminoadenosine derivative to the corresponding guanosine analog, yielding 3'-O-methylguanosine.
-
Purification: The final product is purified by crystallization or column chromatography.
B. 5'-Monophosphorylation of 3'-O-Methylguanosine
A widely used and effective method for the 5'-monophosphorylation of nucleosides is the Yoshikawa-Ludwig phosphorylation, which utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent.
Experimental Protocol: Chemical 5'-Monophosphorylation
-
Reaction Setup: 3'-O-methylguanosine is suspended in anhydrous trimethyl phosphate at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Phosphorylation: Phosphoryl chloride (POCl₃) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0°C for a specified period, typically 2-4 hours, until the starting material is consumed (monitored by TLC or HPLC).
-
Quenching: The reaction is quenched by the slow addition of a cold aqueous buffer, such as triethylammonium bicarbonate (TEAB) or sodium bicarbonate solution, while maintaining a low temperature.
-
Purification: The crude product is purified by anion-exchange chromatography. A common choice is a DEAE-Sephadex column, eluting with a linear gradient of a volatile buffer like TEAB. The fractions containing the desired product are collected and lyophilized to yield the triethylammonium salt of this compound.
III. Enzymatic Synthesis Pathway
An alternative "green" approach to the 5'-monophosphorylation of 3'-O-methylguanosine is the use of a nucleoside kinase. These enzymes catalyze the transfer of a phosphate group from a donor, typically ATP or GTP, to the 5'-hydroxyl of the nucleoside.
A. 5'-Monophosphorylation using a Nucleoside Kinase
Several nucleoside kinases exhibit broad substrate specificity and can phosphorylate modified nucleosides. For instance, deoxynucleoside kinase from Drosophila melanogaster (dNK) is known to be a versatile enzyme for this purpose.[1]
Experimental Protocol: Enzymatic 5'-Monophosphorylation
-
Reaction Mixture: In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine 3'-O-methylguanosine, a phosphate donor (e.g., ATP or GTP), magnesium chloride (a required cofactor for the kinase), and the nucleoside kinase enzyme.
-
Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme, typically 37°C, for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by HPLC.
-
Enzyme Inactivation: The reaction is terminated by inactivating the enzyme, for example, by heating the mixture or by adding a protein precipitant like ethanol or acetonitrile.
-
Purification: The reaction mixture is centrifuged to remove the denatured enzyme. The supernatant, containing the product, unreacted substrate, and phosphate donor, is then purified by anion-exchange chromatography as described in the chemical synthesis section.
IV. Quantitative Data and Characterization
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification efficiency.
| Step | Method | Key Reagents/Enzymes | Typical Yield | Purity (Post-Purification) |
| 3'-O-Methylation | Chemoenzymatic | Dibutyltin oxide, Methyl iodide, Adenosine deaminase | 40-60% | >95% |
| 5'-Monophosphorylation | Chemical | POCl₃, Trimethyl phosphate | 50-70% | >98% (by HPLC) |
| 5'-Monophosphorylation | Enzymatic | Nucleoside Kinase, ATP/GTP | 40-90%[1] | >98% (by HPLC) |
Characterization Data:
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the guanine base protons, the ribose protons, and the newly introduced methyl group on the 3'-oxygen. The chemical shifts of the ribose protons will be altered compared to the starting 3'-O-methylguanosine due to the presence of the 5'-phosphate group.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all carbon atoms in the molecule, further confirming the structure.
-
³¹P NMR: The phosphorus NMR spectrum should show a single peak corresponding to the monophosphate group, confirming the success of the phosphorylation step.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing definitive evidence of its composition.
-
HPLC: High-performance liquid chromatography, particularly using an anion-exchange column, is essential for assessing the purity of the final product.
V. Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound, offering both chemical and enzymatic pathways to this valuable research compound. The detailed experimental protocols, quantitative data, and visual workflows are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and purify this modified nucleotide for their specific applications. Careful execution of the described procedures and thorough characterization of the final product are crucial for obtaining high-quality material for downstream use.
References
The Advent of 3'-O-Methylated Nucleotides: A Technical Guide to Synthesis, Properties, and Applications as Chain Terminators
For Immediate Release
A pivotal development in molecular biology and biotechnology has been the introduction of synthetically modified nucleotides that act as chain terminators in enzymatic nucleic acid synthesis. Among these, 3'-O-methylated nucleotides have emerged as crucial tools for researchers, scientists, and drug development professionals. By blocking the essential 3'-hydroxyl group required for phosphodiester bond formation, these molecules provide a powerful mechanism for controlling polymerase activity. This technical guide provides an in-depth exploration of the synthesis, core principles, and key applications of 3'-O-methylated nucleotides, with a focus on their role as terminators in sequencing and other molecular biology techniques.
Introduction: A Tale of Two Methylations
While 2'-O-methylation is a widespread natural modification found in various RNA species, playing roles in RNA stability and function, 3'-O-methylation is not a common natural biological modification. Instead, the "discovery" and significance of 3'-O-methylated nucleotides lie in their chemical synthesis and application as tools to interrogate and manipulate biological systems. The primary function of a 3'-O-methyl group on a nucleotide is to render it a chain terminator. Once a polymerase incorporates a 3'-O-methylated nucleotide into a growing DNA or RNA strand, the absence of a free 3'-hydroxyl group prevents the addition of the next nucleotide, thus halting elongation. This property is analogous to the mechanism of dideoxynucleotides (ddNTPs) that were foundational to Sanger sequencing.
Chemical Synthesis of 3'-O-Methylated Ribonucleoside Phosphoramidites
The synthesis of oligonucleotides containing 3'-O-methylated residues is achieved through solid-phase synthesis using phosphoramidite chemistry. This requires the preparation of 3'-O-methylated ribonucleoside phosphoramidite building blocks.
Experimental Protocol: Synthesis of 3'-O-Methyladenosine Phosphoramidite
This protocol outlines a general approach for the synthesis of a 3'-O-methylated adenosine phosphoramidite, a key reagent for incorporating this modification into RNA.
Step 1: Selective Protection of Adenosine
-
Start with adenosine. Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Protect the N6-amino group of the adenine base, for example, with a benzoyl (Bz) group.
-
The result is a 5'-O-DMT-N6-Bz-adenosine, with free 2' and 3' hydroxyl groups.
Step 2: Selective 3'-O-Methylation
-
This step is crucial and often challenging due to the similar reactivity of the 2' and 3' hydroxyl groups. A common strategy involves a transient protection of the 2'-hydroxyl group.
-
React the 5', N6-diprotected adenosine with a reagent that selectively protects the 2'-OH, such as a bulky silyl group.
-
With the 2'-OH protected, the 3'-OH is now available for methylation. Treat the compound with a methylating agent like methyl iodide (CH₃I) in the presence of a strong base (e.g., sodium hydride, NaH).
-
Remove the transient 2'-OH protecting group to yield 5'-O-DMT-N6-Bz-3'-O-methyladenosine.
Step 3: Phosphitylation
-
The final step is to convert the 3'-O-methylated nucleoside into a phosphoramidite.
-
React the 5'-O-DMT-N6-Bz-3'-O-methyladenosine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
-
The product, 5'-O-DMT-N6-Bz-3'-O-methyladenosine-2'-(N,N-diisopropyl)phosphoramidite, is then purified and can be used in an automated oligonucleotide synthesizer.
Mechanism of Action: Chain Termination
The utility of 3'-O-methylated nucleotides stems from their ability to act as potent chain terminators during nucleic acid polymerization. DNA and RNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the growing nucleic acid chain. The substitution of this 3'-hydroxyl with a methoxy group (-OCH₃) makes this reaction impossible.
Polymerase Incorporation and Fidelity
The efficiency and fidelity with which a polymerase incorporates a modified nucleotide are critical for its utility. While wild-type polymerases can incorporate 3'-O-methylated nucleotides, their efficiency is often lower than for their natural counterparts. Consequently, engineered DNA polymerases have been developed to improve the incorporation of nucleotides with modifications at the 3' position.
Experimental Protocol: Single-Nucleotide Incorporation Assay
This assay is used to determine the efficiency of incorporation of a 3'-O-methylated nucleotide by a specific polymerase.
-
Design and Preparation: A DNA or RNA template is designed with a specific sequence. A corresponding primer, labeled with a fluorescent dye or radioisotope, is annealed to the template such that the next nucleotide to be incorporated is the one of interest.
-
Reaction Setup: Set up parallel reactions containing the primer-template complex, the DNA or RNA polymerase being tested, and either the natural dNTP/NTP or the 3'-O-methylated dNTP/NTP.
-
Time Course: The reactions are incubated at the optimal temperature for the polymerase, and aliquots are taken at various time points. The reaction is stopped by adding a quenching solution (e.g., EDTA).
-
Analysis: The products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to detect the labeled primer and the extended products.
-
Quantification: The intensity of the bands corresponding to the unextended primer and the +1 extended product are quantified. The rate of product formation is used to calculate kinetic parameters such as k_cat and K_m.
| Polymerase | Nucleotide | Relative Incorporation Efficiency (Modified vs. Natural) | Reference |
| 9°N polymerase (exo-) (A485L/Y409V mutant) | 3'-O-allyl-dATP | Efficiently incorporated | [1] |
| 9°N polymerase (exo-) (A485L/Y409V mutant) | 3'-O-(2-nitrobenzyl)-dGTP | Efficiently incorporated | [1] |
| KOD polymerase (Mut_C2 variant) | 3'-O-azidomethyl-dATP-Cy3 | High catalytic efficiency | [2] |
| Wild-type KOD polymerase | 3'-O-azidomethyl-dATP-Cy3 | No incorporation observed | [2] |
Note: Data for 3'-O-allyl and 3'-O-azidomethyl modifications are presented as proxies for 3'-O-methyl, as specific comparative data for 3'-O-methyl incorporation is sparse in the literature. These modifications also function as 3' terminators.
Impact on Duplex Stability
The introduction of a methyl group at the 3'-O position can also influence the thermodynamic stability of the resulting nucleic acid duplex. The melting temperature (T_m), the temperature at which half of the duplex dissociates, is a key measure of this stability. Generally, modifications to the sugar moiety can alter the sugar pucker conformation, which in turn affects the overall duplex geometry and stability.
| Modification | Duplex Type | Change in T_m (°C) per modification | Reference |
| 3'-β methyl (on deoxyribose) | DNA:RNA | Destabilizing | [3] |
| 2'-O-methyl | RNA:RNA | +1.0 to +2.0 (Stabilizing) | [4] |
| Cytosine methylation (base) | DNA:DNA | ~+0.5 to +1.0 (Stabilizing) | [5][6] |
Applications in Research and Development
The primary application of 3'-O-methylated nucleotides is as terminators in various molecular biology techniques.
-
Next-Generation Sequencing (NGS): Similar to other 3'-O-blocked reversible terminators, 3'-O-methylated nucleotides could potentially be used in sequencing-by-synthesis platforms. After incorporation and detection, the methyl group would need to be chemically removed to allow the next cycle of nucleotide addition.
-
PCR and RT-PCR: The inclusion of a 3'-O-methylated nucleotide in a PCR or RT-PCR reaction can be used to terminate the reaction at specific points or to create defined-length products.
-
Oligonucleotide Synthesis: Incorporating a 3'-O-methylated nucleotide at the 3'-terminus of a synthetic oligonucleotide renders it resistant to extension by polymerases and can also provide some protection against 3'-exonucleases. This is valuable for applications such as probes and primers where 3'-extension is undesirable.
Conclusion
3'-O-methylated nucleotides represent a key class of synthetic molecules that have empowered researchers to control and analyze nucleic acid polymerization with high precision. While not a feature of natural biological systems, their role as chain terminators has been pivotal in the development of sequencing technologies and other molecular tools. The continued development of engineered polymerases with improved efficiency and fidelity for incorporating these and other modified nucleotides will undoubtedly expand their application in basic research, diagnostics, and therapeutics.
References
- 1. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytosine methylation alters DNA mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Function of 3'-O-Methylguanosine-5'-monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP) is a chemically modified nucleotide that serves as a crucial tool in molecular biology, particularly in the study of nucleic acid synthesis. Its primary in vitro function is not as a direct effector molecule in signaling pathways but as a precursor to its triphosphate form, 3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP). The strategic placement of a methyl group on the 3'-hydroxyl of the ribose sugar prevents the formation of a phosphodiester bond, thereby acting as a potent chain terminator in RNA synthesis. This guide provides an in-depth overview of the in vitro applications of 3'-O-Me-GMP, focusing on its enzymatic conversion to the active triphosphate form and its subsequent use in transcription termination assays.
Enzymatic Conversion of 3'-O-Me-GMP to 3'-O-Me-GTP
The biological activity of 3'-O-Me-GMP in vitro is contingent upon its phosphorylation to the triphosphate form. This conversion is a two-step enzymatic process catalyzed by specific kinases.
-
Phosphorylation to 3'-O-Me-GDP: The first phosphorylation step is catalyzed by a nucleoside monophosphate kinase, most likely a guanylate kinase (GK) or an enzyme with broad substrate specificity.[1][2] These kinases transfer a phosphate group from a donor, typically ATP, to the 5'-monophosphate of the nucleotide.[1][2]
-
Phosphorylation to 3'-O-Me-GTP: The resulting 3'-O-Me-GDP is then further phosphorylated to 3'-O-Me-GTP by a nucleoside diphosphate kinase (NDPK). NDPKs exhibit broad substrate specificity and catalyze the transfer of the terminal phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate.
Signaling Pathway for Enzymatic Conversion
Caption: Enzymatic conversion of 3'-O-Me-GMP to 3'-O-Me-GTP.
Application in In Vitro Transcription Termination Assays
The triphosphate derivative, 3'-O-Me-GTP, is a valuable reagent for studying the mechanisms of RNA transcription.[4][5] Its incorporation by RNA polymerase into a growing RNA chain results in the immediate cessation of elongation.[5][6] This property is exploited in in vitro transcription termination assays to map transcription start sites, identify promoter regions, and analyze the kinetics of RNA synthesis.[4][7]
Experimental Protocol: In Vitro Transcription Termination Assay
This protocol outlines a general procedure for using 3'-O-Me-GTP as a chain terminator in an in vitro transcription assay.[7][8]
Table 1: Components for In Vitro Transcription Termination Assay
| Component | Stock Concentration | Final Concentration | Purpose |
| DNA Template (linearized) | 1 µg/µL | 50-100 ng/µL | Provides the genetic sequence for transcription. |
| Transcription Buffer | 10X | 1X | Maintains optimal pH and ionic strength. |
| ATP, CTP, UTP Mix | 10 mM each | 0.5 mM each | Standard ribonucleotides for RNA synthesis. |
| GTP | 10 mM | 0.05-0.2 mM | Limiting concentration of the natural nucleotide. |
| 3'-O-Me-GTP | 10 mM | 0.1-1 mM | Chain-terminating nucleotide. |
| [α-³²P] UTP or CTP | 10 mCi/mL | 10 µCi | Radiolabel for detection of transcripts. |
| RNA Polymerase (e.g., T7) | 50 U/µL | 20-50 units | Enzyme that synthesizes RNA. |
| RNase Inhibitor | 40 U/µL | 20 units | Prevents degradation of RNA products. |
| Nuclease-free Water | - | To final volume | Solvent. |
Methodology:
-
Reaction Setup: On ice, combine the DNA template, transcription buffer, ATP, CTP, UTP mix, GTP, and [α-³²P] labeled nucleotide in a sterile, nuclease-free microcentrifuge tube.
-
Initiation: Add RNA polymerase and RNase inhibitor to the reaction mixture. Mix gently by pipetting.
-
Termination Reaction: In separate tubes for each reaction condition, add varying concentrations of 3'-O-Me-GTP.
-
Incubation: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C for T7 RNA polymerase) for 30-60 minutes.
-
Reaction Quenching: Stop the reactions by adding an equal volume of loading buffer (e.g., formamide with tracking dyes).
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the radiolabeled RNA fragments by autoradiography. The resulting ladder of bands will correspond to transcripts terminated at guanosine positions.
Experimental Workflow
Caption: Workflow for an in vitro transcription termination assay.
Data Presentation and Interpretation
The output of an in vitro transcription termination assay using 3'-O-Me-GTP is a series of RNA fragments of varying lengths, each ending where a guanosine would have been incorporated. When run on a denaturing polyacrylamide gel, these fragments form a "ladder" from which the sequence can be inferred. The intensity of the bands can provide information about the efficiency of termination at specific sites.
Conclusion
This compound is a synthetic nucleotide whose primary in vitro significance lies in its role as a precursor to the chain-terminating agent, 3'-O-Me-GTP. The enzymatic conversion of 3'-O-Me-GMP to its triphosphate form allows for its use in powerful molecular biology techniques, most notably in vitro transcription termination assays. These assays are instrumental for DNA sequencing, promoter analysis, and studying the kinetics of RNA polymerase. The detailed understanding of its application provides researchers with a valuable tool for dissecting the complexities of gene expression.
References
- 1. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. researchgate.net [researchgate.net]
- 4. Specific termination of RNA polymerase synthesis as a method of RNA and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 6. This compound | 400806-41-9 | Benchchem [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-O-Methylguanosine-5'-monophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a crucial modified nucleotide in molecular biology and drug development.
Core Structural and Chemical Identity
This compound is a ribonucleotide monophosphate characterized by a methyl group at the 3'-hydroxyl position of the ribose sugar. This modification is pivotal to its primary function as a chain terminator in RNA synthesis.[1] The fundamental chemical and structural properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆N₅O₈P | [2][3] |
| Molecular Weight | 377.25 g/mol | [4] |
| CAS Number | 400806-41-9 | [2][3] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate | N/A |
| Synonyms | 3'-OMe-GMP | [4] |
Structure:
Quantitative Structural and Spectroscopic Data
NMR Spectroscopy
NMR spectroscopy is essential for confirming the identity and purity of 3'-OMe-GMP. While a complete, assigned spectrum for the monophosphate is not publicly detailed, data for the parent nucleoside, 3'-O-methylguanosine, provides valuable reference points.
Table 2: Predicted and Experimental NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H NMR (D₂O) | Experimental ¹H NMR (Guanosine Monophosphate, H₂O) | Predicted ¹³C NMR (DMSO-d6) |
|---|---|---|---|
| H8 | ~8.0 | 8.14 | C8: ~137 |
| H1' | ~5.8 | 5.94 | C1': ~87 |
| H2' | ~4.6 | 4.49 | C2': ~74 |
| H3' | ~4.4 | 4.33 | C3': ~82 (due to O-CH₃) |
| H4' | ~4.3 | 4.33 | C4': ~84 |
| H5' | ~3.9 | 4.01 | C5': ~63 |
| 3'-OCH₃ | ~3.5 | N/A | 3'-OCH₃: ~58 |
Note: Experimental data for the exact molecule is limited in public sources. The provided experimental values are for the closely related Guanosine Monophosphate for comparative purposes.[2]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation. In negative ion mode ESI-MS/MS, key fragments for nucleoside monophosphates include the nucleobase, phosphate, and phosphoribose moieties. For 3'-OMe-GMP, a characteristic neutral loss of the methylated ribose (146 Da) would be expected, distinguishing it from base-methylated isomers which would lose an unmodified ribose (132 Da).
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary or described within the supplementary materials of scientific publications. The following sections outline the general principles and common methodologies.
Synthesis of this compound
The synthesis typically involves two key stages: the selective methylation of the 3'-hydroxyl group of guanosine and the subsequent phosphorylation of the 5'-hydroxyl group.
3.1.1. Enzymatic Synthesis of 3'-O-Methylguanosine
An efficient method for the regioselective synthesis of 3'-O-methylguanosine involves the use of 2-aminoadenosine as a starting material.
-
Selective Methylation: 2-aminoadenosine is treated with diazomethane in the presence of a catalyst like stannous chloride. Reaction conditions (e.g., solvent, temperature, and timing of reagent addition) are optimized to favor methylation at the 3'-OH position.
-
Enzymatic Deamination: The resulting mixture of 2'- and 3'-O-methyl-2-aminoadenosine is then treated with adenosine deaminase. This enzyme selectively deaminates the 3'-O-methyl-2-aminoadenosine to yield 3'-O-methylguanosine.
-
Purification: Due to its low solubility, 3'-O-methylguanosine often precipitates from the reaction mixture and can be isolated by centrifugation, simplifying purification.
3.1.2. Chemical Phosphorylation
The phosphorylation of the 5'-hydroxyl group of 3'-O-methylguanosine can be achieved using established chemical methods, such as the Yoshikawa procedure.
-
Monophosphorylation: The protected or unprotected 3'-O-methylguanosine is reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., trimethyl phosphate).
-
Work-up and Purification: The reaction is quenched, and the resulting this compound is purified using techniques such as ion-exchange chromatography.
Analytical Methods
3.2.1. NMR Spectroscopy Analysis
-
Sample Preparation: A sample of 3'-OMe-GMP is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of all proton and carbon signals.
-
Data Analysis: The chemical shifts, coupling constants, and through-bond correlations are analyzed to confirm the structure, including the position of the methyl and phosphate groups.
3.2.2. Mass Spectrometry Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via liquid chromatography-electrospray ionization (LC-ESI).
-
MS1 Analysis: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is analyzed to confirm the structural components of the molecule.
Role in Research and Signaling Pathways
The primary and most significant role of this compound (and its triphosphate form) in research is as a chain terminator in RNA synthesis .[5] The methylation of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the 5'-phosphate of an incoming nucleotide, thereby halting the elongation of the RNA strand by RNA polymerase.
Currently, there is no evidence to suggest that this compound is a natural signaling molecule or a direct component of endogenous signaling pathways. Its utility lies in its application as a research tool to study the mechanisms of RNA polymerases and to control RNA synthesis in vitro. While unmodified guanosine monophosphate (GMP) is a precursor for the second messenger cyclic GMP (cGMP), which is involved in various signaling cascades such as the nitric oxide pathway, this role is not attributed to 3'-OMe-GMP.[6][7]
Applications in Drug Development
The chain-terminating property of 3'-O-methylated nucleosides makes them and their analogs valuable in the development of antiviral and anticancer therapies. By mimicking natural nucleosides, these compounds can be incorporated by viral or cellular polymerases, leading to the termination of nucleic acid replication and, consequently, the inhibition of viral proliferation or cancer cell growth. While 3'-OMe-GMP itself may not be a therapeutic agent, it serves as a lead compound and a research tool for designing and testing novel chain-terminating drugs.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001397) [hmdb.ca]
- 3. This compound, 400806-41-9 | BroadPharm [broadpharm.com]
- 4. This compound | 400806-41-9 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The nitric oxide‐cyclic guanosine monophosphate pathway inhibits the bladder ATP release in response to a physiological or pathological stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nitric oxide-cyclic guanosine monophosphate pathway inhibits the bladder ATP release in response to a physiological or pathological stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Methylated Nucleosides: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Endogenous methylated nucleosides, once considered minor components of DNA and RNA, are now recognized as critical regulators of a vast array of biological processes. These modifications, which do not alter the primary nucleotide sequence, form a key layer of epigenetic and epitranscriptomic regulation, influencing everything from gene expression to protein translation. For researchers in academia and the pharmaceutical industry, a deep understanding of these molecules is paramount for unraveling disease mechanisms and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the core aspects of endogenous methylated nucleoside research, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they govern.
Core Concepts in Endogenous Methylated Nucleosides
The most extensively studied methylated nucleosides are 5-methylcytosine (5mC) in DNA and N6-methyladenosine (m6A) in RNA.
-
5-Methylcytosine (5mC): Often referred to as the "fifth base" of DNA, 5mC is a well-established epigenetic mark.[1][2] It predominantly occurs at CpG dinucleotides and is crucial for gene silencing, genomic imprinting, and the suppression of transposable elements.[3] The methylation patterns are established by de novo DNA methyltransferases (DNMT3A and DNMT3B) and maintained during cell division by a maintenance methyltransferase (DNMT1).[3] Aberrant 5mC patterns are a hallmark of many diseases, including cancer.[4][5]
-
N6-Methyladenosine (m6A): As the most abundant internal modification in eukaryotic mRNA, m6A plays a pivotal role in RNA metabolism.[6] This dynamic and reversible modification is installed by a "writer" complex (including METTL3, METTL14, and WTAP), removed by "erasers" (FTO and ALKBH5), and recognized by "reader" proteins (such as the YTH domain family proteins), which then dictate the fate of the modified mRNA, including its splicing, nuclear export, stability, and translation.[6][7][8] Dysregulation of m6A modification is increasingly implicated in the pathogenesis of various cancers.[6][9]
Quantitative Analysis of Methylated Nucleosides in Cancer
The levels of endogenous methylated nucleosides are often altered in disease states, making them promising biomarkers for diagnosis, prognosis, and therapeutic monitoring. The following tables summarize quantitative data from various studies comparing the levels of these nucleosides in cancer versus normal tissues and biofluids.
Table 1: 5-Methylcytosine (5mC) and 5-Hydroxymethylcytosine (5hmC) Levels in Cancerous vs. Normal Tissues
| Cancer Type | Tissue | Change in 5mC in Cancer | Change in 5hmC in Cancer | Reference |
| Colorectal Cancer | Colorectal Tissue | Significantly lower | Significantly lower | [10] |
| Melanoma | Skin Tissue | Not specified | Significantly reduced | [4] |
| Breast Cancer | Breast Tissue | Not specified | Significantly reduced | [4][11] |
| Prostate Cancer | Prostate Tissue | Not specified | Significantly reduced | [4][11] |
| Liver Cancer | Liver Tissue | Not specified | Significantly reduced | [4][11] |
| Lung Cancer | Lung Tissue | Not specified | Significantly reduced (up to 5-fold) | [4][11] |
| Pancreatic Cancer | Pancreatic Tissue | Not specified | Significantly reduced | [4] |
| Glioblastoma | Brain Tissue | Not specified | Significantly reduced (up to 30-fold) | [4] |
| Kidney Cancer | Kidney Tissue | Not specified | Reduced, leading to gene body hypermethylation | [11] |
Table 2: Urinary and Serum Methylated Nucleoside Levels in Cancer Patients vs. Healthy Controls
| Nucleoside | Biofluid | Cancer Type(s) | Change in Cancer Patients | Concentration Range in Healthy Controls (nmol/mmol creatinine) | Concentration Range in Cancer Patients (nmol/mmol creatinine) | Reference |
| N6-methyladenosine (m6A) | Urine | Breast Cancer (Early Stage) | Decreased | Not specified | Not specified | [12] |
| 5-methylcytidine (m5C) | Urine | Breast Cancer (Early Stage) | Decreased | 0.22–13.62 | Not specified | [12] |
| N1-methyladenosine (m1A) | Urine | Breast Cancer (Early Stage) | Decreased | 116.26–4230.32 | Not specified | [12] |
| N1-methylguanosine (m1G) | Urine | Breast Cancer (Early Stage) | Decreased | 24.01–2680.74 | Not specified | [12] |
| 2′-O-methyladenosine (Am) | Urine | Breast Cancer (Early Stage) | Decreased | 0.09–13.33 | Not specified | [12] |
| 2′-O-methylguanosine (Gm) | Urine | Breast Cancer (Early Stage) | Decreased | 20.47–467.21 | Not specified | [12] |
| 2′-O-methylcytidine (Cm) | Urine | Breast Cancer (Early Stage) | Decreased | 25.47–1431.11 | Not specified | [12] |
| N6,2′-O-dimethyladenosine (m6Am) | Urine | Breast Cancer (Early Stage) | Decreased | 1.65–21.17 | Not specified | [12] |
| N6-methyladenosine (m6A) | Serum | Colorectal Cancer | Increased | Not specified | Not specified | [13] |
| N1-methyladenosine (m1A) | Serum | Colorectal Cancer | Increased | Not specified | Not specified | [13] |
| N2-methylguanosine (m2G) | Serum | Colorectal Cancer | Decreased | Not specified | Not specified | [13] |
| 2′-O-methyluridine (Um) | Serum | Colorectal Cancer | Decreased | Not specified | Not specified | [13] |
| 2′-O-methylguanosine (Gm) | Serum | Colorectal Cancer | Decreased | Not specified | Not specified | [13] |
Experimental Protocols
Accurate and sensitive quantification of methylated nucleosides is crucial for research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14]
Protocol 1: UHPLC-MS/MS Analysis of Methylated Nucleosides in Urine
This protocol is adapted from methodologies described for the analysis of urinary nucleosides.[12][15]
1. Sample Preparation (Urine):
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet any precipitates.
- Take a 100 µL aliquot of the supernatant and spike it with a mixture of stable isotope-labeled internal standards (e.g., [D3]m6A, [13C5]Am).
- Dilute the sample with 300 µL of water.
- For enrichment, magnetic dispersive solid-phase extraction (MDSPE) with Fe3O4/graphene can be employed.[16] Add 2 mg of Fe3O4/G to the diluted urine and sonicate for 5 minutes.
- After a 1-minute incubation, use a magnet to separate the adsorbent and decant the supernatant.
- The enriched nucleosides are then eluted from the adsorbent for analysis.
2. UHPLC-MS/MS Analysis:
- Chromatography: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation.
- Mobile Phase A: Water with 0.2% acetic acid and 10 mM ammonium acetate.
- Mobile Phase B: Acetonitrile with 0.2% acetic acid, 2 mM ammonium acetate, and 0.05 mM malic acid.[16] Malic acid can improve separation and enhance detection sensitivity.[16]
- Gradient: An isocratic elution with a high percentage of the organic mobile phase (e.g., 94% B) is often used for HILIC separation of these polar compounds.[16]
- Flow Rate: 0.25 mL/min.
- Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific nucleosides and their corresponding internal standards.
- Data Analysis: Quantify the endogenous methylated nucleosides by comparing the peak area ratios of the analyte to its stable isotope-labeled internal standard against a calibration curve.
Protocol 2: General Workflow for LC-MS/MS Analysis of Methylated Nucleosides in Tissues
This protocol outlines a general workflow for tissue sample analysis.
1. DNA/RNA Extraction:
- Excise and weigh the frozen tissue sample.
- Homogenize the tissue in an appropriate lysis buffer.
- Perform DNA or RNA extraction using commercially available kits or standard phenol-chloroform extraction protocols.
2. Enzymatic Hydrolysis:
- Digest the purified DNA or RNA to single nucleosides.
- For DNA, use a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
- For RNA, use a cocktail of nuclease P1 and alkaline phosphatase.
- Incubate the reaction mixture at 37°C for a sufficient time (e.g., 2-12 hours) to ensure complete digestion.
3. Sample Cleanup:
- Remove proteins and enzymes from the digest, for example, by protein precipitation with a cold organic solvent (e.g., acetonitrile) or by using a filtration device.
- Centrifuge to pellet the precipitated proteins and collect the supernatant containing the nucleosides.
- Dry the supernatant under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- The chromatographic and mass spectrometric conditions would be similar to those described in Protocol 1, with potential optimization of the gradient and MRM transitions for the specific nucleosides of interest.
Signaling Pathways and Logical Relationships
The biological functions of endogenous methylated nucleosides are mediated through complex signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these key pathways and workflows.
5-Methylcytosine (5mC) and Transcriptional Repression
This pathway illustrates how 5mC contributes to gene silencing through the recruitment of histone deacetylases (HDACs).
Caption: 5mC maintenance by DNMT1 and its association with HDACs leads to histone deacetylation and gene silencing.
N6-Methyladenosine (m6A) Dependent Regulation of mRNA Translation
This diagram outlines the process of m6A modification and its impact on the translation of target mRNAs.
Caption: The m6A writer complex methylates mRNA, which is then bound by the YTHDF1 reader protein to enhance translation initiation.
Experimental Workflow for LC-MS/MS Analysis of Methylated Nucleosides
This workflow provides a high-level overview of the steps involved in the quantitative analysis of methylated nucleosides from biological samples.
Caption: A streamlined workflow for the analysis of methylated nucleosides from biological matrices using LC-MS/MS.
Conclusion and Future Directions
The study of endogenous methylated nucleosides is a rapidly evolving field with profound implications for biology and medicine. The ability to accurately quantify these modifications and understand their regulatory networks is opening new avenues for biomarker discovery and the development of targeted therapies. As analytical technologies continue to improve in sensitivity and throughput, we can expect a deeper understanding of the "methylome" and "epitranscriptome" and their roles in health and disease. For researchers and drug development professionals, staying abreast of these advancements will be key to unlocking the full therapeutic potential of targeting these fundamental biological processes.
References
- 1. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Methylation Game: Epigenetic and Epitranscriptomic Dynamics of 5-Methylcytosine [frontiersin.org]
- 3. Epigenetics - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function of N6-Methyladenosine Modification in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Targeted metabolomics analysis of nucleosides and the identification of biomarkers for colorectal adenomas and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functions of N6-methyladenosine in cancer metabolism: from mechanism to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Reagent 3'-O-Me-GMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical reagent 3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP), its properties, synthesis, and applications, with a focus on its role as a tool in molecular biology and drug development.
Core Concepts and Physicochemical Properties
This compound (3'-O-Me-GMP) is a modified purine ribonucleotide. The key structural feature is the methylation of the hydroxyl group at the 3' position of the ribose sugar. This modification sterically blocks the formation of a phosphodiester bond, the crucial linkage in the elongation of nucleic acid chains. This property makes 3'-O-Me-GMP and its triphosphate form (3'-O-Me-GTP) effective chain terminators in RNA synthesis.
Below is a summary of the available quantitative data for 3'-O-Me-GMP and its related compounds.
| Property | This compound (3'-O-Me-GMP) | 3'-O-Methylguanosine | 3'-O-Methylguanosine-5'-Triphosphate (3'-O-Me-GTP) |
| Molecular Formula | C₁₁H₁₆N₅O₈P | C₁₁H₁₅N₅O₅[1] | C₁₁H₁₈N₅O₁₄P₃ |
| Molecular Weight | 377.25 g/mol [2] | 297.27 g/mol [1] | 537.20 g/mol [1] |
| CAS Number | 400806-41-9[3] | 10300-27-3 | 61556-45-4 |
| Appearance | White to off-white solid/crystals[2] | Solid[1] | - |
| Purity | - | ≥98% | ≥90% by AX-HPLC[1] |
| Storage | -20°C or below | 4°C, stored under nitrogen | -20°C or below[1] |
| Solubility | - | DMSO: 25 mg/mL (84.10 mM; with ultrasonic and warming to 60°C) | - |
| Extinction Coefficient | - | - | 13[1] |
Synthesis of 3'-O-Me-GMP
The synthesis of 3'-O-Me-GMP typically involves two key steps: the synthesis of the nucleoside 3'-O-methylguanosine, followed by its phosphorylation to the monophosphate.
Synthesis of 3'-O-Methylguanosine
A reported method for the selective synthesis of 3'-O-methylguanosine starts from 2-aminoadenosine. The regioselectivity of the 2'- and 3'-O-alkylation is controlled by optimizing the addition, timing, and concentration of the catalyst, stannous chloride, and the methylating agent, diazomethane. The resulting 3'-O-methyl-2-aminoadenosine is then converted to 3'-O-methylguanosine via enzymatic deamination with adenosine deaminase. Due to its low solubility, the product precipitates and can be isolated by centrifugation.
Enzymatic Phosphorylation to 3'-O-Me-GMP
General Enzymatic Phosphorylation Protocol:
This protocol is a generalized procedure and would require optimization for the specific substrate, 3'-O-methylguanosine.
Materials:
-
3'-O-methylguanosine
-
A suitable nucleoside kinase (e.g., a broad-spectrum deoxynucleoside kinase)
-
ATP or GTP as a phosphate donor
-
Magnesium chloride (MgCl₂)
-
Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5-8.5)
-
Enzyme dilution buffer
-
Quenching solution (e.g., perchloric acid or EDTA)
-
Analytical equipment (e.g., HPLC) for monitoring the reaction and purifying the product.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl₂, the phosphate donor (ATP or GTP), and the substrate, 3'-O-methylguanosine.
-
Enzyme Addition: Dilute the nucleoside kinase in an appropriate buffer and add it to the reaction mixture to initiate the reaction. The optimal enzyme concentration needs to be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen kinase (typically 37°C) for a predetermined amount of time. The reaction progress should be monitored by taking aliquots at different time points.
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Analysis and Purification: Analyze the reaction mixture by HPLC to determine the conversion of the nucleoside to the monophosphate. The product, 3'-O-Me-GMP, can be purified from the reaction mixture using appropriate chromatographic techniques, such as ion-exchange or reversed-phase chromatography.
Mechanism of Action and Applications
The primary biochemical function of 3'-O-Me-GMP, and more directly its triphosphate derivative (3'-O-Me-GTP), is the termination of RNA synthesis.
RNA Chain Termination
During transcription, RNA polymerases catalyze the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing RNA chain and the 5'-phosphate group of an incoming nucleotide triphosphate. The presence of a methyl group on the 3'-hydroxyl of an incorporated 3'-O-methylguanosine nucleotide prevents the formation of the subsequent phosphodiester bond, thus terminating the elongation of the RNA chain.
Caption: Workflow of RNA chain termination by 3'-O-Me-GTP.
Applications in Research and Development
The chain-terminating property of 3'-O-methylated nucleotides makes them valuable tools in various molecular biology techniques:
-
RNA Sequencing: Similar to the Sanger sequencing method for DNA, 3'-O-methylated nucleotides can be used to generate a population of RNA fragments of varying lengths, each terminated at a specific nucleotide. Analysis of these fragments allows for the determination of the RNA sequence.
-
Transcriptional Analysis: 3'-O-Me-GTP can be used to study the mechanism of transcription by pausing RNA polymerase at specific positions, allowing for the analysis of transcription complexes and the dynamics of RNA synthesis.
-
Antiviral Drug Development: As chain terminators, 3'-O-methylated nucleoside analogs have been investigated as potential antiviral agents. By being incorporated into the viral RNA by the viral RNA polymerase, they can inhibit viral replication. 3'-O-Methylguanosine has been shown to inhibit the synthesis of early vaccinia virus-specific RNA.
Experimental Protocols
RNA Polymerase Chain Termination Assay (Conceptual Protocol)
This protocol outlines the general steps for an in vitro transcription assay to demonstrate the chain-terminating activity of 3'-O-Me-GTP.
Materials:
-
Linear DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or E. coli RNA polymerase)
-
RNA polymerase
-
Standard ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
3'-O-Me-GTP
-
Transcription buffer
-
RNase inhibitor
-
Radiolabeled nucleotide (e.g., [α-³²P]UTP) for visualization of transcripts
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: Prepare four separate transcription reactions. Each reaction will contain the DNA template, RNA polymerase, transcription buffer, RNase inhibitor, and the four standard NTPs (one of which is radiolabeled).
-
Addition of Terminator: To three of the four reactions, add a specific concentration of 3'-O-Me-GTP. The fourth reaction will serve as a control without the chain terminator. The concentration of the terminator relative to the standard GTP will determine the frequency of termination.
-
Transcription: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C) for a set period.
-
Reaction Termination: Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: Denature the RNA products by heating and then separate them by size on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the radiolabeled RNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The control lane should show a full-length transcript. The lanes containing 3'-O-Me-GTP should show a ladder of shorter transcripts, with bands corresponding to termination at guanosine positions.
Caption: Workflow for an RNA chain termination assay.
Conclusion
3'-O-Me-GMP and its triphosphate derivative are powerful tools for researchers in molecular biology and drug development. Their ability to act as specific chain terminators for RNA synthesis allows for detailed studies of transcription, RNA sequencing, and the development of novel antiviral therapies. Understanding the synthesis, properties, and experimental applications of this modified nucleotide is crucial for its effective use in the laboratory.
References
Methodological & Application
Application Notes and Protocols for 3'-O-Methylguanosine-5'-triphosphate as an RNA Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) is a modified nucleotide analog that acts as a potent chain terminator in RNA synthesis.[1][2] The presence of a methyl group on the 3'-hydroxyl of the ribose sugar prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting RNA chain elongation. This property makes 3'-O-Me-GTP a valuable tool for studying the mechanisms of transcription, identifying transcription termination sites, and preparing stalled RNA polymerase elongation complexes for structural and functional studies.[1] These application notes provide detailed protocols for the use of 3'-O-Me-GTP in in vitro transcription experiments.
Principle of Action
During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming ribonucleoside triphosphate (NTP). In the presence of 3'-O-Me-GTP, the polymerase incorporates the analog opposite a cytosine residue in the DNA template. However, the methylated 3'-end of the incorporated guanosine analog lacks the necessary hydroxyl group for the next phosphodiester bond formation, leading to the termination of transcription.
Applications
-
Mapping Transcription Termination Sites: By including 3'-O-Me-GTP in an in vitro transcription reaction, RNA synthesis is terminated at guanosine positions. Analysis of the resulting truncated RNA fragments allows for the precise mapping of transcription termination sites.
-
Preparation of Stalled Elongation Complexes: 3'-O-Me-GTP can be used to generate homogenous populations of stalled RNA polymerase II (RNAPII) elongation complexes at specific positions on a DNA template.[1] These stalled complexes are valuable for biochemical and structural studies of the transcription machinery.
-
Studying Transcription Dynamics: The controlled termination of transcription with 3'-O-Me-GTP enables the study of various aspects of transcription dynamics, such as polymerase pausing and the effects of transcription factors on elongation.
Quantitative Data Summary
The efficiency of chain termination by 3'-O-Me-GTP is dependent on its concentration relative to the natural GTP. The following table provides a general guideline for the concentrations used in in vitro transcription reactions.
| Component | Stock Concentration | Final Concentration | Purpose |
| ATP, CTP, UTP | 10 mM each | 100 µM each | RNA Elongation |
| GTP | 10 mM | 100 µM | RNA Elongation (for full-length control) |
| 3'-O-Me-GTP | 1 mM | 10 µM - 500 µM | Chain Termination |
Note: The optimal concentration of 3'-O-Me-GTP may need to be determined empirically for each experimental system. A common starting point is a 1:10 ratio of 3'-O-Me-GTP to GTP. For complete termination at G-residues, a higher ratio (e.g., 5:1 or higher) of 3'-O-Me-GTP to GTP is recommended.
Experimental Protocols
Protocol 1: In Vitro Transcription Termination Assay using 3'-O-Me-GTP
This protocol is designed to identify transcription termination sites within a specific DNA template.
Materials:
-
Linearized DNA template containing a promoter (e.g., T7, SP6, or CMV)
-
RNA Polymerase (e.g., T7 RNA Polymerase, RNA Polymerase II)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
Ribonuclease (RNase) Inhibitor
-
ATP, CTP, UTP solution (10 mM each)
-
GTP solution (10 mM)
-
3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) solution (1 mM)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (6-8%)
-
TBE Buffer
-
Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Autoradiography film or phosphorimager screen (if using radiolabeled NTPs)
Procedure:
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes, set up the following reactions on ice. Prepare a master mix for common reagents.
| Component | Control Reaction (µL) | Termination Reaction (µL) |
| Nuclease-free water | to 20 | to 20 |
| Transcription Buffer (10X) | 2 | 2 |
| DTT (100 mM) | 1 | 1 |
| RNase Inhibitor (40 U/µL) | 1 | 1 |
| ATP, CTP, UTP (10 mM each) | 0.5 | 0.5 |
| GTP (10 mM) | 0.5 | 0.05 |
| 3'-O-Me-GTP (1 mM) | - | 2.5 |
| Linearized DNA template (1 µg) | 1 | 1 |
| RNA Polymerase | 1 | 1 |
| Total Volume | 20 | 20 |
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reactions by adding 20 µL of loading dye.
-
Denaturation: Heat the samples at 95°C for 5 minutes, then place on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in 1X TBE buffer until the desired resolution is achieved.
-
Visualization: Visualize the RNA products by autoradiography (if using radiolabeled NTPs) or by staining with a suitable RNA stain (e.g., SYBR Gold). The control lane will show the full-length transcript, while the termination lane will show a ladder of bands corresponding to termination at guanosine residues.
Protocol 2: Preparation of Stalled RNA Polymerase II Elongation Complexes
This protocol describes the formation of stalled RNAPII elongation complexes using 3'-O-Me-GTP for subsequent biochemical or structural analysis.
Materials:
-
Immobilized DNA template on magnetic beads
-
Purified RNA Polymerase II
-
Transcription Buffer
-
ATP, CTP, UTP solution (10 mM each)
-
3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) solution (1 mM)
-
Wash Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 0.5 mM DTT, 10% Glycerol)
-
Nuclease-free water
Procedure:
-
Assemble Transcription Initiation Complex: Incubate the immobilized DNA template with purified RNAPII in transcription buffer for 15-30 minutes at room temperature to allow for the formation of the open complex.
-
Initiate Transcription: Add ATP, CTP, and UTP to a final concentration of 100 µM each to the reaction. Incubate for 5 minutes at 30°C to allow for the synthesis of a short initial transcript.
-
Induce Stalling: Add 3'-O-Me-GTP to a final concentration of 10 µM.[1] Incubate for an additional 20 minutes at 30°C to allow the polymerase to incorporate the chain terminator and stall.
-
Wash and Isolate Stalled Complexes:
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully remove the supernatant.
-
Wash the beads with wash buffer to remove unincorporated nucleotides and other components. Repeat the wash step 2-3 times.
-
-
Resuspend Stalled Complexes: Resuspend the beads in a suitable buffer for downstream applications. The stalled elongation complexes are now ready for use in various assays, such as footprinting, crosslinking, or structural analysis.
Visualizations
References
Application Notes and Protocols for 3'-OMe-GTP Incorporation Assay in Transcription Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 3'-O-Methylguanosine-5'-triphosphate (3'-OMe-GTP) incorporation assay is a powerful tool for the analysis of transcription, particularly for studying the activity of RNA polymerases and the efficacy of potential inhibitors. As a chain-terminating nucleotide analog, 3'-OMe-GTP is incorporated into a nascent RNA strand, whereupon it prevents further elongation due to the methylated 3'-hydroxyl group. This characteristic makes it an invaluable reagent for investigating the mechanisms of transcription initiation and elongation, as well as for the high-throughput screening of antiviral compounds targeting viral RNA-dependent RNA polymerases (RdRps).
The primary applications of this assay lie in the field of virology, where it is used to characterize the enzymatic activity of viral polymerases and to determine the potency of nucleoside/nucleotide analog inhibitors. Viruses such as Hepatitis C Virus (HCV), Dengue Virus, and Influenza Virus, which rely on an RdRp for the replication of their RNA genomes, are major targets for drugs that function as chain terminators. The 3'-OMe-GTP incorporation assay provides a quantitative method to assess the inhibitory potential of these compounds by measuring the extent of premature transcription termination.
Experimental Protocols
This section provides a detailed methodology for a standard in vitro transcription termination assay using 3'-OMe-GTP. The protocol is adaptable for various RNA polymerases, including viral RdRps.
Protocol 1: In Vitro Transcription Termination Assay
1. Materials and Reagents:
-
Enzyme: Purified RNA polymerase (e.g., HCV NS5B, Dengue Virus NS5, Influenza Virus Polymerase Complex)
-
DNA/RNA Template: A linear DNA or RNA template containing the promoter sequence for the specific polymerase and the downstream sequence to be transcribed.
-
Nucleotides:
-
ATP, CTP, UTP solutions (100 mM)
-
GTP solution (100 mM)
-
3'-O-Methylguanosine-5'-triphosphate (3'-OMe-GTP) solution (10 mM)
-
Radiolabeled nucleotide (e.g., [α-³²P]CTP or [α-³²P]GTP) for visualization.
-
-
Buffers and Solutions:
-
Transcription Buffer (10X): Composition varies depending on the polymerase, but a general buffer is 400 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 20 mM DTT, and 100 mM NaCl.
-
RNase Inhibitor
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
-
Equipment:
-
Thermal cycler or water bath
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
-
2. Experimental Procedure:
-
Template-Primer Annealing (if required): For some polymerases, a primer is required. Mix the template and primer in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.
-
Reaction Setup: On ice, prepare the following reaction mixture in a final volume of 20 µL:
-
2 µL of 10X Transcription Buffer
-
1 µL of RNA/DNA Template (1 µM)
-
1 µL of ATP, CTP, UTP mix (10 mM each)
-
1 µL of GTP (at varying concentrations to compete with 3'-OMe-GTP)
-
1 µL of 3'-OMe-GTP (at varying concentrations to determine IC50)
-
1 µL of [α-³²P]CTP or [α-³²P]GTP
-
0.5 µL of RNase Inhibitor
-
X µL of Nuclease-free water
-
1 µL of RNA Polymerase (e.g., 100 nM)
-
-
Initiation and Elongation: Incubate the reaction mixture at the optimal temperature for the polymerase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume (20 µL) of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA products.
3. Analysis of Transcription Products:
-
Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea) in 1X TBE buffer.
-
Visualization: After electrophoresis, expose the gel to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA products.
-
Data Analysis: Quantify the band intensities corresponding to the full-length (read-through) and terminated RNA products. The percentage of inhibition can be calculated as: % Inhibition = (1 - (Intensity of Full-Length Product in presence of Inhibitor / Intensity of Full-Length Product in absence of Inhibitor)) * 100 The IC50 value (the concentration of 3'-OMe-GTP that inhibits 50% of polymerase activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data Presentation
The following tables summarize the inhibitory activities (IC50 values) of 3'-OMe-GTP and other relevant nucleotide analogs against various viral RNA-dependent RNA polymerases.
Table 1: IC50 Values of Nucleotide Analogs against Viral RNA Polymerases
| Nucleotide Analog | Target Polymerase | Virus | IC50 (µM) | Reference |
| 2′-C-MeGTP | NS5B | Hepatitis C Virus (HCV) | 7 - 13 | [1] |
| PSI-352666 (GTP analog) | NS5B | Hepatitis C Virus (HCV) | 4 - 14 | [1] |
| 3'dGTP | NS5 RdRp | Dengue Virus | Not specified (inhibitory) | [2] |
| NITD-2 | NS5 RdRp | Dengue Virus | 0.48 - 4.63 | [3] |
| Ribavirin 5'-triphosphate | Polymerase Complex | Influenza Virus | 70 - 100 | [4] |
| T-705RTP (Favipiravir) | RdRp | Influenza Virus | 0.360 (vs GTP) | [5] |
Table 2: Comparative Inhibition of Zika Virus NS5 Polymerase by UTP Analogs
| UTP Analog | IC50 (µM) |
| 2′-C-Me-UTP | 5.78 |
| 2′-F-2′-C-Me-UTP | 90.76 |
| 2′-C-ethynyl-UTP | 0.46 |
| 3′-dUTP | 0.67 |
Data from a study on ZIKV NS5 polymerase inhibition, with a competing UTP concentration of 1 µM[6].
Visualizations
Experimental Workflow
Caption: Experimental workflow for the 3'-OMe-GTP incorporation assay.
Mechanism of Chain Termination
References
- 1. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 3. Inhibition of dengue virus polymerase by blocking of the RNA tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3'-O-Methylated Nucleotides in Transcriptomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-methylated nucleotides are synthetic analogs of standard ribonucleotides characterized by a methyl group attached to the 3'-hydroxyl of the ribose sugar. This modification sterically hinders the formation of a phosphodiester bond, effectively terminating RNA chain elongation when incorporated by an RNA polymerase. This property makes them invaluable tools in various transcriptomics applications, from controlling transcript length to enabling advanced sequencing methodologies. This document provides detailed application notes and protocols for the use of 3'-O-methylated nucleotides in key areas of transcriptomics research.
Application 1: Transcriptional Termination and Control
3'-O-methylated nucleoside triphosphates (3'-O-Me-NTPs) serve as chain-terminating inhibitors of RNA polymerases. Their incorporation into a nascent RNA transcript prevents the addition of the next nucleotide, leading to premature transcription termination. This allows for the precise control of transcript length and the study of transcriptional pausing and termination mechanisms.
Quantitative Data: Termination Efficiency
The efficiency of transcription termination can be influenced by the specific 3'-O-methylated nucleotide used and the sequence context. While direct comparative data for all four 3'-O-Me-NTPs is limited, studies on engineered terminators and riboswitches provide insights into achievable termination efficiencies. For instance, engineered T7 RNA polymerase terminators have demonstrated in vivo termination efficiencies of up to 98% and in vitro efficiencies of up to 91%.[1][2][3][4]
| Application | System | Reported Efficiency | Reference |
| Engineered T7 Terminator | in vivo | 91% - 98% | [1][2][3][4] |
| Engineered T7 Terminator | in vitro | 91% | [1][2][3][4] |
| Native T7 Terminator | in vivo | 62% | [2] |
| Adenine Riboswitch | in vitro (absence of adenine) | ~80% - 90% |
Experimental Protocol: In Vitro Transcription Termination Assay
This protocol describes a single-round in vitro transcription assay to map termination sites using 3'-O-methylated NTPs.
Materials:
-
Linear DNA template containing a promoter (e.g., T7) and the sequence of interest
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleoside Triphosphates (NTPs): ATP, CTP, GTP, UTP (100 mM stocks)
-
3'-O-methylated NTPs (3'-O-Me-ATP, 3'-O-Me-CTP, 3'-O-Me-GTP, 3'-O-Me-UTP) (10 mM stocks)
-
[α-³²P] UTP or other labeled nucleotide
-
RNase-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing) and electrophoresis apparatus
Procedure:
-
Transcription Reaction Setup: Assemble four separate transcription reactions (one for each 3'-O-Me-NTP) on ice. For a 20 µL reaction:
-
2 µL 10x Transcription Buffer
-
1 µL Linear DNA template (100-200 ng)
-
2 µL NTP mix (2.5 mM each of ATP, CTP, GTP)
-
1 µL [α-³²P] UTP (10 µCi)
-
1 µL T7 RNA Polymerase
-
11 µL RNase-free water
-
-
Initiation: Incubate the reactions at 37°C for 10 minutes to allow for transcription initiation and the formation of a stalled elongation complex.
-
Elongation and Termination: Add 2 µL of a chase mix to each reaction. The chase mix contains the limiting nucleotide (UTP in this example) and one of the 3'-O-Me-NTPs.
-
Chase Mix A: 1 mM UTP, 100 µM 3'-O-Me-ATP
-
Chase Mix C: 1 mM UTP, 100 µM 3'-O-Me-CTP
-
Chase Mix G: 1 mM UTP, 100 µM 3'-O-Me-GTP
-
Chase Mix U: 1 mM UTP, 100 µM 3'-O-Me-UTP
-
-
Incubate at 37°C for 15-30 minutes.
-
Reaction Quenching: Stop the reactions by adding 20 µL of Stop Solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the terminated RNA fragments by denaturing polyacrylamide gel electrophoresis and autoradiography. The bands in each lane will correspond to the positions where the specific 3'-O-Me-NTP was incorporated, allowing for the mapping of termination sites.
Workflow Diagram: In Vitro Transcription Termination
Caption: Workflow for in vitro transcription termination assay using 3'-O-methylated NTPs.
Application 2: Co-transcriptional Capping of mRNA with Anti-Reverse Cap Analog (ARCA)
The 5' cap is a crucial modification for the stability and translational efficiency of eukaryotic mRNA. The Anti-Reverse Cap Analog (ARCA), or 3'-O-Me-m7GpppG, is a chemically modified cap analog used in in vitro transcription to produce capped mRNA. The 3'-O-methyl group on the 7-methylguanosine of ARCA prevents its incorporation in the incorrect, reverse orientation, ensuring that a higher percentage of the synthesized mRNA is translationally active.[5][6][7]
Quantitative Data: Capping and Translational Efficiency of ARCA
| Cap Analog | Capping Efficiency (Correct Orientation) | Relative Translational Efficiency (vs. m7GpppG) | Reference |
| m7GpppG | ~50-70% | 1.0 (baseline) | [7] |
| ARCA (3'-O-Me-m7GpppG) | >95% | 2.3 - 2.6x higher | [6][7][8] |
| bn²m₂⁷,²ʹ-ᴼGpppG (Modified ARCA) | ~100% | 1.72x higher | [8] |
| bn²m₂⁷,³ʹ-ᴼGpppG (Modified ARCA) | ~50% | Lower than ARCA | [8] |
Experimental Protocol: Co-transcriptional Capping with ARCA
This protocol is adapted from New England Biolabs (NEB) for the HiScribe™ T7 ARCA mRNA Synthesis Kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
HiScribe™ T7 ARCA mRNA Synthesis Kit (containing T7 RNA Polymerase Mix, ARCA/NTP Mix)
-
Nuclease-free water
-
DNase I (RNase-free)
-
LiCl solution for RNA precipitation (optional)
Procedure:
-
Reaction Setup: Thaw the kit components at room temperature and keep the T7 RNA Polymerase Mix on ice. For a standard 20 µL reaction, assemble the following at room temperature:
-
10 µL 2x ARCA/NTP Mix
-
2 µL T7 RNA Polymerase Mix
-
X µL Linear DNA Template (0.5 - 1.0 µg)
-
Nuclease-free water to 20 µL
-
-
Incubation: Mix thoroughly and incubate at 37°C for 1-2 hours.
-
DNase Treatment: Add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using LiCl precipitation or a spin column-based method.
-
LiCl Precipitation: Add 30 µL of nuclease-free water and 25 µL of LiCl solution to the reaction. Incubate at -20°C for 30 minutes. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in a suitable buffer.
-
Workflow Diagram: mRNA Synthesis with ARCA
Caption: Workflow for co-transcriptional mRNA capping using ARCA.
Application 3: Reversible Terminators in Next-Generation Sequencing (NGS)
3'-O-modified nucleotides are employed as reversible terminators in several next-generation sequencing (NGS) platforms, including pyrosequencing and sequencing-by-synthesis (SBS).[8][9][10][11][12][13] In this approach, the 3'-O-blocking group can be chemically or photolytically cleaved, allowing for the controlled, stepwise addition of nucleotides. This enables the accurate sequencing of DNA, including challenging homopolymeric regions.[8][9][11][12][13]
Quantitative Data: Comparison of Reversible Terminators
The performance of reversible terminators is critical for the accuracy and read length of NGS. Key parameters include incorporation efficiency by the polymerase and the efficiency of the cleavage reaction to remove the 3'-O-blocking group.
| 3'-O-Blocking Group | Cleavage Method | Key Features | Reference |
| Allyl | Pd-catalyzed deallylation | Efficient cleavage under DNA-compatible conditions. | [9][11][12] |
| 2-Nitrobenzyl | Photolysis (UV light) | Rapid, reagent-free cleavage. | [9][11][12] |
| Azidomethyl | Staudinger reaction (e.g., with TCEP) | Small, efficient substrate for DNA polymerase. | [10][14][15][16] |
Experimental Protocol: Pyrosequencing with 3'-O-Allyl-dNTPs
This protocol is a conceptual outline based on published methods for reversible terminator pyrosequencing.
Materials:
-
DNA template immobilized on beads
-
Sequencing primer
-
DNA Polymerase (e.g., 9°N polymerase)
-
3'-O-allyl-dNTPs (dATP, dCTP, dGTP, dTTP)
-
Pyrosequencing enzymes (ATP sulfurylase, luciferase)
-
Adenosine 5' phosphosulfate (APS) and luciferin
-
Washing buffers
-
Deallylation solution (containing a Palladium catalyst)
Procedure (Single Cycle):
-
Annealing: Anneal the sequencing primer to the immobilized DNA template.
-
Incorporation: Add a single species of 3'-O-allyl-dNTP (e.g., 3'-O-allyl-dATP) and DNA polymerase. If the nucleotide is complementary to the template, it will be incorporated, releasing pyrophosphate (PPi).
-
Detection: The PPi is converted to ATP by ATP sulfurylase, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a light signal that is detected.
-
Washing: Wash the beads to remove unincorporated nucleotides and enzymes.
-
Cleavage: Add the deallylation solution to the beads and incubate to cleave the 3'-O-allyl group, regenerating a free 3'-OH group.
-
Washing: Wash the beads to remove the deallylation reagents.
-
Repeat: Repeat steps 2-6 with the next 3'-O-allyl-dNTP in a predetermined order to sequence the DNA template.
Workflow Diagram: Sequencing with Reversible Terminators
Caption: General workflow for next-generation sequencing using 3'-O-modified reversible terminators.
Application 4: Mapping 2'-O-Methylation Sites with Nm-seq
Quantitative Data: Nm-seq Performance
Nm-seq has been shown to successfully identify known 2'-O-methylation sites in ribosomal RNA (rRNA) with high accuracy. In HeLa cells, Nm-seq identified thousands of novel Nm sites in mRNA.
| RNA Type | Organism | Performance Metric | Finding | Reference |
| rRNA | Human | Overlap with known sites | Excellent overlap with 106 known Nm sites in 18S and 28S rRNA | [9] |
| mRNA | Human (HeLa) | Molar Ratios (Nm/N) | 0.012% (Am/A) to 0.15% (Um/U) | [9] |
| mRNA | Human (HEK293) | Number of sites | Thousands of Nm sites identified | [9] |
Experimental Protocol: Nm-seq (Conceptual Outline)
Materials:
-
Total RNA or purified mRNA
-
RNA fragmentation reagents
-
Sodium periodate (NaIO₄)
-
Buffers for β-elimination and dephosphorylation
-
RNA ligation and library preparation kits for NGS
Procedure:
-
RNA Fragmentation: Fragment the input RNA to a desired size range.
-
Iterative Oxidation-Elimination-Dephosphorylation (OED):
-
Oxidation: Treat the RNA fragments with sodium periodate to oxidize the 2',3'-vicinal diols of 3'-terminal nucleotides that are not 2'-O-methylated.
-
β-Elimination: Induce β-elimination to remove the oxidized nucleotide.
-
Dephosphorylation: Remove the resulting 3'-phosphate.
-
Repeat the OED cycle multiple times to sequentially remove unprotected nucleotides from the 3' end, thereby enriching for fragments with a 3'-terminal 2'-O-methylated nucleotide.
-
-
Library Preparation: Ligate adapters to the enriched RNA fragments and prepare a library for next-generation sequencing.
-
Sequencing and Analysis: Sequence the library and align the reads to a reference transcriptome. The 3' ends of the reads will correspond to the locations of 2'-O-methylation sites.
Workflow Diagram: Nm-seq for 2'-O-Methylation Mapping
Caption: Workflow for mapping 2'-O-methylation sites using Nm-seq.
References
- 1. Engineering efficient termination of bacteriophage T7 RNA polymerase transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering efficient termination of bacteriophage T7 RNA polymerase transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. [PDF] DNA sequencing by synthesis using 3'-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection. | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3'-O-modified nucleotides as reversible terminators for pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pnas.org [pnas.org]
- 16. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Springer Nature Experiments [experiments.springernature.com]
- 19. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying RNA Polymerase Activity with 3'-O-Methylguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylguanosine-5'-O-triphosphate (3'-O-Me-GTP) is a modified nucleotide analog of guanosine triphosphate (GTP) that serves as a potent tool for investigating the mechanisms of RNA polymerase activity. Its unique chemical structure, featuring a methyl group capping the 3'-hydroxyl on the ribose sugar, makes it an effective chain terminator of RNA synthesis.[1][2] This property allows for the controlled stalling of transcription, enabling detailed studies of RNA polymerase elongation complexes and the kinetics of transcription.[3][4][5] These application notes provide a comprehensive overview of the use of 3'-O-Me-GTP in RNA polymerase research, including its mechanism of action, protocols for its use in in vitro transcription assays, and methods for quantifying its inhibitory effects.
Mechanism of Action
During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of an incoming ribonucleoside triphosphate (NTP). The presence of a methyl group on the 3'-hydroxyl of 3'-O-Me-GTP prevents this nucleophilic attack, thereby halting further elongation of the RNA transcript.[1] This irreversible chain termination makes 3'-O-Me-GTP a valuable reagent for synchronizing transcription elongation complexes at specific locations on a DNA template, which is particularly useful for footprinting studies and for investigating the structure and function of the transcription machinery.[3][4]
References
- 1. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3'-O-Methylguanosine-5'-O-triphosphate sodium - Immunomart [immunomart.com]
- 5. The RNA polymerase II elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled In Vitro Transcription Termination Using 3'-O-Me-GTP
For researchers, scientists, and drug development professionals, precise control over the synthesis of RNA transcripts in vitro is paramount. The use of modified nucleotides is a key strategy to achieve this control. Among these, 3'-O-methylated guanosine triphosphate (3'-O-Me-GTP) and its derivatives serve as potent tools for chain termination during in vitro transcription. This document provides detailed application notes and protocols for utilizing 3'-O-Me-GTP and its widely used analog, the Anti-Reverse Cap Analog (ARCA), to control RNA synthesis.
Introduction
In vitro transcription is a fundamental technique for generating RNA molecules for a variety of applications, including mRNA vaccine development, functional genomics, and structural biology. The process relies on an RNA polymerase to synthesize an RNA strand complementary to a DNA template. Controlling the termination of this process is crucial for producing RNA of a defined length and structure.
3'-O-Me-GTP is a GTP analog where the 3'-hydroxyl group of the ribose sugar is replaced by a methyl ether. This modification makes it a chain terminator. Once incorporated into a growing RNA strand by an RNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus terminating transcription. While 3'-O-Me-GTP can be used as a general chain terminator, its most prominent and well-documented application is in the form of a cap analog, specifically the 3´-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog (ARCA), to ensure the correct orientation of the 5' cap and prevent cap-initiated elongation.
Mechanism of Action
The core principle behind the terminating activity of 3'-O-Me-GTP lies in its chemical structure. RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the growing RNA chain and the alpha-phosphate of the incoming nucleotide triphosphate. The methylation of the 3'-hydroxyl group in 3'-O-Me-GTP physically blocks this reaction, leading to the immediate cessation of RNA elongation.
In the context of co-transcriptional capping with ARCA, the 3'-O-methyl group is on the 7-methylguanosine component. This ensures that after the dinucleotide cap analog is incorporated at the 5' end of the transcript, it cannot also serve as an initiation point for elongation in the reverse orientation, thereby guaranteeing a homogenous population of correctly capped mRNA molecules.[1]
Caption: Mechanism of 3'-O-Me-GTP mediated transcription termination.
Applications
The primary applications of 3'-O-methylated GTP analogs in in vitro transcription include:
-
Co-transcriptional Capping of mRNA: The use of ARCA is a standard method to produce capped mRNA in a single transcription reaction. The cap structure is essential for the stability and translational efficiency of mRNA in eukaryotic cells.
-
Controlled Synthesis of Defined RNA Oligonucleotides: By including 3'-O-Me-GTP in the transcription reaction at a specific ratio to GTP, it is possible to generate a population of transcripts that terminate at guanosine residues.
-
Studying Transcription Elongation and Termination Mechanisms: As a chain-terminating nucleotide, 3'-O-Me-GTP can be used as a tool to probe the dynamics of RNA polymerase during elongation and to study the factors that influence termination.
Quantitative Data Presentation
The efficiency of co-transcriptional capping with ARCA is dependent on the ratio of ARCA to GTP in the reaction. Increasing this ratio enhances the percentage of capped transcripts but concurrently reduces the overall RNA yield.
| ARCA:GTP Ratio | RNA Yield (µg per 20 µL reaction) | Capping Efficiency |
| 2:1 | 60-90 | ~67% |
| 4:1 | 40-50 | ~80% |
| 8:1 | 20-25 | ~89% |
Data is approximate and can vary based on the specific template and reaction conditions.
Experimental Protocols
Protocol for Co-transcriptional Capping using ARCA
This protocol is adapted for the synthesis of Cap-0 RNA using a dinucleotide cap analog with T7 RNA Polymerase.
Materials:
-
Linearized DNA template (1 µg) with a T7 promoter followed by a guanosine.
-
Nuclease-free water.
-
10X T7 Reaction Buffer.
-
100 mM ATP, UTP, CTP solutions.
-
100 mM GTP solution.
-
40 mM ARCA (3´-O-Me-m7G(5')ppp(5')G) solution.
-
100 mM DTT.
-
T7 RNA Polymerase Mix.
-
(Optional) DNase I (RNase-free).
Procedure:
-
Thaw all components at room temperature, keeping the T7 RNA Polymerase Mix on ice.
-
Prepare a 20 mM GTP working solution by diluting the 100 mM stock.
-
Set up the 20 µL reaction at room temperature in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X T7 Reaction Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 20 mM GTP | 2 µL | 2 mM |
| 40 mM ARCA | 4 µL | 8 mM |
| Linear DNA Template | X µL | 1 µg |
| 100 mM DTT | 1 µL | 5 mM |
| T7 RNA Polymerase Mix | 2 µL | - |
-
Mix thoroughly by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate at 37°C for 2 hours. For reactions longer than 60 minutes, use a thermocycler or dry air incubator to prevent evaporation.
-
(Optional) To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate for 15 minutes at 37°C.
-
Purify the synthesized RNA using an appropriate method (e.g., column purification or ethanol precipitation).
Caption: Experimental workflow for co-transcriptional capping with ARCA.
Conceptual Protocol for General Termination with 3'-O-Me-GTP
While less commonly documented, 3'-O-Me-GTP can theoretically be used as a chain terminator to produce a population of truncated transcripts. The precise conditions would require empirical optimization.
Conceptual Approach:
-
Set up a standard in vitro transcription reaction.
-
In addition to the four standard NTPs (ATP, CTP, UTP, GTP), add 3'-O-Me-GTP.
-
The ratio of 3'-O-Me-GTP to GTP will determine the probability of termination at each guanosine position. A higher ratio will result in shorter transcripts.
-
The reaction products will be a ladder of RNAs of different lengths, all ending in a 3'-O-methylated guanosine.
-
Analyze the products using denaturing polyacrylamide gel electrophoresis.
Concluding Remarks
3'-O-Me-GTP and its cap analog derivative, ARCA, are invaluable tools for controlling in vitro transcription. While ARCA provides a robust and widely adopted method for producing correctly capped mRNA, the use of 3'-O-Me-GTP as a general chain terminator offers possibilities for more specialized applications in studying transcription dynamics and generating defined RNA fragments. The protocols and data presented here provide a foundation for the successful application of these modified nucleotides in molecular biology and drug development research.
References
Application Notes and Protocols for 3'-O-methylguanosine Incorporation in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-methylguanosine-5'-triphosphate (3'-O-Me-GTP) is a modified nucleotide analog of guanosine triphosphate (GTP) that acts as a potent chain terminator in RNA synthesis. Due to the methylation of the 3'-hydroxyl group on the ribose sugar, the formation of a phosphodiester bond with the subsequent nucleotide is blocked, leading to the termination of RNA chain elongation. This property makes 3'-O-Me-GTP a valuable tool for various applications in molecular biology and drug development, including the controlled synthesis of truncated RNA transcripts, mapping of transcription start sites, and the generation of RNA molecules with defined 3' ends for therapeutic and diagnostic purposes.
These application notes provide detailed protocols for the enzymatic incorporation of 3'-O-methylguanosine into RNA transcripts using in vitro transcription, primarily with bacteriophage T7 RNA polymerase. While 3'-O-Me-GTP can also be utilized by other RNA polymerases, such as RNA Polymerase II, the protocols provided here are optimized for the robust and widely used T7 system.
Principle of Chain Termination
During in vitro transcription, RNA polymerase moves along a DNA template and incorporates ribonucleotides (ATP, CTP, GTP, and UTP) into a growing RNA chain. When 3'-O-Me-GTP is included in the reaction mixture, it is recognized by the RNA polymerase as a substrate and can be incorporated into the nascent RNA strand at positions where a guanosine is specified by the DNA template. Once incorporated, the 3'-O-methyl group prevents the addition of the next nucleotide, effectively terminating the transcript at that specific guanosine position. The ratio of 3'-O-Me-GTP to GTP in the reaction can be adjusted to control the frequency of termination, allowing for the generation of a population of RNA molecules truncated at various guanosine residues.
Experimental Protocols
Protocol 1: Controlled Termination of In Vitro Transcription with 3'-O-Me-GTP
This protocol describes the use of 3'-O-Me-GTP to generate a pool of RNA transcripts truncated at guanosine residues. This method is analogous to Sanger sequencing for DNA and can be used to generate a "G-ladder" for RNA sequence analysis or to produce RNA of specific lengths.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the sequence of interest
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution (10 mM each of ATP, CTP, UTP)
-
GTP solution (10 mM)
-
3'-O-methylguanosine-5'-triphosphate (3'-O-Me-GTP) solution (1 mM)
-
RNase Inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel (6-12%, depending on expected transcript size)
-
RNA loading dye
-
Equipment for gel electrophoresis and autoradiography or fluorescence imaging (if using labeled nucleotides)
Procedure:
-
Reaction Setup: For a standard 20 µL reaction, assemble the following components at room temperature in the specified order. Prepare four separate reactions with varying ratios of GTP to 3'-O-Me-GTP to achieve different levels of termination.
Component Volume (µL) for 1x Reaction Final Concentration Nuclease-free water Up to 20 µL - 10x Transcription Buffer 2 µL 1x 10 mM ATP, CTP, UTP mix 2 µL 1 mM each 10 mM GTP See Table 1 Varies 1 mM 3'-O-Me-GTP See Table 1 Varies Linear DNA Template (0.5-1 µg) 1-2 µL 25-50 ng/µL RNase Inhibitor (40 U/µL) 1 µL 2 U/µL T7 RNA Polymerase 1 µL - Total Volume 20 µL -
GTP/3'-O-Me-GTP Ratios: Prepare the following dilutions of GTP and 3'-O-Me-GTP to add to the reactions. The ratios will determine the frequency of termination.
Reaction GTP:3'-O-Me-GTP Ratio Volume of 10 mM GTP (µL) Volume of 1 mM 3'-O-Me-GTP (µL) Final GTP (µM) Final 3'-O-Me-GTP (µM) 1 100:1 1.0 0.2 500 5 2 50:1 0.5 0.2 250 5 3 25:1 0.25 0.2 125 5 4 (Control) - 2.0 0 1000 0 -
Incubation: Mix the components gently by pipetting and incubate the reactions at 37°C for 1 to 2 hours.
-
DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reactions by adding 20 µL of RNA loading dye containing a denaturant (e.g., formamide).
-
Analysis: Denature the samples by heating at 95°C for 5 minutes, then place on ice. Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis. Visualize the RNA fragments by staining (e.g., with SYBR Gold) or autoradiography if radiolabeled nucleotides were used.
Expected Results:
The control reaction (without 3'-O-Me-GTP) should produce a single band corresponding to the full-length transcript. The reactions containing 3'-O-Me-GTP will show a ladder of bands, with each band representing a transcript terminated at a guanosine position. The intensity and distribution of the bands will vary with the GTP:3'-O-Me-GTP ratio. Higher concentrations of the terminator will result in a greater proportion of shorter transcripts.
Quantitative Data Presentation
The efficiency of chain termination is dependent on the ratio of the chain-terminating nucleotide (3'-O-Me-GTP) to its natural counterpart (GTP). The following table provides a theoretical representation of the expected product distribution based on varying ratios.
Table 1: Theoretical Product Distribution in a 3'-O-Me-GTP Chain Termination Reaction
| GTP:3'-O-Me-GTP Ratio | Probability of Termination at a G-position | Expected Transcript Population | Predominant Product Length |
| 500:1 | Low | Mostly full-length transcripts with some longer terminated fragments | Full-length |
| 100:1 | Moderate | A distribution of terminated fragments with a bias towards longer products | A mix of full-length and longer fragments |
| 50:1 | High | A broad distribution of terminated fragments of varying lengths | Shorter to medium-length fragments |
| 10:1 | Very High | Predominantly short terminated fragments | Very short fragments |
Note: Actual results may vary depending on the specific DNA template sequence, the purity of reagents, and the specific activity of the RNA polymerase.
Visualizations
Experimental Workflow for 3'-O-methylguanosine Incorporation
Caption: Workflow for 3'-O-methylguanosine incorporation.
Logical Relationship of Reaction Components
Caption: Components in a chain termination reaction.
Applications in Research and Drug Development
-
Transcriptional Mapping: The generation of a G-ladder allows for the precise mapping of transcription start sites and the analysis of RNA processing events.
-
RNA Structure-Function Studies: The ability to synthesize RNA molecules with a defined 3'-terminus is crucial for studies on RNA folding, stability, and interaction with RNA-binding proteins.
-
Therapeutic RNA Synthesis: For certain therapeutic applications, such as the development of some RNA aptamers or guide RNAs, a precise 3'-end is required for optimal activity and to prevent unwanted extensions in vivo. The use of 3'-O-Me-GTP provides a method to produce such molecules.
-
Diagnostic Probes: RNA probes with a defined length and a modified 3'-end can exhibit increased stability and specificity in diagnostic assays.
Troubleshooting
-
No or Low Yield of Full-Length Transcript in Control:
-
Check the integrity and concentration of the DNA template.
-
Ensure the T7 RNA polymerase is active.
-
Verify the concentration and purity of the NTPs.
-
-
No Terminated Products:
-
Confirm the concentration and integrity of the 3'-O-Me-GTP.
-
Increase the concentration of 3'-O-Me-GTP or decrease the concentration of GTP.
-
-
Smearing on the Gel:
-
This may indicate RNase contamination. Use RNase-free reagents and techniques.
-
Incomplete denaturation of RNA samples can also cause smearing. Ensure proper denaturation conditions.
-
-
Bands are Only at the Top of the Gel (Very Long Products):
-
The ratio of 3'-O-Me-GTP to GTP is too low. Use a higher ratio of the terminator.
-
-
Bands are Only at the Bottom of the Gel (Very Short Products):
-
The ratio of 3'-O-Me-GTP to GTP is too high. Use a lower ratio of the terminator.
-
These protocols and notes should serve as a comprehensive guide for the successful incorporation of 3'-O-methylguanosine into RNA for a variety of research and development applications.
Application Notes and Protocols: The Role of 3'-O-Methylguanosine Triphosphate and its Analogs in Aptamer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, short single-stranded oligonucleotides, have emerged as promising alternatives to antibodies in various therapeutic and diagnostic applications due to their high specificity, affinity, and ease of chemical synthesis.[1] A critical aspect of aptamer development is the incorporation of modified nucleotides to enhance their stability, binding affinity, and in vivo performance.[2] Among these modifications, methylated nucleotides play a significant role. This document provides a detailed overview of the use of 3'-O-Methylguanosine triphosphate and, more broadly, 2'-O-methylated nucleotides in aptamer development, including comprehensive application notes and experimental protocols.
While 2'-O-methyl modifications are widely employed to improve aptamer characteristics, the use of 3'-O-Methylguanosine triphosphate in aptamer development is not a standard or documented practice for generating aptamer libraries with this internal modification. Its primary role, as established in molecular biology, is that of an RNA chain terminator.[3] This document will first explore the well-established applications of 2'-O-methylated nucleotides in aptamer development and then discuss the potential, albeit theoretical, application of 3'-O-Methylguanosine triphosphate as a tool for controlling transcript length during the in vitro selection process.
Application Notes: 2'-O-Methyl Modifications in Aptamer Development
The introduction of 2'-O-methyl (2'-OMe) modifications to the ribose sugar of nucleotides is a cornerstone of aptamer optimization. This modification confers several advantageous properties to the resulting aptamers.
Key Advantages of 2'-O-Methylated Aptamers:
-
Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids. This significantly increases the in vivo half-life of aptamers, a crucial factor for therapeutic applications.
-
Improved Binding Affinity: In some cases, the 2'-OMe modification can lead to an increase in the binding affinity of the aptamer for its target. This is attributed to the altered sugar pucker conformation, which can pre-organize the aptamer into a structure more favorable for target binding.
-
Increased Structural Stability: The 2'-OMe modification can enhance the thermal stability of the aptamer's three-dimensional structure.
Data on 2'-O-Methylated Aptamers:
The following table summarizes quantitative data from studies on aptamers incorporating 2'-O-methyl modifications.
| Aptamer Target | Modification Strategy | Dissociation Constant (Kd) | Nuclease Resistance (Half-life) | Reference |
| Vascular Endothelial Growth Factor (VEGF) | Fully 2'-O-methyl substituted RNA | 2 nM | > 96 hours in plasma | [2] |
| Tenascin-C | LNA/2'-O-methyl chimera | 4.20 nM | Improved plasma stability | [4] |
| Prostate Specific Membrane Antigen (PSMA) | Post-SELEX 2'-O-methyl modification | Not specified | Enhanced stability | [5] |
Experimental Protocols: SELEX with 2'-O-Methylated Nucleotides
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the standard method for isolating aptamers.[6] When developing 2'-O-methylated aptamers, the modified nucleotides can be incorporated either during the SELEX process (pre-SELEX modification) or after the initial selection of an unmodified aptamer (post-SELEX modification).
Protocol 1: Pre-SELEX Incorporation of 2'-O-Methylated Nucleotides
This protocol describes the selection of RNA aptamers from a library containing 2'-O-methylated pyrimidines.
Workflow for SELEX with 2'-O-Methylated Nucleotides
Caption: Workflow for SELEX with 2'-O-Methylated Nucleotides.
Materials:
-
ssDNA library with a central random region flanked by constant primer binding sites.
-
2'-O-Methyl-CTP and 2'-O-Methyl-UTP.
-
ATP and GTP.
-
T7 RNA Polymerase (mutant, e.g., Y639F, for efficient incorporation of modified nucleotides).
-
Reverse Transcriptase.
-
Taq DNA Polymerase.
-
Target molecule.
-
SELEX binding buffer.
-
Nitrocellulose filters or magnetic beads for partitioning.
-
Urea-PAGE gels.
Procedure:
-
Library Preparation: Synthesize a single-stranded DNA library containing a randomized region of 20-40 nucleotides.
-
In Vitro Transcription:
-
Generate a double-stranded DNA template by PCR amplification of the initial library.
-
Perform in vitro transcription using the dsDNA template, a mutant T7 RNA polymerase, and a nucleotide mix containing ATP, GTP, 2'-O-Methyl-CTP, and 2'-O-Methyl-UTP.[5]
-
-
Selection:
-
Incubate the resulting 2'-O-methylated RNA pool with the immobilized target molecule in the appropriate binding buffer.
-
-
Partitioning:
-
Separate the target-bound RNA molecules from the unbound sequences. This can be achieved using nitrocellulose filter binding, where protein-RNA complexes are retained, or by using target-immobilized magnetic beads.
-
-
Elution:
-
Elute the bound RNA molecules from the target, typically by changing the buffer conditions or by denaturation.
-
-
Reverse Transcription and PCR Amplification:
-
Reverse transcribe the eluted RNA to cDNA.
-
Amplify the cDNA by PCR to generate an enriched dsDNA pool for the next round of selection.
-
-
Iteration: Repeat the selection cycle 8-15 times, increasing the selection stringency in later rounds to enrich for high-affinity binders.
-
Sequencing and Characterization:
-
After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.
-
Synthesize the identified aptamers and characterize their binding affinity (e.g., using surface plasmon resonance or fluorescence polarization) and nuclease resistance.
-
The Role of 3'-O-Methylguanosine Triphosphate: A Chain Terminator
As previously mentioned, 3'-O-Methylguanosine triphosphate is not typically incorporated into the body of aptamers. Its chemical structure, with a methyl group at the 3'-hydroxyl position of the ribose, prevents the formation of a phosphodiester bond with the next incoming nucleotide. This property makes it an effective RNA chain terminator.[3]
Signaling Pathway of Chain Termination
Caption: Mechanism of RNA chain termination by 3'-O-Methylguanosine triphosphate.
Theoretical Application in SELEX: Controlling Transcript Length
While not a standard practice for generating modified aptamers, 3'-O-Methylguanosine triphosphate could theoretically be used in a modified SELEX protocol to control the length of the RNA transcripts in the initial library. This could be advantageous in scenarios where shorter aptamers are desired.
Hypothetical Protocol: SELEX with Controlled Transcript Length using a 3'-O-Methyl Terminating Nucleotide
This protocol outlines a conceptual approach and has not been validated in the literature for aptamer development.
Workflow for SELEX with a Chain Terminator
Caption: Hypothetical workflow for SELEX using a chain terminator.
Procedure:
-
In Vitro Transcription with a Terminating Nucleotide:
-
Perform in vitro transcription of the initial DNA library with a standard NTP mix that is "spiked" with a low concentration of 3'-O-Methylguanosine triphosphate. The ratio of GTP to 3'-O-Me-GTP would need to be carefully optimized to achieve the desired average transcript length.
-
-
Size Selection:
-
Purify the resulting truncated RNA library using denaturing polyacrylamide gel electrophoresis (PAGE) to isolate transcripts within the desired size range.
-
-
Standard SELEX:
-
Proceed with the standard SELEX protocol (as described in Protocol 1) using the size-selected, unmodified RNA library. The subsequent reverse transcription and PCR steps would generate a DNA library encoding for these shorter aptamer sequences.
-
Important Considerations:
-
This approach would generate a library of unmodified aptamers of a controlled, shorter length. It would not result in aptamers containing internal 3'-O-methyl modifications.
-
The efficiency of this method would depend heavily on the polymerase's tolerance for the modified nucleotide and the precise control of the nucleotide ratios.
Conclusion
The use of 2'-O-methylated nucleotides is a well-established and powerful strategy for enhancing the therapeutic potential of aptamers by increasing their nuclease resistance and, in some instances, their binding affinity. Detailed protocols for incorporating these modifications during the SELEX process are readily available and widely practiced.
In contrast, 3'-O-Methylguanosine triphosphate is primarily known as an RNA chain terminator. While it could theoretically be employed in a modified SELEX workflow to control the length of the initial RNA library, this is not a documented or standard application for developing modified aptamers. Researchers and drug development professionals should focus on the established benefits of 2'-O-methyl and other 2'-position modifications for optimizing aptamer performance. Further research would be required to validate the utility of chain terminators as a tool for controlling library length in the context of aptamer selection.
References
- 1. Preparation and Characterization of Aptamers Against O,p’-DDT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Note: 3'-O-Methylguanosine Cap Analog for Enhanced mRNA Translation
Audience: Researchers, scientists, and drug development professionals.
Introduction The 5' cap structure (m7GpppN) is a critical modification of eukaryotic mRNA, essential for its stability, nuclear export, and efficient translation initiation.[1][2][3] During in vitro transcription (IVT), synthetic cap analogs are often used to produce capped mRNA. However, the standard m7GpppG cap analog can be incorporated in a reverse orientation, resulting in a non-translatable mRNA species.[4][5] The 3'-O-Methylguanosine cap analog, commonly known as the Anti-Reverse Cap Analog (ARCA), overcomes this limitation. By methylating the 3'-hydroxyl group of the 7-methylguanosine, ARCA prevents the RNA polymerase from elongating the transcript in the incorrect orientation, ensuring that nearly all capped mRNA is translationally active.[5][6][7] This modification significantly enhances protein yield from synthetic mRNA, making it an invaluable tool for mRNA-based therapeutics, vaccines, and research applications.[8][9]
Mechanism of Action and Key Advantages
The primary advantage of the 3'-O-Methylguanosine cap analog (ARCA) is its ability to force correct orientation during co-transcriptional capping. T7 RNA polymerase can initiate transcription using the 3'-OH of either guanosine in a standard cap analog, leading to a mix of correctly and incorrectly capped mRNA. The 3'-O-methylation in ARCA blocks the hydroxyl group on the 7-methylguanosine, making it unavailable for phosphodiester bond formation and subsequent elongation.[5] This ensures that transcription can only initiate from the unmodified guanosine, leading to a homogenous population of correctly capped, translation-competent mRNA molecules.[6][9]
Key Advantages:
-
Enhanced Translational Efficiency: By eliminating reverse-capped transcripts, ARCA ensures a higher proportion of functional mRNA, leading to significantly increased protein expression both in vitro and in vivo.[6][10]
-
Homogenous mRNA Population: Produces a uniform pool of correctly capped mRNA, improving the reliability and reproducibility of experiments.
-
Simplified Workflow: Allows for efficient co-transcriptional capping in a single IVT reaction, streamlining the mRNA production process.[11][12]
Quantitative Data Summary
The use of 3'-O-Methylguanosine cap analogs (ARCAs) and their derivatives leads to substantial improvements in translational efficiency compared to the standard m7GpppG cap. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Translational Efficiency and Capping Properties of Various Cap Analogs
| Cap Analog | Modification | Relative Translational Efficiency (vs. m7GpppG) | Capping Efficiency (%) | Reference |
|---|---|---|---|---|
| m7GpppG | Standard Cap | 1.0 | ~71% | [13] |
| ARCA (m7,3'-OGpppG) | 3'-O-Methyl on m7G | ~1.6 - 2.2 | ~62% | [10][13] |
| m2(7,3'-O)GpppG | Trimethylated ARCA | ~2.6 | Not Reported | [10] |
| b7m3′-OGp4G | N7-benzyl, 3'-O-Methyl, Tetraphosphate | ~2.8 | ~86% |[4] |
Note: Translational efficiency can vary depending on the in vitro translation system or cell type used.
Table 2: eIF4E Binding Affinity for Different Cap Analogs
| Cap Analog | Binding Affinity (KD or KI) | Significance | Reference |
|---|---|---|---|
| m7GpppG | Baseline | Standard affinity for translation initiation. | [14] |
| m7GpppAmpG | KD = 45.6 nM | High affinity, indicates strong binding to eIF4E. | [8] |
| N2-modified analogs | IC50 = 1.7 µM (inhibition) | Can act as potent translation inhibitors due to very high affinity. |[6] |
Note: Higher affinity for the eukaryotic initiation factor 4E (eIF4E) generally correlates with more efficient translation initiation.[2][4]
Experimental Protocols
Protocol 1: Co-transcriptional Synthesis of ARCA-Capped mRNA
This protocol describes the synthesis of mRNA using a 3'-O-Methylguanosine cap analog (ARCA) in a single in vitro transcription (IVT) reaction.
Materials:
-
Linearized plasmid DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X T7 Reaction Buffer
-
Ribonucleotide Solution Mix (100 mM ATP, 100 mM CTP, 100 mM UTP)
-
GTP Solution (100 mM)
-
ARCA (3'-O-Me-m7G(5')ppp(5')G) solution (40 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor (e.g., SUPERase•In™)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., LiCl precipitation or column-based)
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water: to a final volume of 20 µL
-
10X T7 Reaction Buffer: 2 µL
-
ATP, CTP, UTP Solution (100 mM each): 2 µL
-
GTP Solution (100 mM): 0.5 µL
-
ARCA (40 mM): 4 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Note: A 4:1 ratio of ARCA to GTP is recommended for high capping efficiency.
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
Purify the synthesized mRNA using a suitable method like LiCl precipitation or a column-based RNA purification kit, following the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water.
-
Assess the quality and quantity of the mRNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a denaturing agarose gel. An intact, sharp band should be visible.
Protocol 2: In Vitro Translation Assay
This protocol compares the translational efficiency of mRNA capped with ARCA versus a standard cap analog using a rabbit reticulocyte lysate (RRL) system. A reporter gene like Firefly Luciferase is typically used.
Materials:
-
ARCA-capped Luciferase mRNA (from Protocol 1)
-
Standard-capped Luciferase mRNA (control)
-
Uncapped Luciferase mRNA (negative control)
-
Rabbit Reticulocyte Lysate (RRL) Kit (e.g., Promega, Thermo Fisher)
-
Amino Acid Mixture (minus Leucine or Methionine, if labeling)
-
Luciferase Assay Reagent
-
Luminometer or plate reader with luminescence detection
Procedure:
-
Thaw RRL and other kit components on ice.
-
For each mRNA sample, set up a 25 µL translation reaction in a microfuge tube on ice:
-
RRL: 12.5 µL
-
Amino Acid Mixture: 0.5 µL
-
RNase Inhibitor: 0.5 µL
-
mRNA template: 0.5 µg
-
Nuclease-free water: to 25 µL
-
-
Mix the components gently.
-
Incubate the reactions at 30°C for 90 minutes.
-
After incubation, place the tubes on ice.
-
To measure luciferase activity, add 5 µL of the translation reaction to 50 µL of Luciferase Assay Reagent in a luminometer-compatible plate or tube.
-
Mix quickly and immediately measure the luminescence in a luminometer.
-
Compare the relative light units (RLUs) generated from ARCA-capped mRNA to the standard-capped and uncapped controls to determine the relative translational efficiency.
Protocol 3: Transfection of ARCA-Capped mRNA into Mammalian Cells
This protocol describes the delivery of ARCA-capped mRNA into a mammalian cell line (e.g., HEK293 or HeLa) to assess protein expression.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
ARCA-capped reporter mRNA (e.g., encoding GFP or Luciferase)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ MessengerMAX™)
-
Opti-MEM™ I Reduced Serum Medium
-
Multi-well cell culture plates (e.g., 24-well plate)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection. For HEK293, seed ~1.0 x 10^5 cells per well.
-
Transfection Complex Preparation:
-
For each well, dilute 0.5 µg of ARCA-capped mRNA into 25 µL of Opti-MEM™. Mix gently.
-
In a separate tube, dilute 1.5 µL of transfection reagent into 25 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Gently add the 50 µL of mRNA-lipid complex drop-wise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 6, 12, 24, or 48 hours).
-
Analysis of Protein Expression:
-
For GFP: Analyze cells directly using fluorescence microscopy or flow cytometry.
-
For Luciferase: Lyse the cells and perform a luciferase assay as described in Protocol 2, Step 6-7, using a cell lysis buffer compatible with the assay.
-
For other proteins: Analyze by Western blot or ELISA.
-
References
- 1. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic mRNA capping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomaterials for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of trimethyl-substituted cap analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 13. The potential of N2-modified cap analogues for precise genetic manipulation through mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cap‐free structure of eIF4E suggests a basis for conformational regulation by its ligands | The EMBO Journal [link.springer.com]
Troubleshooting & Optimization
Technical Support Center: 3'-O-Methyl-GTP in Experimental Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3'-O-Methyl-GTP (3'-O-Me-GTP) as a chain terminator in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3'-O-Methyl-GTP and how does it work as a chain terminator?
A1: 3'-O-Methyl-GTP (3'-O-Me-GTP) is a modified guanosine triphosphate nucleotide. The key modification is the presence of a methyl group on the 3'-hydroxyl of the ribose sugar. During nucleic acid synthesis (transcription or replication), polymerases incorporate nucleotides by forming a phosphodiester bond between the 5'-phosphate of the incoming nucleotide and the 3'-hydroxyl group of the growing chain. The 3'-O-methyl group in 3'-O-Me-GTP blocks this 3'-hydroxyl position, preventing the formation of the next phosphodiester bond and thus terminating the elongation of the nucleic acid chain.[1]
Q2: In which applications is 3'-O-Me-GTP commonly used?
A2: 3'-O-Me-GTP is primarily used in applications where controlled termination of RNA synthesis is required. These include:
-
In vitro transcription: It is used as a component of anti-reverse cap analogs (ARCA) to ensure the correct orientation of the cap structure on messenger RNA (mRNA). The 3'-O-methyl group prevents the cap analog from being incorporated internally within the transcript.[1]
-
Viral polymerase inhibition assays: As a nucleotide analog, it can act as a competitive inhibitor and chain terminator for viral RNA-dependent RNA polymerases (RdRps), making it a tool for studying viral replication and for screening antiviral compounds.[2][3]
-
Mechanistic studies of polymerases: It helps in elucidating the different kinetic phases of RNA synthesis, such as initiation and elongation, by observing its differential incorporation at various stages.[2]
Q3: What is the difference between 3'-O-Me-GTP and other chain terminators like 3'-deoxy-GTP?
A3: Both 3'-O-Me-GTP and 3'-deoxy-GTP (3'-dGTP) are chain terminators because they lack a 3'-hydroxyl group necessary for phosphodiester bond formation. The primary difference lies in the substituent at the 3' position: 3'-O-Me-GTP has a methoxy group, while 3'-dGTP has a hydrogen atom. This structural difference can influence their recognition and incorporation efficiency by different polymerases. For instance, some polymerases may show a higher or lower fidelity for incorporating one analog over the other.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 3'-O-Me-GTP.
Issue 1: Low Yield of in vitro Transcribed RNA when using ARCA (containing 3'-O-Me-GTP)
| Possible Cause | Recommended Solution |
| Suboptimal ARCA:GTP Ratio: An incorrect ratio of ARCA to GTP can significantly reduce transcription efficiency. | The recommended ratio of ARCA to GTP is typically 4:1. Ensure you are using this ratio in your reaction mix.[1] |
| Lower Overall GTP Concentration: The inclusion of ARCA necessitates a lower concentration of GTP, which can limit the overall yield of RNA.[1] | While a lower GTP concentration is required for efficient capping with ARCA, you can try to optimize the total nucleotide concentration. Alternatively, for higher yields, consider a post-transcriptional capping method using capping enzymes.[1] |
| Poor Quality DNA Template: Contaminants such as salts or ethanol from DNA purification can inhibit RNA polymerase.[4] | Re-purify your DNA template. Ethanol precipitation and resuspension in nuclease-free water is a common method to remove inhibitors.[4] |
| Incorrect Linearization of Plasmid Template: Incomplete digestion or the use of restriction enzymes that create 3' overhangs can lead to longer, unexpected transcripts or reduced yield.[4] | Confirm complete linearization by running an aliquot on an agarose gel. Use restriction enzymes that generate 5' overhangs or blunt ends.[4] |
Issue 2: Inefficient Chain Termination in Viral Polymerase Assays
| Possible Cause | Recommended Solution |
| Polymerase Discrimination: The viral polymerase may discriminate against 3'-O-Me-GTP, especially during the initiation phase of RNA synthesis.[2] | The hepatitis C virus NS5B polymerase, for example, shows strong discrimination against 2'-O-methyl-GTP during initiation but not elongation.[2] Consider that the inhibitory effect may be more pronounced during the elongation phase. Design your assay to distinguish between these phases if possible. |
| Suboptimal Inhibitor Concentration: The concentration of 3'-O-Me-GTP may be too low to effectively compete with the natural GTP substrate. | Perform a dose-response experiment to determine the optimal concentration of 3'-O-Me-GTP for your specific polymerase and assay conditions. |
| High GTP Concentration in the Reaction: A high concentration of the natural substrate (GTP) will outcompete the inhibitor. | Optimize the GTP concentration in your assay. A lower GTP concentration will increase the relative inhibitory effect of 3'-O-Me-GTP. |
| Proofreading Activity of the Polymerase Complex: Some viral polymerases, like that of SARS-CoV-2, have associated proofreading exonucleases that can remove misincorporated nucleotides, including analogs like 3'-O-Me-GTP.[3] | If the viral polymerase complex has proofreading activity, the chain termination effect of 3'-O-Me-GTP may be diminished. Consider using polymerase variants with reduced or no proofreading activity for mechanistic studies, or be aware of this limitation when interpreting results. |
Experimental Protocols & Visualizations
Key Experiment: In Vitro Transcription with Co-transcriptional Capping using ARCA
This protocol outlines a general workflow for synthesizing capped mRNA using an anti-reverse cap analog (ARCA), which contains a 3'-O-methylated guanosine.
Methodology:
-
Template Preparation:
-
Linearize the plasmid DNA template downstream of the desired RNA sequence using a restriction enzyme that produces 5' overhangs or blunt ends.
-
Verify complete linearization by agarose gel electrophoresis.
-
Purify the linearized template to remove the restriction enzyme and buffer components.
-
-
In Vitro Transcription Reaction Setup:
-
Assemble the reaction on ice in the following order:
-
Nuclease-free water
-
Transcription buffer (10X)
-
ATP, CTP, UTP solution
-
GTP solution
-
ARCA solution (ensure a 4:1 ratio of ARCA to GTP)
-
Linearized DNA template (0.5-1.0 µg)
-
T7, T3, or SP6 RNA Polymerase
-
-
Mix gently and centrifuge briefly.
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.
Experimental Workflow for In Vitro Transcription with ARCA
Caption: Workflow for in vitro transcription using ARCA.
Signaling Pathway: Mechanism of Chain Termination by 3'-O-Me-GTP
This diagram illustrates how 3'-O-Me-GTP terminates the elongation of a growing RNA strand during synthesis by an RNA polymerase.
Caption: Mechanism of RNA chain termination by 3'-O-Me-GTP.
References
Technical Support Center: Optimizing 3'-O-Methylguanosine Triphosphate (ARCA) in In Vitro Transcription
Welcome to the technical support center for optimizing the use of 3'-O-Methylguanosine triphosphate (3'-O-Me-GTP), commonly known as Anti-Reverse Cap Analog (ARCA), in in vitro transcription (IVT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful mRNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 3'-O-Me-GTP (ARCA) and why is it used in in vitro transcription?
A1: 3'-O-Me-GTP, or ARCA, is a modified guanosine cap analog used for the co-transcriptional capping of messenger RNA (mRNA) synthesized in vitro. The 5' cap is a critical structure for eukaryotic mRNA, essential for stability, nuclear export, and efficient translation initiation.[1][][3] ARCA is designed with a methyl group on the 3'-hydroxyl of the 7-methylguanosine.[4][5][6] This modification prevents the RNA polymerase from incorporating the cap analog in the incorrect, or "reverse," orientation, ensuring that the resulting mRNA is translationally competent.[7][][9]
Q2: How does co-transcriptional capping with ARCA affect mRNA yield and capping efficiency?
A2: Co-transcriptional capping with ARCA typically results in a lower overall mRNA yield compared to standard transcription reactions without a cap analog.[4][5][6] This is because the concentration of GTP in the reaction must be reduced to favor the incorporation of the ARCA molecule.[4][6] A common strategy is to use a 4:1 molar ratio of ARCA to GTP.[4][6] This approach generally yields a mixture of transcripts where approximately 80% are capped, and the remainder have 5'-triphosphate ends.[4][6]
Q3: What are the main advantages and disadvantages of using ARCA compared to other capping methods?
A3:
-
Advantages:
-
Correct Orientation: The 3'-O-methyl group ensures that the cap is added in the correct orientation for efficient translation.[7][]
-
One-Step Process: Capping occurs simultaneously with transcription, simplifying the workflow compared to post-transcriptional enzymatic capping.[]
-
-
Disadvantages:
-
Reduced Yield: The necessary reduction in GTP concentration leads to a lower yield of full-length mRNA transcripts.[5][7]
-
Incomplete Capping: Capping efficiency is typically around 70-80%, leaving a significant portion of uncapped transcripts.[6][7][]
-
Cap-0 Structure: ARCA produces a Cap-0 structure. For some applications, a Cap-1 structure, which has an additional methylation, is preferred for higher translation efficiency and reduced immunogenicity.[][] Conversion to a Cap-1 structure requires a subsequent enzymatic step.[5]
-
Q4: Can I use ARCA with any RNA polymerase promoter?
A4: ARCA is compatible with common bacteriophage RNA polymerases like T7, SP6, and T3.[] However, for efficient incorporation of dinucleotide cap analogs like ARCA, the transcription initiation sequence of the DNA template should ideally start with a guanosine (G).[][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No mRNA Yield | Suboptimal ARCA:GTP Ratio: An incorrect ratio can inhibit the polymerase or lead to inefficient transcription. | Optimize the ARCA to GTP ratio. A 4:1 ratio is a common starting point, but empirical testing may be required for your specific template and system. |
| Degraded Reagents: RNA polymerase, nucleotides, or the DNA template may have degraded. | Use fresh or properly stored reagents. Always keep enzymes on ice. Avoid multiple freeze-thaw cycles of nucleotides.[11] | |
| RNase Contamination: RNases can rapidly degrade the newly synthesized RNA. | Maintain a sterile, RNase-free work environment. Use RNase inhibitors in the reaction.[11][12][13] | |
| Poor Quality DNA Template: Contaminants (salts, ethanol) or incorrect linearization can inhibit transcription. | Purify the DNA template thoroughly. Confirm complete linearization by agarose gel electrophoresis.[11][13][] | |
| Low Capping Efficiency | Incorrect Nucleotide Concentrations: The balance between all four NTPs and the cap analog is crucial. | Ensure accurate quantitation and dilution of all nucleotide stocks. Maintain the optimized ARCA:GTP ratio. |
| Suboptimal Reaction Conditions: Incubation time or temperature may not be optimal. | Incubate the reaction for at least 2 hours at 37°C. For GC-rich templates, lowering the temperature to 30°C may improve results.[11] | |
| Transcripts of Incorrect Size (Shorter or Longer) | Premature Termination: GC-rich templates can cause the polymerase to dissociate prematurely. | Decrease the reaction temperature to 30°C.[11] |
| Incomplete Linearization of Plasmid DNA: The polymerase may read through the entire plasmid. | Ensure complete digestion of the template DNA by checking an aliquot on an agarose gel.[11][13] | |
| 3' Overhangs on Template: Some restriction enzymes create 3' overhangs, which can lead to template-independent transcription. | Use restriction enzymes that generate blunt or 5' overhangs.[5][13] |
Quantitative Data Summary
Table 1: Comparison of In Vitro Transcription Capping Strategies
| Capping Method | Typical Cap:GTP Ratio | Capping Efficiency | Resulting Cap Structure | Key Advantages | Key Disadvantages |
| Standard m7GpppG | 4:1 | ~70% | Cap-0 | Simple co-transcriptional method. | ~50% of caps are in the incorrect orientation.[7] |
| ARCA (3'-O-Me-GTP) | 4:1 | ~80% | Cap-0 | Ensures correct cap orientation.[7][] | Reduced mRNA yield.[5][7] |
| CleanCap® Reagent AG | Not Applicable (GTP not reduced) | >95% | Cap-1 | High capping efficiency and yield.[4][6] | Requires a specific "AG" initiation sequence.[6][7] |
| Post-transcriptional Enzymatic | Not Applicable | ~100% | Cap-0 or Cap-1 | High capping efficiency. | Multi-step process, more time-consuming.[5] |
Experimental Protocols
Protocol: Co-transcriptional Capping of mRNA using ARCA
This protocol is a general guideline for a 20 µL in vitro transcription reaction. Optimization may be necessary for specific templates and applications.
1. Materials:
-
Linearized plasmid DNA template or PCR product (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
ARCA solution (e.g., 40 mM)
-
ATP, CTP, UTP solutions (e.g., 100 mM each)
-
GTP solution (e.g., 20 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7, SP6, or T3 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
2. Reaction Setup: Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the buffer:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ARCA (40 mM) | 2 µL | 4 mM |
| ATP (100 mM) | 1.5 µL | 7.5 mM |
| CTP (100 mM) | 1.5 µL | 7.5 mM |
| UTP (100 mM) | 1.5 µL | 7.5 mM |
| GTP (20 mM) | 0.2 µL | 0.2 mM |
| Linearized DNA Template | X µL | 1 µg |
| RNase Inhibitor | 1 µL | 40 units |
| RNA Polymerase | 2 µL | 100 units |
Note: The ARCA:GTP ratio in this example is 20:1. A 4:1 ratio is also commonly used and would require adjusting the stock concentrations or volumes. For a 4:1 ratio with a final ARCA concentration of 4 mM, the final GTP concentration would be 1 mM.
3. Incubation:
-
Mix gently by flicking the tube and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
4. Template Removal:
-
Add 1 µL of RNase-free DNase I to the reaction.
-
Incubate at 37°C for 15-30 minutes.
5. RNA Purification:
-
Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation, spin column purification, or magnetic beads.
6. Quality Control:
-
Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity and size of the transcript by denaturing agarose gel electrophoresis.
Visualizations
Caption: Co-transcriptional capping workflow with ARCA.
Caption: Step-by-step experimental workflow for ARCA capping.
Caption: Troubleshooting flowchart for low mRNA yield.
References
- 1. RNA Capping and De-Capping [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. neb-online.de [neb-online.de]
- 5. neb-online.de [neb-online.de]
- 6. neb.com [neb.com]
- 7. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. go.zageno.com [go.zageno.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. promegaconnections.com [promegaconnections.com]
Technical Support Center: RNA Synthesis Termination Experiments
Welcome to the technical support center for RNA synthesis termination experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during in vitro transcription and termination assays.
Section 1: Troubleshooting In Vitro Transcription
A common prerequisite for studying transcription termination is the successful synthesis of full-length RNA transcripts. This section addresses frequent problems that can arise during the in vitro transcription reaction itself.
FAQ 1: I am not observing any full-length transcript. What are the possible causes and solutions?
Failure to produce a full-length transcript, or observing no transcript at all, can stem from several factors, from the quality of the DNA template to the integrity of the reaction components.
Possible Causes and Solutions
-
Poor Quality DNA Template: Contaminants such as salts or ethanol can inhibit RNA polymerase.[1][2]
-
RNase Contamination: RNases can degrade your newly synthesized RNA transcripts.[1][3]
-
Inactive RNA Polymerase: The enzyme may have lost its activity due to improper storage or handling.[2][3]
-
Incorrectly Linearized Template: If the plasmid template is not completely linearized, or if incorrect restriction sites were used, transcription may fail.[1][2]
-
Low Nucleotide Concentration: Insufficient nucleotide concentration can limit the transcription reaction.[1][4]
-
Premature Termination due to GC-Rich Template: GC-rich sequences can cause the RNA polymerase to terminate prematurely.[1][2]
Quantitative Data Summary: Nucleotide Concentration
The concentration of nucleotides can significantly impact the yield and integrity of the synthesized RNA. Below is a table summarizing recommended concentrations.
| Parameter | Recommended Concentration | Notes |
| Minimum NTP Concentration | 12 µM | Below this, the reaction may be limited.[1] |
| Optimal NTP Concentration | 20–50 µM | Can increase the yield of full-length transcripts.[1] |
| Limiting Labeled Nucleotide | > 0.165 µM | For generating high specific activity probes. Supplementing with unlabeled NTPs will increase yield but decrease specific activity.[4] |
Experimental Protocol: Standard In Vitro Transcription Reaction
This protocol is a general guideline for a standard in vitro transcription reaction. Optimal conditions may vary depending on the specific template and polymerase being used.
Materials:
-
Linearized DNA template (0.5-1.0 µg)
-
NTP mix (ATP, GTP, CTP, UTP)
-
Transcription buffer (10X)
-
RNA Polymerase (e.g., T7, SP6, or T3)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10X Transcription Buffer (2 µL)
-
NTP mix (final concentration of 500 µM each)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase inhibitor (e.g., 20 units)
-
RNA Polymerase (e.g., 2 µL)
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.
-
Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the RNA pellet in nuclease-free water.
Diagram: Troubleshooting Workflow for Failed Transcription
Caption: A logical workflow for troubleshooting failed in vitro transcription reactions.
FAQ 2: My transcripts are longer than expected. What could be the cause?
Observing transcripts that are longer than the expected size is often due to issues with the DNA template preparation.
Possible Causes and Solutions
-
Incomplete Linearization of Plasmid DNA: If the plasmid template is not completely digested, the RNA polymerase may continue transcribing around the circular plasmid, resulting in concatemeric transcripts.[1][2]
-
3' Overhangs on the Template: Restriction enzymes that create 3' overhangs can lead to template switching by the RNA polymerase, where it uses the complementary strand as a template, resulting in longer transcripts.[1][2]
Experimental Protocol: Linearization of Plasmid DNA
Materials:
-
Plasmid DNA (10-20 µg)
-
Restriction Enzyme
-
10X Restriction Enzyme Buffer
-
Nuclease-free water
Procedure:
-
Set up the restriction digest reaction in a microcentrifuge tube:
-
Plasmid DNA (10-20 µg)
-
10X Restriction Enzyme Buffer (to the recommended final concentration)
-
Restriction Enzyme (10-20 units)
-
Nuclease-free water to a final volume of 100 µL
-
-
Mix gently and incubate at the optimal temperature for the restriction enzyme for 1-2 hours.
-
To confirm complete linearization, run a small aliquot (e.g., 5 µL) of the digest on a 1% agarose gel alongside an undigested plasmid control. The linearized plasmid should run as a single band at a different position than the supercoiled, nicked, and circular forms of the undigested plasmid.
-
Once complete linearization is confirmed, purify the digested DNA using a PCR clean-up kit or by phenol-chloroform extraction and ethanol precipitation.
-
Resuspend the linearized template in nuclease-free water.
Diagram: Consequences of Incomplete Plasmid Linearization
Caption: Incomplete linearization leads to aberrantly long RNA transcripts.
Section 2: Troubleshooting Transcription Termination
This section focuses on issues directly related to the efficiency and fidelity of the transcription termination process.
FAQ 3: I am observing a low yield of terminated RNA transcripts. How can I optimize the reaction?
Low yield can be due to suboptimal reaction conditions or issues with the termination signal itself.
Possible Causes and Solutions
-
Suboptimal Reaction Conditions: The temperature, salt concentration, or nucleotide concentrations may not be optimal for efficient termination.
-
Solution: Systematically vary the reaction conditions to find the optimum for your specific terminator. Lowering the incubation temperature can sometimes improve termination efficiency.[4]
-
-
Weak Terminator Sequence: The intrinsic terminator hairpin may not be stable enough, or the U-tract may be too short or interrupted. For Rho-dependent terminators, the Rho utilization (rut) site may be suboptimal.[5]
-
Solution: If possible, modify the terminator sequence to enhance its strength. For intrinsic terminators, this could involve increasing the GC content of the stem or ensuring an uninterrupted U-tract.[5]
-
-
Inefficient Rho Factor Activity (for Rho-dependent termination): The Rho protein may be inactive or its concentration may be limiting.[6]
-
Solution: Use a fresh, active preparation of Rho factor and titrate its concentration to find the optimal level for termination.
-
Quantitative Data Summary: Optimizing Termination Reaction Conditions
| Parameter | Range for Optimization | Rationale |
| Temperature | 10-60°C | RNA polymerase elongation and termination rates are temperature-dependent.[5] |
| KCl Concentration | 0.02-1 M | Salt concentration can affect protein-nucleic acid interactions.[5] |
| NTP Concentration | 1 µM - 1 mM | Can influence pausing and the overall rate of elongation.[5] |
Experimental Protocol: Assessing RNA Quality and Quantity
Accurate quantification and quality assessment of your RNA are crucial for interpreting termination experiments.
Materials:
-
Purified RNA sample
-
Nuclease-free water
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
-
Agarose gel electrophoresis system
-
Denaturing loading buffer (e.g., formamide-based)
Procedure:
1. Quantification using UV-Vis Spectrophotometry:
- Blank the spectrophotometer with nuclease-free water.
- Measure the absorbance of a 1-2 µL aliquot of your RNA sample at 260 nm and 280 nm.
- Calculate the RNA concentration: Concentration (µg/mL) = A260 * 40.
- Assess purity by the A260/A280 ratio. A ratio of ~2.0 is generally considered pure for RNA.
2. Quality Assessment by Denaturing Agarose Gel Electrophoresis:
- Prepare a 1-2% denaturing agarose gel.
- Mix a portion of your RNA sample with an equal volume of 2X denaturing loading buffer.
- Heat the sample at 65-70°C for 5-10 minutes to denature the RNA, then immediately place on ice.
- Load the denatured RNA onto the gel alongside an RNA ladder.
- Run the gel until the dye front has migrated an adequate distance.
- Visualize the RNA bands using a gel imaging system. A sharp, distinct band at the expected size indicates high-quality, full-length RNA. Smearing may indicate degradation.
Diagram: Rho-Independent (Intrinsic) Termination Pathway
Caption: The mechanism of Rho-independent transcription termination.[7][8]
FAQ 4: I am observing significant read-through of my terminator. What could be the reason?
Read-through transcription occurs when the RNA polymerase fails to terminate at the designated signal and continues transcribing downstream sequences.[9][10]
Possible Causes and Solutions
-
High Elongation Rate: A fast-moving RNA polymerase may not pause long enough at the terminator for the termination signal to be effective.[11]
-
Solution: Lowering the NTP concentration can reduce the elongation rate and increase the window of opportunity for termination.[12]
-
-
Presence of Anti-termination Factors: Cellular extracts or purified protein preparations may contain factors that promote read-through. For example, NusA and NusG can modulate termination efficiency.[5][6][13]
-
Solution: If using extracts, consider further purification steps to remove potential anti-terminators. When working with purified systems, be aware of the effects of accessory factors.
-
-
Inefficient Terminator: The terminator sequence itself may be inherently weak.
-
Solution: As mentioned previously, consider optimizing the terminator sequence if possible.
-
-
Transcription-Translation Coupling (in prokaryotic systems): In coupled systems, ribosomes closely following the RNA polymerase can prevent the formation of the terminator hairpin, leading to read-through.[14]
-
Solution: This is more of a consideration for in vivo or coupled in vitro systems. Uncoupling transcription from translation will generally enhance termination efficiency at intrinsic terminators.[14]
-
Quantitative Data Summary: Factors Affecting Termination Efficiency
| Factor | Effect on Termination | Rationale |
| Increased Elongation Rate | Decreased Efficiency | Less time for the termination signal to be recognized and acted upon.[11] |
| NusA | Can be positive or negative | Modulates pausing and RNA hairpin formation.[12][13] |
| NusG | Can be positive or negative | Affects the processivity of RNA polymerase.[5][13] |
| Rho Factor Concentration | Increased Efficiency (up to a point) | Required for Rho-dependent termination. |
Experimental Protocol: In Vitro Transcription Termination Assay
This assay is designed to measure the efficiency of a terminator sequence.
Materials:
-
Linear DNA template containing a promoter and the terminator sequence, followed by a run-off sequence.
-
Radiolabeled NTP (e.g., [α-³²P] UTP)
-
Standard in vitro transcription reaction components.
Procedure:
-
Set up an in vitro transcription reaction as described previously, but include a radiolabeled NTP in the NTP mix.
-
Carry out the transcription reaction for the desired amount of time.
-
Stop the reaction by adding a denaturing stop solution (e.g., formamide, EDTA, and loading dyes).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products on a high-resolution denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the band intensities for the terminated transcript and the full-length (read-through) transcript.
-
Calculate the termination efficiency as:
-
Termination Efficiency (%) = [Intensity of Terminated Band / (Intensity of Terminated Band + Intensity of Read-through Band)] * 100
-
Diagram: Rho-Dependent Termination Pathway
Caption: The mechanism of Rho-dependent transcription termination.[7][15]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. go.zageno.com [go.zageno.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-Termination Transcription Complex: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Intrinsic termination - Wikipedia [en.wikipedia.org]
- 9. Readthrough transcription: How are DoGs made and what do they do? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Termination efficiency at rho-dependent terminators depends on kinetic coupling between RNA polymerase and rho - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Transcription Termination of Small RNAs and by Small RNAs: Molecular Mechanisms and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factor-stimulated intrinsic termination: getting by with a little help from some friends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Processing generates 3′ ends of RNA masking transcription termination events in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (3'-OMe-GMP)?
For long-term stability, solid 3'-OMe-GMP should be stored at -20°C.[1] If the compound is in solution, it is also recommended to store it at -20°C or below.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Q2: What is the expected stability of 3'-OMe-GMP in aqueous solutions at room temperature?
Q3: To which types of degradation is 3'-OMe-GMP susceptible?
Like other nucleotides, 3'-OMe-GMP in solution can be susceptible to hydrolysis and oxidative damage. Hydrolysis can occur at the phosphodiester bond or the glycosidic bond, particularly under acidic or alkaline conditions. The guanosine base is also susceptible to oxidation, which can lead to the formation of various degradation products.[3][4]
Q4: Are there any known signaling pathways involving 3'-OMe-GMP?
Currently, there is no widely documented specific signaling pathway in which this compound acts as a primary signaling molecule. Its primary role in research is as a tool compound, for example, as a chain terminator in RNA synthesis.[5]
Stability Data
Quantitative stability data for this compound in various solutions is not extensively available in peer-reviewed literature. Researchers are encouraged to perform their own stability studies for their specific experimental conditions. A general protocol for a forced degradation study is provided below to assist in generating this data.
Table 1: General Handling and Storage of this compound
| Parameter | Recommendation | Citation |
| Storage (Solid) | -20°C | [1] |
| Storage (Solution) | -20°C or below; aliquot to avoid freeze-thaw cycles. | [2] |
| Shipping | Ambient Temperature (for solid form) | [1] |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC) |
Troubleshooting Guide
Caption: Troubleshooting logic for inconsistent experimental results.
Experimental Protocols
Protocol: Forced Degradation Study of 3'-OMe-GMP in Solution
This protocol outlines a forced degradation study to determine the stability of 3'-OMe-GMP under various stress conditions.
1. Materials and Reagents:
-
This compound (solid)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
Reversed-phase C18 HPLC column
-
pH meter
-
Incubator/water bath
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 3'-OMe-GMP in HPLC-grade water.
-
From the stock solution, prepare working solutions for each stress condition.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the 3'-OMe-GMP working solution with 0.1 M HCl.
-
Incubate samples at 60°C.
-
Collect time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the 3'-OMe-GMP working solution with 0.1 M NaOH.
-
Incubate samples at 60°C.
-
Collect time points as in acid hydrolysis.
-
Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the 3'-OMe-GMP working solution with 3% H₂O₂.
-
Incubate samples at room temperature.
-
Collect time points.
-
-
Thermal Degradation:
-
Incubate the 3'-OMe-GMP working solution (in water) at 60°C and 80°C.
-
Collect time points.
-
4. HPLC Analysis:
-
Use a reversed-phase C18 column.
-
A suitable mobile phase could be a gradient of a low pH buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6]
-
Set the UV detector to monitor the absorbance at the λmax of guanosine (around 253 nm).
-
Inject samples from each time point.
-
Quantify the peak area of the intact 3'-OMe-GMP and any degradation products.
5. Data Analysis:
-
Calculate the percentage of 3'-OMe-GMP remaining at each time point relative to the zero time point.
-
Plot the percentage of remaining 3'-OMe-GMP against time to determine the degradation kinetics.
Caption: Workflow for a forced degradation study of 3'-OMe-GMP.
References
- 1. This compound, 400806-41-9 | BroadPharm [broadpharm.com]
- 2. apexbt.com [apexbt.com]
- 3. Low-temperature photosensitized oxidation of a guanosine derivative and formation of an imidazole ring-opened product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Products of Oxidative Guanine Damage Form Base Pairs with Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. longdom.org [longdom.org]
preventing premature termination in in vitro transcription with 3'-O-Me-GTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3'-O-Me-GTP (Anti-Reverse Cap Analog, ARCA) in in vitro transcription (IVT) reactions. Our goal is to help you prevent premature termination and maximize the yield of full-length, capped mRNA transcripts.
Frequently Asked Questions (FAQs)
Q1: What is 3'-O-Me-GTP (ARCA) and why is it used in in vitro transcription?
A1: 3'-O-Me-GTP, commonly known as ARCA, is a modified cap analog used in the co-transcriptional capping of messenger RNA (mRNA) during in vitro transcription. The key feature of ARCA is a methyl group on the 3'-hydroxyl of the 7-methylguanosine. This modification prevents the RNA polymerase from incorporating the cap analog in the incorrect, or reverse, orientation.[1] This ensures that a higher proportion of the synthesized mRNA is translationally active.[1]
Q2: What is the primary cause of premature termination in in vitro transcription reactions using ARCA?
A2: A common cause of premature termination when using ARCA is the suboptimal ratio of ARCA to GTP. To favor the incorporation of the cap analog, the concentration of GTP is typically reduced.[1] If the GTP concentration becomes too limiting, the RNA polymerase may stall or dissociate from the DNA template before transcription is complete, resulting in truncated transcripts.
Q3: What is a typical ARCA to GTP ratio, and how does it affect the transcription reaction?
A3: A commonly recommended starting ratio of ARCA to GTP is 4:1.[2][3][4] This ratio is a balance between achieving high capping efficiency and maintaining a sufficient supply of GTP to support full-length transcript synthesis. Increasing the ratio can lead to higher capping efficiency but may also decrease the overall RNA yield due to GTP limitation.[3] Conversely, decreasing the ratio may improve yield but at the cost of lower capping efficiency.
Q4: Can the nature of the DNA template contribute to premature termination with ARCA?
A4: Yes, the characteristics of your DNA template can significantly influence the outcome of the IVT reaction. Templates with long stretches of repetitive sequences or high GC content are more prone to forming stable secondary structures that can impede the progress of the RNA polymerase, leading to premature termination.
Q5: How can I assess the integrity and yield of my in vitro transcribed RNA?
A5: The integrity and size of your RNA transcripts can be assessed by denaturing agarose gel electrophoresis or by using a bioanalyzer. The concentration of the RNA can be quantified using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
Troubleshooting Guide: Premature Termination
This guide provides a systematic approach to troubleshooting premature termination in your in vitro transcription reactions when using 3'-O-Me-GTP.
Issue: Low yield of full-length RNA and presence of shorter transcripts.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for premature termination in IVT with 3'-O-Me-GTP.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal ARCA:GTP Ratio | The recommended starting ratio is 4:1 (ARCA to GTP). If you are experiencing premature termination, consider decreasing this ratio to 2:1 or 1:1 to increase the availability of GTP for elongation. Be aware that this may decrease capping efficiency. |
| Low Nucleotide Concentration | Ensure that the total nucleotide concentration is sufficient for the synthesis of your target RNA. If the concentration of any of the four NTPs is too low, it can lead to stalling of the RNA polymerase. |
| Poor DNA Template Quality | Ensure your DNA template is of high purity and free from contaminants such as RNases, protein, and salts. Verify the integrity of the linearized template on an agarose gel. If using a PCR product, ensure it is a single, clean band of the correct size. |
| GC-Rich Template or Secondary Structures | For GC-rich templates, consider lowering the incubation temperature from 37°C to 30°C. This can help to reduce the stability of secondary structures in the DNA template and the nascent RNA, allowing the polymerase to transcribe through these regions more efficiently. |
| Suboptimal Incubation Time | A standard incubation time is 2 hours. For longer transcripts, you may need to extend the incubation time to 3-4 hours to ensure the completion of transcription. |
| Enzyme Activity | Ensure that the T7 RNA Polymerase is stored correctly and has not been subjected to multiple freeze-thaw cycles. If you suspect the enzyme may be compromised, use a fresh aliquot. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for in vitro transcription with ARCA.
Table 1: ARCA Capping Efficiency and RNA Yield
| ARCA:GTP Ratio | Typical Capping Efficiency | Relative RNA Yield |
| 4:1 | ~80%[2] | Moderate |
| 2:1 | Lower | Higher |
| 1:1 | Lowest | Highest |
Table 2: Recommended Reaction Component Concentrations
| Component | Recommended Concentration |
| Linearized DNA Template | 0.1–0.5 µg per 20 µl reaction[2] |
| ATP, CTP, UTP | 5 mM each[5] |
| GTP | 1 mM (for a 4:1 ARCA:GTP ratio)[5] |
| ARCA | 4 mM (for a 4:1 ARCA:GTP ratio)[5] |
| T7 RNA Polymerase | See manufacturer's recommendation |
| 10X Reaction Buffer | 1X final concentration |
Experimental Protocols
Detailed Protocol for In Vitro Transcription with 3'-O-Me-GTP (ARCA)
This protocol is a general guideline for a 20 µl in vitro transcription reaction using ARCA. Optimization may be required for your specific template and application.
Materials:
-
Linearized DNA template (0.1–0.5 µg/µl) in nuclease-free water
-
Nuclease-free water
-
10X T7 Reaction Buffer
-
ATP, CTP, UTP solutions (100 mM)
-
GTP solution (100 mM)
-
ARCA solution (40 mM)
-
T7 RNA Polymerase Mix
-
DNase I (RNase-free)
-
Nuclease-free microfuge tubes
Procedure:
-
Thaw Reagents: Thaw all necessary components at room temperature. Keep the T7 RNA Polymerase Mix on ice.
-
Prepare Nucleotide Mix: Prepare a working solution of GTP at 20 mM by diluting the 100 mM stock.
-
Reaction Assembly: Assemble the reaction at room temperature in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µl | |
| 10X T7 Reaction Buffer | 2 µl | 1X |
| ATP (100 mM) | 1 µl | 5 mM |
| CTP (100 mM) | 1 µl | 5 mM |
| UTP (100 mM) | 1 µl | 5 mM |
| GTP (20 mM) | 1 µl | 1 mM |
| ARCA (40 mM) | 4 µl | 8 mM |
| Linear DNA Template (0.1-0.5 µg/µl) | X µl (up to 1 µg) | |
| T7 RNA Polymerase Mix | 2 µl | |
| Total Volume | 20 µl |
-
Incubation: Mix the components thoroughly by pipetting. Briefly centrifuge the tube to collect the reaction at the bottom. Incubate at 37°C for 2 hours. For longer transcripts or GC-rich templates, consider a longer incubation time (3-4 hours) or a lower temperature (30°C).
-
DNase Treatment (Optional): To remove the DNA template, add 2 µl of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized RNA using your preferred method, such as a spin column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
Caption: Step-by-step experimental workflow for IVT with 3'-O-Me-GTP.
References
Technical Support Center: Purification of 3'-O-Methylated RNA Transcripts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3'-O-methylated RNA transcripts.
Troubleshooting Guide
Issue 1: Low Yield of Purified 3'-O-Methylated RNA
Question: I am experiencing a low yield of my target 3'-O-methylated RNA after purification. What are the possible causes and solutions?
Answer: Low recovery of 3'-O-methylated RNA can stem from several factors, from initial sample handling to the specifics of the purification protocol. Here are some common causes and troubleshooting steps:
-
RNA Degradation: RNA is highly susceptible to degradation by RNases.
-
Solution: Ensure an RNase-free work environment by cleaning surfaces and pipettes, using RNase-free water, and changing gloves frequently.[1] The addition of beta-mercaptoethanol (BME) to the lysis buffer can help inactivate RNases during extraction.[2] For tissue samples, immediate freezing in liquid nitrogen or storage in a preservative solution like RNALater is crucial.[2]
-
-
Inefficient Lysis: If the initial cell or tissue lysis is incomplete, the total amount of RNA available for purification will be reduced.
-
Suboptimal Purification Chemistry: The chosen purification method may not be optimal for your specific RNA species or sample type.
-
Solution: If using silica-based spin columns, ensure that the salt concentrations of your binding and wash buffers are optimal, as high salt can sometimes lead to the precipitation of mRNA or the formation of secondary structures that interfere with binding.[1] For phenol-chloroform extractions, using an acidic pH for the phenol is key to preventing DNA contamination of the aqueous phase where RNA resides.[2]
-
-
Loss During Elution: The final elution step may be inefficient.
-
Solution: When eluting from a silica column, ensure the elution buffer is applied directly to the center of the membrane. A second elution with the same buffer can sometimes increase the yield.
-
Issue 2: Contamination with Non-Methylated RNA or DNA
Question: My purified sample contains significant amounts of non-methylated RNA or contaminating genomic DNA. How can I improve the purity?
Answer: Contamination is a common issue in RNA purification. The strategies to address it depend on the type of contaminant.
-
Genomic DNA Contamination:
-
Cause: Incomplete homogenization or carryover during phase separation in phenol-based methods are common causes.[2]
-
Solution: The most effective solution is to perform a DNase treatment. This can be done "on-column" for silica-based methods or in-solution for other preparations. Following the DNase treatment, it's important to effectively remove the DNase enzyme, for example, by using a resin-based removal kit to avoid heat or EDTA.[2]
-
-
Non-Methylated RNA Contamination:
-
Cause: Many purification methods co-isolate all RNA species of a certain size range.
-
Solution: To specifically enrich for 3'-O-methylated RNA, consider methods that exploit the chemical properties of the 2'-O-methyl group. For example, periodate oxidation followed by beta-elimination will shorten unprotected RNAs (those without a 2'-O-methyl group at the 3'-terminus), allowing for their removal or distinction during downstream applications.[3] Another approach is an affinity pull-down using a biotinylated antisense oligonucleotide specific to your target RNA, followed by enzymatic digestion of non-target molecules.[4]
-
Issue 3: Downstream Enzymatic Reactions are Inhibited
Question: My purified 3'-O-methylated RNA is of good quality according to spectrophotometry, but it fails in downstream applications like reverse transcription or ligation. Why is this happening?
Answer: Inhibition of enzymatic reactions is often due to co-purified contaminants that don't affect standard quality control metrics.
-
Guanidine Salt Carryover:
-
Cause: Guanidine salts, commonly used in lysis buffers for both TRIzol and silica column methods to inactivate RNases, can inhibit enzymes like reverse transcriptase if carried over into the final eluate. A low 260/230 absorbance ratio (below 1.0) is indicative of this type of contamination.[2]
-
Solution: For silica columns, perform an extra wash step with 70-80% ethanol to remove residual salts. If the RNA is already purified, an ethanol precipitation can effectively desalt the sample.[2]
-
-
Inherent Properties of 3'-O-Methylated RNA:
-
Cause: The 3'-terminal 2'-O-methylation itself can negatively affect the efficiency of certain enzymes.[5]
-
Solution: Be aware that RNA ligases and poly(A) polymerase have reduced activity on 3'-O-methylated templates.[5] Similarly, some reverse transcriptases can stall or pause at a 2'-O-methylated nucleotide, especially at low dNTP concentrations.[5] It may be necessary to screen different enzymes or optimize reaction conditions (e.g., use a higher dNTP concentration) to overcome this inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is 3'-O-methylated RNA, and why is its purification important?
3'-O-methylated RNA refers to an RNA molecule where the ribose sugar of the 3'-terminal nucleotide has a methyl group attached to the 2'-hydroxyl position (often referred to as 2'-O-methylation or Nm). This modification is crucial for the biogenesis and function of various small RNAs, including miRNAs, piRNAs, and tsRNAs in animals and humans.[4] It can enhance the stability of the RNA by protecting it from certain nucleases.[6] Purifying these molecules is essential for studying their specific functions, for accurate quantification, and for therapeutic applications where the stability of the RNA drug substance is critical.
Q2: How does 3'-O-methylation affect the chemical properties of RNA?
The presence of a methyl group at the 2'-OH position of the terminal ribose has several significant effects:
-
Increased Stability: It confers resistance to alkaline hydrolysis and cleavage by certain nucleases.[5][6]
-
Resistance to Periodate Oxidation: The 2'-O-methyl group protects the 3'-terminal ribose from periodate (IO4-) oxidation, a property exploited in several detection methods.[5]
-
Enzymatic Interference: It can inhibit the activity of enzymes that interact with the 3'-terminus, such as RNA ligase and poly(A) polymerase.[5]
Q3: What are the main strategies for purifying 3'-O-methylated RNA?
There are three main approaches to RNA purification that can be adapted for 3'-O-methylated transcripts:
-
Phenol/Chloroform Method: This is a classic method that relies on the differential solubility of molecules in organic solvents and water. It can yield very clean RNA but is laborious and not easily automated.[1]
-
Spin Column Chromatography: This method uses silica-based filters in small centrifuge tubes to bind RNA in the presence of high salt concentrations. It is a popular method due to its speed and ease of use.[1]
-
Magnetic Bead-Based Purification: This technique employs magnetic beads coated with ligands (like silica or oligo(dT) for mRNA) that bind RNA. It is a quick method that is easily automated for high-throughput applications.[1]
For specific enrichment of methylated species, these general methods can be combined with affinity-based approaches, such as using an antibody against the modification (if available) or a pull-down with a complementary oligonucleotide probe.[4]
Q4: Which quality control metrics are important for purified 3'-O-methylated RNA?
The quality of the purified RNA is paramount for the success of downstream applications. Key QC metrics include:
-
Purity: Assessed by spectrophotometry. The A260/A280 ratio should be around 2.0, and the A260/A230 ratio should be between 2.0 and 2.2. Low ratios can indicate protein or salt contamination, respectively.[2]
-
Integrity: Typically measured using microfluidics-based analysis (e.g., Agilent Bioanalyzer), which provides an RNA Integrity Number (RIN). For total RNA, the integrity of the ribosomal RNA bands (18S and 28S) is a good indicator of overall sample quality.[7]
-
Yield: The concentration of the purified RNA, measured by spectrophotometry or fluorometry.[7]
Q5: How can I specifically detect and quantify the 3'-O-methylation on my purified RNA?
Several methods can be used to analyze the methylation status of your purified RNA:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and accurate method for identifying and quantifying RNA modifications, but it requires highly pure RNA.[4]
-
Reverse Transcriptase (RT) Stop Assays: The tendency of reverse transcriptase to pause at a 2'-O-methylated site under low dNTP conditions can be used to map methylation sites. The results can be analyzed by gel electrophoresis or quantitative PCR.[5]
-
High-Throughput Sequencing Methods: Techniques like Nm-seq, RiboMeth-seq, and 2'-OMe-Seq have been developed to map 2'-O-methylation sites across the transcriptome.[3][5] These methods are based on properties such as resistance to alkaline hydrolysis or RT stalling.[5]
Quantitative Data Summary
The following table summarizes the required input RNA for different deep sequencing-based approaches for 2'-O-methylation detection, highlighting a key quantitative parameter for experimental planning.
| Method | Principle | Required Input RNA Amount | Reference |
| RiboMethSeq | Measures protection against alkaline hydrolysis. | Substantial amounts, purification is indispensable. | [5] |
| 2'-OMe-Seq | Maps reverse transcriptase stops at low dNTP concentrations. | Not explicitly quantified, but RT-based methods are generally sensitive. | [5] |
| Nm-seq | Exploits resistance to periodate oxidation and β-elimination. | 10-20 µg of total RNA for small RNA analysis. | [3] |
Experimental Protocols
Protocol 1: Two-Step Purification of a Specific Small 3'-O-Methylated RNA
This protocol is adapted from a method designed to purify a specific small RNA from a complex mixture for subsequent analysis like LC-MS/MS.[4]
Step 1: Affinity Pull-Down of Target RNA
-
Extract total small RNAs (18-24 nt) from your tissue or cell sample.
-
Incubate the total small RNA fraction with a 5'-biotinylated antisense DNA oligonucleotide probe that is complementary to your target RNA.
-
Capture the RNA-DNA duplexes using streptavidin-coated magnetic beads.
-
Wash the beads several times to remove non-specifically bound RNA.
-
Elute the target RNA from the beads.
Step 2: Enzymatic Protection and Purification
-
To the eluted RNA, add a complementary single-stranded DNA oligonucleotide to form a DNA/RNA hybrid.
-
Sequentially digest contaminating molecules using a cocktail of enzymes:
-
Exonuclease I: To digest any remaining single-stranded DNA probes.
-
Nuclease S1: To digest contaminating single-stranded RNAs and DNAs. The DNA/RNA hybrid protects the target RNA.
-
DNase I: To digest the DNA strand of the hybrid.
-
-
The remaining purified target 3'-O-methylated RNA can then be recovered, for example, by ethanol precipitation.
Protocol 2: Selective Library Preparation for 3'-Terminally Methylated Small RNAs (Adapted from Nm-seq principles)
This protocol outlines a workflow to enrich for small RNAs that have a 3'-terminal 2'-O-methylation, based on the principles of the Nm-seq methodology.[3]
-
Periodate Oxidation:
-
Take your purified small RNA sample.
-
Treat the sample with sodium periodate (NaIO4). This will oxidize the 3'-terminal ribose of RNAs that have a free 2'-hydroxyl group. RNAs with a 2'-O-methyl group at the 3'-terminus will be protected from this oxidation.
-
-
Beta-Elimination:
-
Perform a beta-elimination reaction (e.g., using lysine-HCl buffer). This will remove the oxidized terminal nucleotide from the unprotected RNAs, leaving them with a 3'-phosphate group.
-
-
Dephosphorylation (Optional but recommended for capturing partial methylation):
-
Treat the sample with an enzyme like T4 Polynucleotide Kinase (T4 PNK) to remove the 3'-phosphate from the truncated, unmethylated RNAs. This makes them appear as 1 nt shorter but still ligatable.[3]
-
-
3' Adapter Ligation:
-
Perform a ligation reaction to add a 3' adapter. Both the full-length methylated RNAs and the truncated, dephosphorylated unmethylated RNAs will be ligated.
-
-
Reverse Transcription and PCR:
-
Proceed with reverse transcription and PCR amplification to generate the sequencing library. Analysis of the sequencing data will show full-length reads corresponding to the methylated RNAs and reads that are 1 nt shorter for the unmethylated species.
-
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Single base resolution mapping of 2’-O-methylation sites in human mRNA and in 3’ terminal ends of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel method to purify small RNAs from human tissues for methylation analysis by LC-MS/MS [frontiersin.org]
- 5. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions [mdpi.com]
- 6. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enzymatic Incorporation of 3'-O-Methylated Nucleotides
Welcome to the technical support center for challenges in the enzymatic incorporation of 3'-O-methylated nucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of these modified nucleotides.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during the enzymatic incorporation of 3'-O-methylated deoxynucleoside triphosphates (3'-O-Me-dNTPs).
Problem 1: Low or No Incorporation of 3'-O-Me-dNTPs
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inherent Polymerase Inefficiency | The active site of many DNA polymerases has a "steric gate" that hinders the accommodation of sugar modifications. The 3'-O-methyl group can cause a steric clash, reducing the efficiency of incorporation. Solution: Switch to a polymerase known to be more permissive to modified nucleotides. Consider using engineered polymerases specifically designed for better incorporation of nucleotide analogs. Some reverse transcriptases have shown higher tolerance for 3'-O-methylated dNTPs. |
| Suboptimal Enzyme Concentration | The concentration of the polymerase may be insufficient to effectively incorporate the modified nucleotide. Solution: Increase the polymerase concentration in increments. Be mindful that excessively high concentrations can lead to non-specific amplification. |
| Incorrect Nucleotide Concentration | The concentration of the 3'-O-Me-dNTP may be too low for efficient binding to the polymerase active site, or too high, leading to inhibition. Solution: Perform a titration of the 3'-O-Me-dNTP concentration to find the optimal range for your specific polymerase and template. Start with a concentration similar to that of natural dNTPs and adjust as needed. |
| Contamination with Natural dNTPs | Even small amounts of contaminating natural dNTPs in your 3'-O-Me-dNTP stock can be preferentially incorporated by the polymerase, leading to a false-negative result for modified nucleotide incorporation. Solution: Ensure the high purity of your 3'-O-Me-dNTPs. Consider using an enzymatic "mop-up" strategy to remove any contaminating natural dNTPs from your stock solution. |
| Inappropriate Reaction Buffer Conditions | The pH, salt concentration, or presence of additives in the reaction buffer can significantly impact polymerase activity and its ability to incorporate modified nucleotides. Solution: Optimize the reaction buffer components. Test different pH levels (typically between 7.5 and 8.5) and salt concentrations. Some polymerases may benefit from the addition of supplements like betaine or DMSO. |
Problem 2: Chain Termination Occurs, but with Low Efficiency
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Slow Incorporation Kinetics | The polymerase may incorporate the 3'-O-Me-dNTP, but at a much slower rate than natural dNTPs. Solution: Increase the reaction incubation time to allow for more incorporation events. Optimize the reaction temperature to enhance polymerase activity without causing enzyme denaturation. |
| Polymerase with Proofreading Activity | DNA polymerases with 3'→5' exonuclease (proofreading) activity may recognize the 3'-O-methylated nucleotide as an error and excise it after incorporation. Solution: Use a polymerase deficient in proofreading activity (exo-). |
| Template-Specific Effects | The sequence context of the template DNA can influence the efficiency of modified nucleotide incorporation. Solution: If possible, test incorporation at different sites within your template. Redesigning the primer-template complex may be necessary in some cases. |
Frequently Asked Questions (FAQs)
Q1: Why is the enzymatic incorporation of 3'-O-methylated nucleotides challenging?
A1: The primary challenge lies in the structure of the nucleotide itself. The presence of a methyl group on the 3'-hydroxyl of the deoxyribose sugar creates steric hindrance within the active site of most DNA polymerases.[1][2] This "steric gate" is a key mechanism by which polymerases select for natural deoxynucleotides and discriminate against ribonucleotides and other modified sugars.[1][2] This steric clash can significantly reduce the binding affinity and the rate of catalysis for 3'-O-methylated nucleotides.
Q2: Which type of polymerase is best suited for incorporating 3'-O-Me-dNTPs?
A2: While there is no single "best" polymerase for all applications, some general guidelines exist. Reverse transcriptases and certain Family A DNA polymerases (like some variants of Taq polymerase) have been shown to be more tolerant of sugar modifications than high-fidelity proofreading polymerases (Family B).[3] For specific applications, engineered polymerases designed to have a more open active site are often the most effective choice.
Q3: How does the concentration of 3'-O-Me-dNTPs affect the incorporation reaction?
A3: The optimal concentration needs to be determined empirically for each polymerase-template combination. A concentration that is too low will result in poor incorporation efficiency due to a low probability of the modified nucleotide binding to the polymerase. Conversely, a concentration that is too high can lead to substrate inhibition. It is recommended to perform a titration experiment to identify the ideal concentration range.
Q4: Can 3'-O-methylation affect the fidelity of the DNA polymerase?
A4: Yes, the incorporation of modified nucleotides can impact the fidelity of DNA synthesis. The altered structure of the nucleotide can affect the geometric constraints within the active site, potentially leading to an increased rate of misincorporation opposite the modified nucleotide or at subsequent positions. The extent of this effect is polymerase-dependent.
Q5: What is an "enzymatic mop-up" and why is it important?
A5: An enzymatic "mop-up" is a strategy to remove contaminating natural dNTPs from a stock of modified nucleotides. It utilizes a DNA polymerase and a template-primer system to selectively incorporate and thus deplete the natural dNTPs, which are the preferred substrate. This is crucial because even trace amounts of natural dNTPs can be preferentially incorporated, masking the successful incorporation of the 3'-O-methylated analog.
Quantitative Data Summary
The following tables provide a comparative overview of kinetic parameters for the incorporation of natural versus modified nucleotides by different DNA polymerases. While specific data for 3'-O-methylated dNTPs is limited in the literature, the data for other sugar-modified nucleotides can provide insights into the expected trends.
Table 1: Comparative Kinetic Parameters for Natural vs. Modified dNTP Incorporation by various DNA Polymerases
| Polymerase | Nucleotide | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (µM⁻¹s⁻¹) |
| Human Pol η | dATP | 14 ± 2 | 0.045 ± 0.002 | 0.0032 |
| 3'-azido-dATP | 25 ± 5 | 0.021 ± 0.001 | 0.00084 | |
| Klenow Fragment (exo-) | dTTP | 0.5 ± 0.1 | 25 ± 2 | 50 |
| 3'-amino-dTTP | 12 ± 2 | 0.08 ± 0.01 | 0.0067 | |
| Vent DNA Polymerase | dCTP | 74 | 65 | 0.88 |
| ddCTP | 37 | 0.13 | 0.0035 |
Note: Data is compiled from various sources for illustrative purposes. ddCTP (dideoxycytidine triphosphate) lacks a 3'-OH group, representing a significant modification at the 3' position. 3'-azido and 3'-amino modifications also introduce steric bulk at the 3' position.
Experimental Protocols
Single-Nucleotide Extension Assay for 3'-O-Me-dNTP Incorporation
This protocol is designed to assess the ability of a DNA polymerase to incorporate a single 3'-O-methylated nucleotide.
1. Materials:
-
Primer-Template DNA: A short DNA template with a known sequence and a corresponding primer that anneals to the template, leaving a single-nucleotide gap to be filled. The 5' end of the primer should be labeled (e.g., with a fluorescent dye or radioisotope) for detection.
-
DNA Polymerase: The polymerase to be tested.
-
3'-O-Me-dNTP: The modified nucleotide to be tested.
-
Natural dNTPs: For positive controls.
-
Reaction Buffer: A buffer optimized for the chosen DNA polymerase.
-
Stop Solution: e.g., formamide with EDTA and loading dye.
-
Denaturing Polyacrylamide Gel: For resolving the primer and the extended product.
2. Experimental Workflow:
Caption: Workflow for the single-nucleotide extension assay.
3. Detailed Steps:
-
Primer-Template Annealing: Mix the primer and template in a 1.25:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Reaction Setup: In separate tubes, prepare the following reaction mixtures on ice:
-
Test Reaction: Reaction Buffer, DNA Polymerase, annealed primer-template, and the 3'-O-Me-dNTP.
-
Positive Control: Reaction Buffer, DNA Polymerase, annealed primer-template, and the corresponding natural dNTP.
-
Negative Control: Reaction Buffer, DNA Polymerase, annealed primer-template, but no dNTP.
-
-
Initiate Reaction: Transfer the tubes to a thermocycler or water bath pre-heated to the optimal temperature for the DNA polymerase.
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes). This may need to be optimized.
-
Quench Reaction: Stop the reaction by adding an equal volume of stop solution.
-
Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. Load the samples onto a denaturing polyacrylamide gel.
-
Analysis: After electrophoresis, visualize the bands using an appropriate method for the label used. The unextended primer will run as a lower molecular weight band, and the successfully extended product will be a higher molecular weight band (n+1). Quantify the band intensities to determine the percentage of incorporation.
Logical Relationships and Signaling Pathways
Logical Diagram of Troubleshooting Low Incorporation
References
Technical Support Center: Navigating RNase Contamination in 3'-O-Methylated RNA Experiments
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3'-O-methylated RNA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent RNase contamination, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes RNase contamination a significant issue in RNA experiments?
A1: Ribonucleases (RNases) are ubiquitous and highly stable enzymes that degrade RNA.[1] Even minute amounts of RNase contamination can compromise the integrity of your RNA samples, leading to inaccurate and unreliable experimental results.[2] Unlike DNases, many RNases do not require cofactors for activity and can be difficult to inactivate completely.[3]
Q2: Are 3'-O-methylated RNA molecules resistant to RNase degradation?
A2: While 2'-O-methylation is well-known to confer resistance to certain nucleases, the effect of 3'-O-methylation is also significant. A study on a 3′-deoxy-3′-C-methylenephosphonate modified diribonucleotide, a modification at the 3' position, demonstrated high resistance to degradation by RNase A.[4] This suggests that modifications at the 3'-end of an RNA molecule can indeed provide protection against common ribonucleases. However, it is crucial to assume that no modification offers complete protection, and rigorous RNase-free techniques should always be maintained.
Q3: What are the primary sources of RNase contamination in a laboratory setting?
A3: RNase contamination can originate from various sources, including:
-
Human contact: Skin, hair, and saliva are major sources of RNases.[5]
-
Environment: Dust particles, bacteria, and molds present in the air and on surfaces can carry RNases.[5]
-
Reagents and Solutions: Water and buffers not certified as RNase-free can be a significant source of contamination.[6]
-
Laboratory Equipment: Pipettes, glassware, and plasticware that have not been properly decontaminated can harbor RNases.
-
Samples: The biological samples themselves can contain endogenous RNases.[7]
Q4: How can I detect RNase contamination in my samples or reagents?
A4: Several commercial kits are available for the sensitive detection of RNase activity. These kits typically use a fluorescently labeled RNA substrate that emits a signal upon cleavage by RNases. The increase in fluorescence is proportional to the amount of RNase activity.[8][9]
Troubleshooting Guide
Problem: My 3'-O-methylated RNA is degraded, and I suspect RNase contamination.
This troubleshooting guide will walk you through identifying the source of contamination and implementing effective solutions.
Step 1: Assess the Extent of Degradation
-
Action: Run your RNA sample on a denaturing agarose gel or use a bioanalyzer to visualize the extent of degradation.
-
Interpretation: A smear towards the lower molecular weight range instead of a sharp, distinct band indicates RNA degradation.
Step 2: Identify the Source of Contamination
Use the following workflow to systematically check for potential sources of RNase contamination.
Caption: Troubleshooting workflow for identifying and addressing RNase contamination.
Step 3: Implement Decontamination and Prevention Strategies
Based on your findings from Step 2, apply the appropriate decontamination and preventative measures.
Quantitative Data Summary
The following tables provide a summary of quantitative data for RNase detection and decontamination methods to aid in your experimental planning and troubleshooting.
Table 1: Comparison of Commercial RNase Detection Kit Sensitivity
| Kit Name | Detection Limit (RNase A) | Assay Time | Detection Method |
| RNaseAlert™ QC System | ~0.5 pg | < 1 hour | Fluorometric (real-time)[10] |
| RNaseAlert™ Lab Test Kit | ~0.5 pg | < 1 hour | Fluorometric (visual/fluorometer)[4] |
| Jena Bioscience RNase+DNase Detection Kit | < 0.1 pg/µl | Not specified | Fluorometric[11] |
Table 2: Overview of Common RNase Decontamination Methods
| Method | Agent/Procedure | Concentration/Setting | Efficacy | Considerations |
| Chemical Decontamination | Commercial Solutions (e.g., RNaseZap™) | Ready-to-use | Highly effective in removing high levels of RNase contamination.[2][12] | Rinse surfaces thoroughly with RNase-free water after use.[2] |
| Diethylpyrocarbonate (DEPC) | 0.1% (v/v) in water | Effective for treating water and buffers. A 0.1% solution can inactivate up to 500 ng/ml of RNase A.[8] | DEPC is a suspected carcinogen and must be handled with care. Solutions must be autoclaved to inactivate DEPC. Cannot be used with Tris buffers.[3][13] | |
| Heat Inactivation | Autoclaving | 121°C for 20 minutes | Inactivates a substantial amount of RNase A, but some activity may be regained upon cooling.[14][15] | Not always sufficient for complete inactivation.[13] |
| Baking (for glassware) | 240°C for at least 4 hours | Effective for decontaminating glassware.[3] | Not suitable for plastics or heat-sensitive materials. |
Detailed Experimental Protocols
Protocol 1: RNase Detection Using a Fluorometric Assay (Based on RNaseAlert™ Kit)
This protocol provides a general guideline for detecting RNase contamination in a liquid sample.
-
Prepare a reaction mix: In a microfuge tube or a well of a 96-well plate, combine the RNase-free buffer and the fluorescently labeled RNA substrate provided in the kit.
-
Add your sample: Add a small volume of the solution you want to test (e.g., water, buffer, or purified RNA sample) to the reaction mix.
-
Incubate: Incubate the reaction at 37°C for the time specified in the kit's manual (typically 30-60 minutes).
-
Measure fluorescence: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the fluorophore used in the kit.
-
Analyze results: Compare the fluorescence of your sample to that of a negative control (RNase-free water) and a positive control (a known concentration of RNase). A significant increase in fluorescence in your sample indicates the presence of RNase contamination.
Protocol 2: Decontamination of Laboratory Surfaces
-
Wear appropriate personal protective equipment (PPE): This includes gloves, a lab coat, and safety glasses.
-
Apply decontamination solution: Liberally spray a commercial RNase decontamination solution (e.g., RNaseZap™) onto the surface to be cleaned.
-
Wipe the surface: Thoroughly wipe the entire surface with a clean, RNase-free wipe.
-
Rinse with RNase-free water: Rinse the surface with RNase-free water to remove any residual decontamination solution.
-
Dry the surface: Wipe the surface dry with a new, clean, RNase-free wipe.
Signaling Pathway Diagram
While specific signaling pathways directly involving 3'-O-methylated RNA are still an active area of research, RNA methylation, in general, plays a crucial role in various cellular processes, including the regulation of gene expression. The following diagram illustrates a generalized pathway where RNA methylation can influence protein expression, which in turn can affect downstream signaling cascades.
Caption: Generalized pathway of RNA methylation and its potential impact on cellular signaling.
This technical support center provides a foundational resource for addressing RNase contamination in your 3'-O-methylated RNA experiments. By understanding the sources of contamination, implementing robust preventative measures, and utilizing effective troubleshooting strategies, you can significantly improve the quality and reliability of your research.
References
- 1. Exploring the RNase A scaffold to combine catalytic and antimicrobial activities. Structural characterization of RNase 3/1 chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. RNase A - Proteopedia, life in 3D [proteopedia.org]
- 5. Invitrogen RNaseZap RNase Decontamination Solution 6 x 250 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. thomassci.com [thomassci.com]
- 7. RNA Modifications and the Link to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. biocompare.com [biocompare.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Irreversible thermoinactivation of ribonuclease-A by soft-hydrothermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low capping efficiency with 3'-O-Methylguanosine analogs
This guide provides troubleshooting assistance for researchers encountering low capping efficiency when using 3'-O-Methylguanosine (3'-O-Me-G) analogs, such as Anti-Reverse Cap Analog (ARCA), in co-transcriptional in vitro transcription (IVT) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my capping efficiency low when using a 3'-O-Me-GTP (ARCA) cap analog?
Low capping efficiency with ARCA is often due to a suboptimal ratio of cap analog to GTP, the quality of the DNA template, or incorrect reaction conditions. During co-transcriptional capping, the ARCA molecule competes with GTP for initiation of transcription by the RNA polymerase.[1][2] An insufficient excess of ARCA will lead to a higher proportion of transcripts being initiated with GTP, resulting in uncapped 5'-triphosphate ends.
Q2: How does the ratio of ARCA to GTP affect my experimental results?
The ratio of ARCA to GTP is the most critical factor influencing both capping efficiency and overall RNA yield.
-
Higher ARCA:GTP Ratio (e.g., 4:1): This increases the statistical probability that a transcript will be initiated with the cap analog, leading to higher capping efficiency (often around 80%). However, because GTP concentration is limiting, the total yield of RNA transcripts is significantly reduced.[3][4][5]
-
Lower ARCA:GTP Ratio (e.g., 1:1): This results in a higher overall RNA yield because GTP is more available for transcription elongation. However, the capping efficiency will be significantly lower, as more transcripts will be initiated with GTP.[4]
This trade-off is a fundamental aspect of co-transcriptional capping with dinucleotide analogs.
Q3: My total RNA yield is very low after performing a co-transcriptional capping reaction with ARCA. Is this expected?
Yes, a significant reduction in RNA yield is an expected consequence of using a high ratio of ARCA to GTP.[3][6] This is because the low concentration of GTP in the reaction becomes a limiting factor for the RNA polymerase. If high yield is a primary requirement, consider post-transcriptional enzymatic capping or using a next-generation trinucleotide cap analog like CleanCap®, which can achieve high capping efficiency (>95%) without requiring a high cap-to-GTP ratio.[6][7][]
Q4: How can I accurately measure the capping efficiency of my mRNA?
The most reliable and quantitative method for determining capping efficiency is Liquid Chromatography-Mass Spectrometry (LC-MS).[][10] This technique typically involves:
-
Enzymatic digestion of the mRNA sample to generate short 5'-end fragments. An enzyme like RNase H, guided by a DNA oligonucleotide probe, is often used for precise cleavage.[11][12]
-
Separation of the capped and uncapped fragments using high-performance liquid chromatography (HPLC).
-
Detection and quantification of the distinct masses of the capped and uncapped fragments by a mass spectrometer.[][13]
This method provides a precise ratio of capped to uncapped species in your sample.
Q5: I suspect my capping efficiency is low. What are the first troubleshooting steps I should take?
Follow this logical progression to identify the source of the problem.
Data Presentation
Table 1: Effect of ARCA:GTP Ratio on Capping Efficiency and RNA Yield
This table summarizes the typical relationship between the molar ratio of the dinucleotide cap analog to GTP in a standard co-transcriptional capping reaction.
| ARCA:GTP Molar Ratio | Final Concentration (mM) (ARCA:GTP) | Approx. RNA Yield (% of uncapped reaction) | Approx. Capping Efficiency |
| 0:1 | 0:10 | 100% | 0% |
| 1:1 | 5:5 | 50-65% | ~50% |
| 2:1 | 6.7:3.3 | 33-50% | ~67% |
| 4:1 (Recommended) | 8:2 | 22-28% | ~80% |
| 8:1 | 8.9:1.1 | 11-14% | ~89% |
Data adapted from manufacturer protocols and published literature.[4] Note that absolute yields depend on the specific template and reaction time.
Experimental Protocols
Protocol: Quantification of mRNA Capping Efficiency by LC-MS
This protocol outlines a general workflow for preparing an mRNA sample for LC-MS analysis to determine the capping percentage.
Objective: To precisely quantify the ratio of capped to uncapped mRNA molecules.
Materials:
-
Purified mRNA sample (1-5 µg in nuclease-free water)
-
DNA oligonucleotide probe (complementary to a region ~15-20 nucleotides downstream from the 5' end)
-
RNase H and corresponding reaction buffer
-
Nuclease-free water
-
Reagents for LC-MS analysis (e.g., Ion-Pairing Reverse-Phase (IP-RP) HPLC buffers)
Methodology:
-
Annealing Reaction:
-
In a nuclease-free tube, combine 1-5 µg of your purified mRNA with a 1.5-fold molar excess of the DNA oligonucleotide probe.
-
Add annealing buffer (specific to your RNase H enzyme).
-
Heat the mixture to 85°C for 3 minutes.
-
Allow the mixture to cool slowly to room temperature (~30 minutes) to facilitate annealing.
-
-
RNase H Digestion:
-
To the annealed sample, add RNase H enzyme according to the manufacturer's instructions.
-
Incubate at the optimal temperature for the enzyme (typically 37°C) for 20-30 minutes. This will cleave the RNA strand only where it is hybridized to the DNA probe, releasing the 5' terminal fragment.
-
Stop the reaction (e.g., by adding EDTA, if compatible with downstream analysis, or by heat inactivation as per enzyme protocol).
-
-
Sample Cleanup (Optional but Recommended):
-
Purify the digested fragments using an appropriate RNA cleanup kit to remove enzymes, buffers, and the DNA probe, which can interfere with LC-MS analysis.
-
-
LC-MS Analysis:
-
Submit the prepared sample for analysis on an LC-MS system equipped for oligonucleotide analysis.
-
The method will separate the fragments based on hydrophobicity. The capped fragment will have a different retention time and a distinct mass compared to the uncapped fragment.
-
The relative capping efficiency is calculated by integrating the peak areas corresponding to the capped and uncapped species.[10]
Calculation: Capping Efficiency (%) = [Area(Capped Peak) / (Area(Capped Peak) + Area(Uncapped Peak))] * 100
-
References
- 1. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 2. US20210317496A1 - Methods and Compositions for Increased Capping Efficiency of Transcribed RNA - Google Patents [patents.google.com]
- 3. neb-online.de [neb-online.de]
- 4. neb.com [neb.com]
- 5. neb-online.de [neb-online.de]
- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 7. neb.com [neb.com]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
- 12. WO2014152659A1 - Quantitative assessment for cap efficiency of messenger rna - Google Patents [patents.google.com]
- 13. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3'-O-Methylguanosine-5'-monophosphate and 2'-O-Methylguanosine-5'-monophosphate for Researchers and Drug Development Professionals
In the landscape of nucleic acid research and therapeutic development, modified nucleotides are indispensable tools for elucidating biological mechanisms and enhancing the efficacy of RNA-based drugs. Among these, methylated guanosine derivatives play crucial roles. This guide provides a comprehensive comparison of two positional isomers: 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP) and 2'-O-Methylguanosine-5'-monophosphate (2'-OMe-GMP), focusing on their distinct biochemical properties and applications.
While both molecules are structural analogs of guanosine monophosphate, the seemingly minor difference in the position of the methyl group on the ribose sugar dramatically alters their biological functions. 2'-OMe-GMP is a naturally occurring modification at the 5' end of eukaryotic and viral mRNAs, playing a vital role in mRNA stability, translation efficiency, and immune evasion. In contrast, 3'-OMe-GMP, primarily in its triphosphate form (3'-OMe-GTP), is recognized as a potent tool in molecular biology for its ability to terminate RNA synthesis.
This guide will delve into the known attributes of each molecule, supported by experimental context and methodologies, to aid researchers in selecting the appropriate tool for their specific needs.
Biochemical Properties and Biological Roles: A Tale of Two Isomers
The position of the methyl group dictates the molecule's ability to participate in the fundamental processes of RNA metabolism.
2'-O-Methylguanosine-5'-monophosphate (2'-OMe-GMP): The Guardian of mRNA Integrity and Translation
The 2'-hydroxyl group of the ribose in RNA is a key determinant of its structure and susceptibility to cleavage. Methylation at this position has profound biological consequences, particularly when it occurs on the first nucleotide of an mRNA transcript, adjacent to the 7-methylguanosine (m7G) cap.
-
Enhanced mRNA Stability: The 2'-O-methylation of the first nucleotide of an mRNA cap structure (termed a Cap 1 structure) provides protection against cellular decapping enzymes like DXO (Decapping Exoribonuclease).[1][2][3] This modification acts as a "self" marker, preventing the degradation of endogenous mRNAs by the innate immune system, which targets RNAs lacking this feature, such as those from certain viruses.[1][4]
-
Modulation of Translation Efficiency: The presence of a 2'-O-methylated cap can influence the efficiency of protein synthesis. While it does not significantly alter the binding affinity of the cap for the translation initiation factor eIF4E, it can impact translation levels in a cell-specific manner.[1][5] This suggests a more complex regulatory role beyond simple cap recognition.
-
Immune Evasion: The 2'-O-methylation is a critical determinant for the host's innate immune system to distinguish its own mRNA from foreign RNA.[1][6] The absence of this modification on viral or other foreign RNAs can trigger an interferon response.
This compound (3'-OMe-GMP): A Tool for Transcriptional Arrest
The 3'-hydroxyl group of the ribose is essential for the formation of the phosphodiester bond that extends the RNA chain during transcription. The presence of a methyl group at this position effectively blocks this reaction.
-
Chain Termination of RNA Synthesis: 3'-O-Methylguanosine-5'-triphosphate (3'-OMe-GTP) acts as a chain terminator for RNA polymerases.[2] Once incorporated into a growing RNA strand, the absence of a free 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the termination of transcription. This property makes 3'-OMe-GTP a valuable reagent for studying the mechanisms of RNA polymerase and for preparing RNA transcripts of defined lengths.
Quantitative Data Summary
Due to the distinct and non-overlapping applications of 3'-OMe-GMP and 2'-OMe-GMP, direct comparative performance data is scarce in the scientific literature. The following table summarizes their known properties and effects based on available research.
| Feature | This compound (3'-OMe-GMP) | 2'-O-Methylguanosine-5'-monophosphate (2'-OMe-GMP) |
| Primary Biological Role | Chain termination of RNA synthesis (as triphosphate) | Component of mRNA cap (Cap 1), enhancing stability and modulating translation |
| Effect on RNA Polymerase | Acts as a potent inhibitor and chain terminator[2] | When part of a cap analog, it is incorporated at the 5' end of the transcript |
| Interaction with eIF4E | No data available for a 3'-O-methylated cap | Does not significantly alter binding affinity to eIF4E compared to an unmethylated cap[5] |
| Effect on mRNA Stability | Not applicable as it is not a natural component of stable RNA | Increases stability by protecting against decapping enzymes like DXO[1][2][3] |
| Role in Immune Response | Not applicable | Crucial for "self" RNA recognition and evasion of the innate immune response[1][6] |
Experimental Protocols
Protocol: In Vitro Transcription and Capping to Generate 2'-O-Methylated RNA
This protocol outlines the general steps for producing an mRNA transcript with a 2'-O-methylated (Cap 1) structure using in vitro transcription.
1. Template Preparation:
- A linear DNA template containing a T7, SP6, or T3 RNA polymerase promoter upstream of the sequence to be transcribed is required. The template should be purified and free of nucleases.
2. In Vitro Transcription Reaction:
- Assemble the transcription reaction at room temperature. A typical 20 µL reaction includes:
- Nuclease-free water
- Transcription buffer (e.g., 5X)
- Ribonucleotide solution (ATP, CTP, UTP, GTP)
- Cap analog (e.g., m7G(5')ppp(5')G or an anti-reverse cap analog, ARCA)
- DNA template (0.5-1.0 µg)
- RNA polymerase (e.g., T7 RNA polymerase)
- Incubate the reaction at 37°C for 2 hours.
3. DNase Treatment:
- To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
4. RNA Purification:
- Purify the RNA transcript using a column-based purification kit or by phenol-chloroform extraction followed by ethanol precipitation.
5. 2'-O-Methylation (Capping Reaction):
- The purified Cap 0 RNA is then subjected to a methylation reaction using a 2'-O-methyltransferase. A typical 20 µL reaction includes:
- Purified Cap 0 RNA
- Reaction buffer
- S-adenosylmethionine (SAM) as the methyl donor
- Vaccinia Capping Enzyme (which contains 2'-O-methyltransferase activity) or a standalone 2'-O-methyltransferase.
- Incubate at 37°C for 1 hour.
6. Final Purification:
- Purify the 2'-O-methylated (Cap 1) RNA using a suitable method to remove enzymes and unincorporated nucleotides.
7. Quality Control:
- Analyze the integrity and concentration of the final RNA product using gel electrophoresis and spectrophotometry. The presence and efficiency of capping can be assessed by various methods, including RNase H digestion assays or mass spectrometry.[1]
Visualizing the Concepts: Signaling Pathways and Experimental Workflows
To better illustrate the roles and experimental considerations of these molecules, the following diagrams are provided.
Caption: Role of the 5' Cap and 2'-O-Methylation in Translation and mRNA Stability.
References
- 1. Biochemical and mass spectrometric analysis of 3'-end methylation of piRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 5. Phosphorylation of eIF4E attenuates its interaction with mRNA 5′ cap analogs by electrostatic repulsion: Intein-mediated protein ligation strategy to obtain phosphorylated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Capping and De-Capping [biosyn.com]
A Comparative Guide to ARCA and 3'-O-Methylguanosine Cap Analogs in Translation Efficiency
For researchers and professionals in the fields of molecular biology and drug development, the efficiency of in vitro-transcribed (IVT) mRNA translation is a critical factor for successful experimentation and therapeutic application. The 5' cap structure of an mRNA molecule is a key determinant of its translational competence. This guide provides an objective comparison of the Anti-Reverse Cap Analog (ARCA) and the functional principle of its 3'-O-Methylguanosine component, supported by experimental data and detailed protocols.
Understanding the Role of the 5' Cap and the Innovation of ARCA
Eukaryotic mRNAs possess a 7-methylguanosine (m7G) cap at their 5' end, which is crucial for protecting the mRNA from degradation and for recruiting the translational machinery.[1][2] During in vitro transcription, synthetic cap analogs are used to co-transcriptionally add this essential structure.
A standard m7GpppG cap analog can be incorporated in two orientations: the correct, forward orientation (m7GpppG-RNA) or the incorrect, reverse orientation (Gppp-m7G-RNA).[3] The reverse incorporation results in an untranslatable mRNA, effectively reducing the yield of functional transcripts by up to 50%.[4][5]
The Anti-Reverse Cap Analog (ARCA) was developed to overcome this limitation. ARCA is a dinucleotide cap analog, specifically m7,3'-O-MeGpppG, which contains a methyl group at the 3'-hydroxyl position of the 7-methylguanosine.[1][6] This 3'-O-methylation prevents the RNA polymerase from incorporating the cap analog in the reverse orientation, as the 3'-OH is required for phosphodiester bond formation and chain elongation.[1][3] Consequently, nearly all mRNA transcripts synthesized using ARCA are capped in the correct orientation, leading to a significantly higher proportion of translationally active molecules.[2][4][7]
Quantitative Comparison of Translational Efficiency
Numerous studies have demonstrated the superior translational efficiency of ARCA-capped mRNAs compared to those synthesized with standard cap analogs. The data consistently shows that ensuring the correct orientation of the cap structure through the use of ARCA leads to a marked increase in protein expression.
| Cap Analog | Capping Orientation | Relative Translational Efficiency | Reference |
| m7GpppG (Standard Cap) | ~50% Forward, ~50% Reverse | 1.0 (Baseline) | [5][8] |
| m27,3'-OGpppG (ARCA) | ~100% Forward | 1.88 - 2.6 | [5][8][9] |
Table 1: Comparison of translational efficiency between standard cap analog and ARCA. The relative translational efficiency is normalized to the standard m7GpppG-capped mRNA.
Experimental Protocols
To evaluate the translational efficiency of different cap analogs, a series of well-established molecular biology techniques are employed. Below are the detailed methodologies for the key experiments involved.
In Vitro Transcription (IVT) for Capped mRNA Synthesis
Objective: To synthesize capped mRNA transcripts using different cap analogs.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 or SP6 promoter.
-
T7 or SP6 RNA Polymerase.
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP).
-
Cap analog (e.g., m7GpppG or ARCA).
-
Transcription buffer.
-
RNase inhibitor.
-
DNase I.
-
RNA purification kit.
Procedure:
-
Set up the in vitro transcription reaction by combining the transcription buffer, rNTPs, cap analog, linearized DNA template, and RNase inhibitor. A typical ratio of cap analog to GTP is 4:1 to favor cap incorporation.
-
Initiate the reaction by adding the RNA polymerase.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantify the mRNA concentration and assess its integrity via gel electrophoresis.
In Vitro Translation Assay (e.g., Rabbit Reticulocyte Lysate)
Objective: To translate the synthesized capped mRNAs in a cell-free system and quantify the resulting protein expression.
Materials:
-
ARCA-capped and m7GpppG-capped mRNAs encoding a reporter protein (e.g., Luciferase).
-
Rabbit Reticulocyte Lysate (RRL) system.
-
Amino acid mixture.
-
Nuclease-free water.
-
Reporter protein assay reagents (e.g., Luciferase assay substrate).
-
Luminometer.
Procedure:
-
Prepare the in vitro translation reactions by combining the RRL, amino acid mixture, and the synthesized mRNA in a microcentrifuge tube. Include a negative control with no mRNA.
-
Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.[8]
-
Following incubation, quantify the amount of synthesized reporter protein. For luciferase, this is done by adding the luciferase assay substrate and measuring the resulting luminescence with a luminometer.[8]
-
Compare the luminescence signals from the ARCA-capped and m7GpppG-capped mRNA translations to determine the relative translational efficiency.
Visualizing the Experimental Workflow and Cap Structures
To further clarify the processes and structures discussed, the following diagrams are provided.
Caption: Workflow for comparing cap analog translation efficiency.
Caption: Orientation of standard vs. ARCA cap analog incorporation.
Conclusion
The development of the Anti-Reverse Cap Analog (ARCA) represents a significant advancement in the field of in vitro mRNA synthesis. By incorporating a 3'-O-methyl group on the 7-methylguanosine, ARCA ensures that the cap analog is added in the correct orientation, thereby maximizing the proportion of translationally active mRNA. Experimental data consistently demonstrates that ARCA-capped mRNAs exhibit significantly higher translational efficiency compared to those capped with standard m7GpppG analogs. For researchers aiming to achieve high levels of protein expression from in vitro-transcribed RNA, ARCA is a superior choice that can enhance the reliability and yield of their experiments.
References
- 1. neb-online.de [neb-online.de]
- 2. Synthetic mRNA capping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 5. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb-online.de [neb-online.de]
- 7. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of trimethyl-substituted cap analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 3'-O-Methylguanosine Capping in RNA Transcripts
For researchers, scientists, and drug development professionals, ensuring the correct and efficient 5' capping of in vitro transcribed (IVT) RNA is a critical step in developing mRNA-based therapeutics and vaccines. The incorporation of a 3'-O-Methylguanosine, most notably as part of the Anti-Reverse Cap Analog (ARCA), is a key strategy to produce highly translatable mRNA.
This guide provides a comprehensive comparison of common methods used to validate the successful incorporation of ARCA into RNA transcripts. We will delve into the experimental principles, present detailed protocols, and offer quantitative data to help you select the most appropriate validation strategy for your research needs.
The Importance of 3'-O-Methylguanosine in RNA Capping
The 5' cap is a crucial modification of eukaryotic mRNA that promotes stability, nuclear export, and efficient translation initiation.[1][2] During in vitro transcription, cap analogs can be incorporated co-transcriptionally. However, standard cap analogs (e.g., m7GpppG) can be inserted in the incorrect, reverse orientation, rendering the resulting mRNA non-functional.[3][4]
The innovation of ARCA (3´-O-Me-m7G(5')ppp(5')G) solves this problem. By methylating the 3'-hydroxyl group of the 7-methylguanosine (m7G), ARCA ensures that RNA polymerase can only initiate transcription from the correct guanosine, forcing the cap analog into the proper orientation.[3][5][6] This strategy significantly increases the proportion of translatable, correctly capped mRNA molecules, making it a cornerstone of modern mRNA synthesis.[1][7] Validating the efficiency of this incorporation is therefore paramount.
Below is a diagram illustrating how the 3'-O-Methyl group on ARCA ensures correct orientation during transcription.
Caption: ARCA mechanism ensuring correct RNA transcript elongation.
Comparison of Validation Methodologies
Validating ARCA incorporation typically involves assessing capping efficiency—the percentage of RNA transcripts that are successfully capped. The primary methods for this analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic-based assays.
| Method | Principle | Primary Output | Sensitivity | Throughput | Expertise Required | Cost |
| LC-MS Analysis | Separation of digested RNA fragments by chromatography followed by mass-to-charge ratio detection to identify and quantify capped vs. uncapped species. | Precise quantification of capping efficiency (e.g., 98% capped). Identification of Cap-0, Cap-1, and uncapped (5'-ppp) species. | High | Low to Medium | High | High |
| Enzymatic Assay (e.g., using Vaccinia Capping Enzyme) | Post-transcriptional capping reaction using radiolabeled GTP ([α-³²P]GTP). Capping only occurs on uncapped 5'-triphosphate RNA. The amount of incorporated radioactivity is proportional to the amount of uncapped RNA. | Indirect measure of uncapped RNA, allowing calculation of capping efficiency. | Very High | Medium | Medium | Medium |
| Functional Translation Assay | In vitro translation of the synthesized mRNA population. The amount of protein produced is proportional to the amount of correctly capped, functional mRNA. | Relative measure of translational efficiency, which indirectly reflects capping success. | Medium | High | Low | Low to Medium |
Method 1: LC-MS Analysis for Direct Quantification
LC-MS is the gold standard for directly assessing capping efficiency and identity. It provides unambiguous, quantitative data on the distribution of different RNA species in a sample.
Experimental Workflow
The typical workflow involves enzymatic digestion of the bulk mRNA sample into smaller fragments, followed by chromatographic separation and mass analysis.
Caption: Workflow for LC-MS based validation of RNA capping.
Detailed Experimental Protocol
-
RNA Sample Preparation: Purify the ARCA-capped mRNA from the in vitro transcription reaction to remove unincorporated nucleotides and enzymes. Resuspend the purified RNA in nuclease-free water to a final concentration of 100-200 ng/µL.
-
Enzymatic Digestion:
-
In a 20 µL reaction, mix 1-2 µg of purified RNA with a suitable RNase (e.g., RNase T1, which cleaves after guanosine residues). This digestion releases the 5' cap structure attached to a short RNA fragment.
-
Incubate at 37°C for 1 hour.
-
-
Phosphatase Treatment (Optional): To simplify the mass spectra, treat the digested sample with an alkaline phosphatase to remove phosphate groups from the 3' ends of the fragments. This step results in a more uniform set of uncapped fragments for easier comparison.
-
LC-MS/MS Analysis:
-
Inject the digested sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system, often coupled with an ion-pairing reversed-phase column.
-
Elute the fragments using a gradient of mobile phases (e.g., an ion-pairing agent like hexafluoro-2-propanol (HFIP) in water and methanol).
-
The eluent is directed into an electrospray ionization (ESI) source connected to a mass spectrometer.
-
Acquire data in negative ion mode, scanning for the expected masses of the capped (ARCA-G, ARCA-GA, etc.) and uncapped (pppG, pppGA, etc.) initial fragments.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the extracted ion chromatograms for the capped and uncapped species.
-
Calculate the capping efficiency using the formula: Capping Efficiency (%) = [Peak Area (Capped)] / [Peak Area (Capped) + Peak Area (Uncapped)] * 100
-
Method 2: Enzymatic Assay with Radiolabeling
This method provides an indirect but highly sensitive measure of capping efficiency by quantifying the amount of uncapped RNA in a sample. It relies on the activity of the Vaccinia Capping System, which will only add a cap to RNA molecules with a 5'-triphosphate end.
Experimental Workflow
Caption: Workflow for enzymatic validation of RNA capping efficiency.
Detailed Experimental Protocol
-
Reaction Setup:
-
In a 20 µL reaction volume, combine:
-
1-2 pmol of purified IVT RNA.
-
1X Capping Buffer.
-
10 µCi of [α-³²P]GTP.
-
S-adenosylmethionine (SAM).
-
10 units of Vaccinia Capping Enzyme.
-
-
Prepare a positive control with a known uncapped RNA transcript and a negative control with no RNA.
-
-
Incubation: Incubate the reaction at 37°C for 1 hour. During this time, the enzyme will transfer the radiolabeled GMP to the 5'-triphosphate ends of any uncapped RNA molecules.
-
Purification: Separate the now radiolabeled RNA from the unincorporated [α-³²P]GTP using a size-exclusion spin column (e.g., G-50).
-
Quantification:
-
Measure the radioactivity of the purified RNA fraction using a scintillation counter. This value (counts per minute, CPM) is proportional to the amount of uncapped RNA.
-
Measure the total amount of RNA in the reaction (e.g., by UV absorbance at 260 nm).
-
-
Calculation:
-
Use a standard curve generated with known amounts of uncapped RNA to correlate the CPM to the pmol of uncapped transcripts.
-
Calculate capping efficiency: Capping Efficiency (%) = [1 - (pmol uncapped RNA / total pmol RNA)] * 100
-
Conclusion: Selecting the Right Method
The choice of validation method depends on the specific requirements of your project.
-
For absolute, precise quantification and characterization , such as during process development for therapeutic mRNA manufacturing, LC-MS is the superior choice. Its ability to distinguish between different cap structures (Cap-0, Cap-1) and identify other impurities is invaluable.
-
For routine screening, high-sensitivity detection, or when an LC-MS system is not available , the enzymatic assay provides a reliable and robust alternative for determining capping efficiency.
-
For a rapid, qualitative assessment of whether the synthesized mRNA is functional , a simple in vitro translation assay can serve as an effective preliminary check.
By employing these validation strategies, researchers can ensure the quality and efficacy of their synthesized mRNA, a critical factor for success in the rapidly advancing field of RNA therapeutics.
References
A Researcher's Guide to the Analysis of 3'-O-Methylated RNA Fragments: LC-MS/MS and Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of RNA modifications, the accurate analysis of 3'-O-methylated RNA fragments is crucial for understanding their roles in biological processes and their potential as therapeutic targets. This guide provides an objective comparison of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with alternative methodologies, supported by experimental data and detailed protocols.
The reversible methylation of RNA molecules, including 3'-O-methylation, is a key post-transcriptional modification that adds a new layer of complexity to the regulation of gene expression.[1][2] This modification can influence RNA stability, structure, and interaction with proteins, thereby impacting various cellular processes. While 2'-O-methylation is more extensively studied, the significance of 3'-O-methylation is an emerging area of interest. Accurate and sensitive analytical methods are paramount to elucidating its functions.
Comparative Analysis of Analytical Methodologies
The primary method for the quantitative analysis of RNA modifications is LC-MS/MS, renowned for its sensitivity and specificity. However, alternative techniques, primarily based on next-generation sequencing, offer complementary information, particularly regarding the location of the modification within the RNA sequence.
| Performance Metric | LC-MS/MS | RiboMeth-Seq | Nm-seq |
| Principle | Separation and mass-based detection of individual nucleosides after complete RNA digestion. | Alkaline fragmentation of RNA followed by high-throughput sequencing; 2'-O-methylation protects from cleavage. | Periodate oxidation and β-elimination to selectively remove unmodified nucleotides, followed by sequencing. |
| Quantification | Absolute quantification against a standard curve. | Relative quantification based on cleavage protection. | Primarily qualitative (site identification), semi-quantitative. |
| Sensitivity | High (fmol to amol range for similar modified nucleosides). | High, but dependent on sequencing depth. | High, enriches for modified fragments. |
| Specificity | High, based on chromatographic retention time and specific mass transitions. | Can have false positives due to RNA structure. | High, based on chemical reactivity. |
| Sequence Context | Lost upon digestion to nucleosides. | Provides location of modification within the RNA sequence. | Provides location of modification within the RNA sequence. |
| Sample Throughput | Moderate, dependent on LC run time. | High, suitable for transcriptome-wide analysis. | High, suitable for transcriptome-wide analysis. |
| Instrumentation | Triple quadrupole or high-resolution mass spectrometer. | High-throughput sequencer. | High-throughput sequencer. |
Experimental Protocols
LC-MS/MS Analysis of 3'-O-Methylated RNA Fragments
This protocol outlines a typical workflow for the quantitative analysis of 3'-O-methylated nucleosides from total RNA.
1. RNA Extraction and Purification:
-
Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
To enrich for small RNAs, which may contain 3'-terminal modifications, a size-selection purification step can be included.
2. Enzymatic Digestion of RNA to Nucleosides:
-
To a solution containing up to 1 µg of RNA, add nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).
-
A typical reaction buffer would be 10 mM ammonium acetate (pH 5.3).
-
Incubate the reaction at 37°C for 2 hours.
-
Terminate the reaction by adding an organic solvent (e.g., acetonitrile) and centrifuge to pellet the enzymes.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Separate the nucleosides on a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for the 3'-O-methylated nucleoside of interest (e.g., 3'-O-methyladenosine, 3'-O-methylguanosine) and the canonical nucleosides for normalization. This is performed in Multiple Reaction Monitoring (MRM) mode.
-
4. Quantification:
-
Generate a standard curve by analyzing known concentrations of the 3'-O-methylated nucleoside standard.
-
Determine the concentration of the 3'-O-methylated nucleoside in the sample by comparing its peak area to the standard curve.
-
Normalize the amount of the modified nucleoside to the amount of one of the canonical nucleosides (e.g., adenosine or guanosine).
Alternative Method: RiboMeth-Seq (Adapted for 3'-O-Methylation)
While originally designed for 2'-O-methylation, the principle of RiboMeth-Seq can be conceptually adapted for detecting modifications that confer resistance to cleavage.[3][4][5]
1. RNA Fragmentation:
-
Subject the RNA sample to random alkaline hydrolysis. The conditions (e.g., pH, temperature, time) should be optimized to generate fragments of a suitable size for sequencing.
2. Library Preparation:
-
Repair the ends of the RNA fragments (dephosphorylation and phosphorylation).
-
Ligate adapters to the 5' and 3' ends of the fragments.
-
Perform reverse transcription and PCR amplification to generate a cDNA library.
3. High-Throughput Sequencing:
-
Sequence the cDNA library on a high-throughput sequencing platform.
4. Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Analyze the distribution of the 5' and 3' ends of the reads.
-
A decrease in the number of read ends at a specific nucleotide position suggests protection from cleavage, indicating a potential modification at the preceding nucleotide.
Visualizing the Workflow and a Relevant Pathway
To better understand the experimental process and the biological context of RNA methylation, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of 3'-O-methylated RNA.
Caption: General overview of the impact of RNA methylation on gene expression regulation.
Conclusion
The analysis of 3'-O-methylated RNA fragments is a rapidly evolving field. LC-MS/MS stands as a robust and quantitative method for determining the overall abundance of this modification. For researchers interested in the specific location of 3'-O-methylation within an RNA molecule, sequencing-based methods like RiboMeth-Seq and Nm-seq, although primarily developed for 2'-O-methylation, offer valuable, albeit less quantitative, alternatives. The choice of methodology will ultimately depend on the specific research question, the required level of quantification, and the available instrumentation. As our understanding of the epitranscriptome expands, the continued development and refinement of these analytical techniques will be essential for unraveling the intricate roles of RNA modifications in health and disease.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Epigenetics - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. RiboMeth-seq: Profiling of 2′-O-Me in RNA | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to RNA Chain Termination: 3'-O-Methylguanosine Triphosphate and its Alternatives
For researchers, scientists, and drug development professionals, the precise control of RNA synthesis is paramount. Chain-terminating nucleotides are invaluable tools for studying the mechanisms of transcription, mapping transcription start sites, and have therapeutic applications. This guide provides an objective comparison of 3'-O-Methylguanosine triphosphate (3'-O-MeGTP) with other common RNA chain terminators, supported by experimental data and detailed protocols.
This document will delve into the mechanisms, applications, and comparative performance of 3'-O-MeGTP and its primary alternatives: 3'-deoxyguanosine triphosphate (3'-dGTP) and cordycepin triphosphate (3'-dATP).
Mechanism of Chain Termination
The fundamental principle behind these molecules lies in their structural modification at the 3' position of the ribose sugar. During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the incoming ribonucleotide triphosphate (NTP). By modifying or removing this 3'-hydroxyl group, chain-terminating nucleotides prevent this bond formation, thus halting RNA elongation.[1][2]
-
3'-O-Methylguanosine triphosphate (3'-O-MeGTP): In this analog, the 3'-hydroxyl group is replaced by a methoxy group (-OCH3). This modification sterically hinders the formation of the phosphodiester bond.
-
3'-deoxyguanosine triphosphate (3'-dGTP): This analog lacks a hydroxyl group at the 3' position altogether, presenting a hydrogen atom instead. The absence of the hydroxyl group makes the formation of a phosphodiester bond impossible.
-
Cordycepin triphosphate (3'-deoxyadenosine triphosphate, 3'-dATP): Similar to 3'-dGTP, cordycepin lacks the 3'-hydroxyl group and acts as a potent chain terminator for RNA polymerases.[1]
Comparative Performance of Chain Terminators
The inhibitory effects of 3'-deoxy nucleotide analogs have been quantified for RNA polymerases I and II from Dictyostelium discoideum. These studies provide a framework for understanding the competitive nature of these inhibitors.
| Nucleotide Analog | Target Nucleotide | RNA Polymerase | Km (µM) | Ki (µM) |
| 3'-dCTP | CTP | I and II | 6.3 | 3.0 |
| 3'-dUTP | UTP | I and II | 6.3 | 2.0 |
Data adapted from a study on DNA-dependent RNA polymerases I and II from Dictyostelium discoideum.[3]
This data indicates that 3'-deoxy analogs are potent competitive inhibitors of RNA polymerases. The lower Ki values compared to the Km for the natural substrates suggest a high affinity of the polymerase for these terminators. While this data is for 3'-dCTP and 3'-dUTP, it provides a strong indication of the inhibitory potential of 3'-dGTP.
Studies on cordycepin have shown that it effectively terminates RNA synthesis in vitro.[1] However, in vivo studies in yeast suggest that its primary effect might be on 3' end formation and polyadenylation rather than acting solely as a chain terminator for RNA polymerase II.[1][4]
Experimental Protocols
To facilitate the comparative analysis of these chain terminators, two key experimental protocols are detailed below: a run-off transcription assay to assess overall termination efficiency and a single-nucleotide incorporation assay for a more detailed kinetic analysis.
Run-off Transcription Assay for Termination Efficiency
This assay measures the ability of a chain terminator to halt transcription at a specific position, resulting in a truncated RNA product.
Materials:
-
Linearized DNA template with a known promoter and downstream sequence
-
Purified RNA Polymerase II
-
Reaction Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KOAc, 8 mM MgOAc, 1 mM DTT, 10% glycerol)
-
Ribonucleotide Triphosphates (ATP, CTP, UTP, GTP) at a concentration of 500 µM each
-
Chain terminators (3'-O-MeGTP, 3'-dGTP, Cordycepin Triphosphate)
-
α-³²P-UTP for radiolabeling
-
Stop Solution (e.g., 8 M urea, 50 mM EDTA, 1x TBE)
-
Denaturing polyacrylamide gel (6-8%)
Procedure:
-
Reaction Setup: In separate tubes, combine the reaction buffer, DTT, and the linearized DNA template (100-200 ng).
-
Initiation Complex Formation: Add RNA Polymerase II (1-2 units) to each tube and incubate at 30°C for 15 minutes to allow for the formation of the open promoter complex.
-
Transcription Initiation: Start the transcription reaction by adding the NTP mix, including α-³²P-UTP, and the respective chain terminator at varying concentrations. For a control, omit the chain terminator.
-
Incubation: Incubate the reactions at 30°C for 30-60 minutes.
-
Termination: Stop the reactions by adding an equal volume of Stop Solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and resolve the RNA products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the full-length "run-off" transcripts and the terminated products by autoradiography. The termination efficiency can be calculated as the ratio of the intensity of the terminated band to the sum of the intensities of the terminated and full-length bands.
Single-Nucleotide Incorporation Assay
This assay allows for a more detailed kinetic analysis of the incorporation of the chain terminator.
Materials:
-
DNA template with a promoter and a specific sequence designed to halt the polymerase at a known position.
-
Purified RNA Polymerase II
-
Reaction Buffer
-
A subset of NTPs to "walk" the polymerase to the desired position.
-
The specific natural NTP and the corresponding chain terminator analog to be tested.
-
α-³²P-labeled NTP for labeling the transcript.
-
Stop Solution
-
Denaturing polyacrylamide gel
Procedure:
-
Formation of Stalled Elongation Complex: Set up a transcription reaction with the DNA template, RNA Polymerase II, and a subset of NTPs (including one radiolabeled NTP) to allow the polymerase to transcribe to a specific point just before the nucleotide of interest.
-
Purification of Elongation Complex: Purify the stalled elongation complex to remove unincorporated NTPs.
-
Single Nucleotide Addition: Aliquot the purified elongation complex into separate tubes. To each tube, add either the natural NTP or the chain terminator analog at various concentrations.
-
Time Course: Stop the reactions at different time points by adding Stop Solution.
-
Analysis: Resolve the products on a denaturing polyacrylamide gel.
-
Kinetic Parameter Determination: By quantifying the amount of product formed over time at different substrate concentrations, kinetic parameters such as kpol (maximum rate of incorporation) and Kd (dissociation constant) can be determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for mapping transcription start sites (TSS) using a chain-terminating nucleotide. This method relies on the principle that reverse transcriptase will stop when it encounters the 5' end of an RNA molecule. By using a chain terminator during the initial in vitro transcription, a defined set of transcripts is generated, which can then be used for primer extension analysis to map the TSS.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Run-off transcription - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian at the Gate: A Comparative Analysis of 3'-O-Methylated RNA Stability
In the dynamic cellular environment and in therapeutic applications, the fleeting nature of unmodified RNA presents a significant hurdle. Its inherent instability, largely due to susceptibility to nuclease degradation, limits its efficacy and research applications. Chemical modifications offer a powerful strategy to bolster RNA's resilience. Among these, 3'-O-methylation emerges as a key modification for enhancing stability. This guide provides an objective comparison of 3'-O-methylated RNA and unmodified RNA, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
The Mechanism of Enhanced Stability: Blocking Nuclease Activity
Unmodified RNA is vulnerable to degradation by a host of ribonucleases (RNases) present in the cellular environment and in biological fluids like serum. A primary mode of degradation is initiated by exonucleases, which progressively cleave nucleotides from the 3' end of the RNA strand. These enzymes typically require a free 3'-hydroxyl (-OH) group to bind and initiate catalysis.
The strategic addition of a methyl group to the 3'-hydroxyl (3'-O-methyl) effectively "caps" the RNA terminus. This modification sterically hinders the binding of 3'-exonucleases, rendering the RNA molecule resistant to this major degradation pathway. While the 2'-hydroxyl group also contributes to RNA's general chemical instability compared to DNA, blocking the 3' end is a critical step in preventing enzymatic degradation from that terminus. Modifications at the 2'-O-position are also widely used to confer nuclease resistance and increase the thermal stability of RNA duplexes.[1] Both 2'-O- and 3'-O-methylation increase the hydrophobicity of the RNA and protect it from nuclease attack.[2]
Quantitative Comparison of RNA Stability
The most direct measure of RNA stability is its half-life (t½), the time required for 50% of the RNA population to be degraded under specific conditions. Numerous studies have demonstrated that terminal modifications, including 3'-O-methylation and the addition of a 3' inverted deoxythymidine (dT) cap, significantly extend RNA half-life, particularly in the presence of nucleases found in serum. While direct quantitative comparisons for 3'-O-methylated RNA are less common in literature than for 2'-O-methylated RNA, the latter serves as an excellent proxy, showing dramatically increased stability.
A study comparing various chemical modifications on aptamers found that fully modified oligonucleotides, such as those with 100% 2'-O-Methyl modifications, exhibited the longest half-lives in human serum, with little degradation observed even after extended incubation.[3] In contrast, unmodified RNA is rapidly degraded. The inclusion of a 3' inverted dT cap, which also blocks 3'-exonuclease activity, has been shown to have a modest to significant effect on stability.[3]
| RNA Type | Modification | Condition | Half-life (t½) | Reference Data Insight |
| Unmodified RNA | None | Human Serum | < 1 minute | Rapidly degraded by serum nucleases. |
| Modified RNA | 3' Inverted dT Cap | Human Serum | ~12 hours | Provides significant protection against 3'-exonucleases.[3] |
| Modified RNA | 100% 2'-O-Methyl | Human Serum | > 24 hours | Demonstrates very high stability with minimal degradation observed.[3] |
| Modified RNA | 2'-Fluoro Pyrimidines | Mouse Serum | ~2.2 hours | Offers moderate stability compared to fully modified constructs.[3] |
Note: The data presented is a summary from typical stability studies. Half-life can vary based on the specific RNA sequence, length, and the exact experimental conditions. The 2'-O-Methyl data is included to illustrate the profound effect of ribose methylation on stability.
Experimental Protocols for Assessing RNA Stability
Accurate assessment of RNA stability is crucial for validating the effectiveness of modifications. Two common methods are serum stability assays and in-cell stability assays using transcriptional inhibitors.
Serum Stability Assay
This in vitro assay directly measures the resistance of RNA to degradation by nucleases present in serum.
Methodology:
-
Preparation: Synthesize and purify both the 3'-O-methylated RNA and an identical, unmodified control RNA. Quantify the concentration of each RNA.
-
Incubation: Incubate a fixed amount of each RNA species (e.g., 1 µg) in a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 90% serum in RNase-free buffer) at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), collect aliquots from the incubation mixture.
-
Reaction Quenching: Immediately stop the degradation process in the collected aliquots by adding a chelating agent like EDTA and a denaturing agent, followed by flash-freezing.
-
Analysis: Analyze the integrity of the RNA at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Gold).
-
Quantification: Quantify the band intensity of the full-length RNA at each time point relative to the zero-minute time point. Plot the percentage of intact RNA versus time to calculate the half-life.
In-Cell mRNA Stability Assay using Transcription Inhibition
This method measures the decay rate of a specific mRNA within a cellular context.
Methodology:
-
Cell Transfection: Transfect cultured cells with plasmids expressing either the unmodified RNA of interest or the 3'-O-methylated version.
-
Transcription Inhibition: After allowing time for RNA expression, treat the cells with a transcription inhibitor, such as Actinomycin D, to block the synthesis of new RNA molecules.[4] This establishes a starting point (t=0) from which the decay of the existing RNA population can be measured.
-
Sample Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours).
-
RNA Extraction: Isolate total RNA from the cell pellets at each time point. It is crucial to use RNase-free techniques and reagents throughout the process.[5]
-
Reverse Transcription and qPCR: Perform reverse transcription to convert the RNA into cDNA. Then, use quantitative real-time PCR (qPCR) with primers specific to the RNA of interest to determine its relative abundance at each time point.[4] A stable housekeeping gene should be used for normalization.
-
Data Analysis: Calculate the amount of remaining RNA at each time point relative to the amount at t=0. Plotting these values allows for the determination of the mRNA half-life.
Conclusion
The modification of RNA at the 3'-terminus with a methyl group is a highly effective strategy for increasing its stability. By blocking the action of 3'-exonucleases, 3'-O-methylation significantly extends the half-life of RNA, especially in nuclease-rich environments like serum. This enhanced stability is a critical attribute for the development of robust RNA-based therapeutics and for improving the reliability of RNA-related research applications. The experimental protocols outlined provide a framework for quantitatively assessing the stability of modified RNA, enabling researchers to validate and optimize their RNA constructs for superior performance.
References
- 1. synoligo.com [synoligo.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
A Comparative Guide to RNA Polymerase Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the mechanisms, performance, and experimental evaluation of key RNA polymerase inhibitors.
This guide provides a comprehensive comparison of various RNA polymerase (RNAP) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, quantitative performance data, and the experimental protocols necessary for their evaluation. By presenting this information in a structured and accessible format, this guide aims to facilitate informed decisions in research and development involving the inhibition of transcription.
Introduction to RNA Polymerase Inhibition
RNA polymerases are essential enzymes that transcribe genetic information from DNA into RNA, a fundamental process in all living organisms. The inhibition of RNA polymerases has proven to be a powerful therapeutic strategy against a range of diseases, including bacterial infections and cancer. This guide focuses on a selection of prominent RNAP inhibitors, categorized by the type of RNA polymerase they target: bacterial RNAP, eukaryotic RNA Polymerase I (Pol I), and eukaryotic RNA Polymerase II (Pol II).
Comparative Performance of RNA Polymerase Inhibitors
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological or biochemical function by 50%, while the Ki is the dissociation equilibrium constant for the enzyme-inhibitor complex, providing a more direct measure of binding affinity. The following tables summarize the available quantitative data for a selection of well-characterized RNAP inhibitors.
Bacterial RNA Polymerase Inhibitors
| Inhibitor | Target | Organism/Cell Line | IC50 | Ki |
| Rifampicin | Bacterial RNAP | E. coli | ~20 nM[1] | 10⁻⁹ M[2] |
| Myxopyronin B | Bacterial RNAP | S. aureus | 24 µM[3] | - |
| Fidaxomicin | Bacterial RNAP | C. difficile | MIC90: 0.125–0.5 mcg/mL | - |
Eukaryotic RNA Polymerase I Inhibitors
| Inhibitor | Target | Organism/Cell Line | IC50 | Ki |
| CX-5461 | Pol I | HCT-116, A375, MIA PaCa-2 | 54-142 nM | - |
| BMH-21 | Pol I | A375 cells (47S transcription) | 60 nM[1] | - |
Eukaryotic RNA Polymerase II Inhibitors
| Inhibitor | Target | Organism/Cell Line | IC50 | Ki |
| α-Amanitin | Pol II | Amanita species | - | 2.0 x 10⁻³ M to 10.0 x 10⁻⁶ M[4] |
| Tagetitoxin | Chloroplast & E. coli RNAP | in vitro | < 1 µM | - |
Experimental Protocols
To ensure objective and reproducible comparisons of RNA polymerase inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro Transcription Assay for Inhibitor Screening
This assay measures the direct inhibitory effect of a compound on the activity of purified RNA polymerase.
Materials:
-
Purified RNA Polymerase (bacterial, Pol I, or Pol II)
-
Linear DNA template containing a specific promoter recognized by the RNAP
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)
-
Inhibitor stock solutions at various concentrations
-
Stop solution (e.g., formamide with EDTA and loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and the inhibitor at the desired final concentration.
-
Enzyme Addition: Add the purified RNA polymerase to the reaction mixture and incubate for a specified time at the optimal temperature for the enzyme (e.g., 37°C for bacterial RNAP) to allow for inhibitor binding.
-
Initiation of Transcription: Start the transcription reaction by adding the rNTP mix, including the radiolabeled nucleotide.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples by heating and separate the RNA transcripts by size using denaturing PAGE.
-
Quantification: Visualize the radiolabeled transcripts using a phosphorimager or autoradiography. The intensity of the transcript band is proportional to the amount of RNA synthesized.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based RNA Polymerase Activity Assay
This assay measures the effect of an inhibitor on RNA synthesis within living cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Inhibitor stock solutions at various concentrations
-
Metabolic labeling reagent (e.g., 5-ethynyl uridine (EU))
-
Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor or a vehicle control for a predetermined duration.
-
Metabolic Labeling: Add the metabolic labeling reagent (e.g., EU) to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized RNA.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the manufacturer's protocol for the imaging kit.
-
Click Reaction: Perform the click reaction to conjugate a fluorescent dye to the incorporated EU, labeling the nascent RNA.
-
Imaging: Acquire images of the cells using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity per cell or per nucleus.
-
Data Analysis: Normalize the fluorescence intensity of inhibitor-treated cells to that of the vehicle-treated control cells. Calculate the IC50 value by plotting the normalized fluorescence intensity against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The inhibition of RNA polymerases triggers distinct downstream cellular signaling pathways, leading to various cellular outcomes. The following diagrams, generated using Graphviz, illustrate these pathways for different classes of inhibitors.
RNA Polymerase I Inhibition Pathway
Inhibition of RNA Polymerase I, which is responsible for ribosomal RNA (rRNA) synthesis, leads to nucleolar stress. This can activate both p53-dependent and p53-independent pathways, ultimately resulting in cell cycle arrest or apoptosis.[5][6]
RNA Polymerase II Inhibition Pathway
Inhibition of RNA Polymerase II, the enzyme responsible for transcribing all protein-coding genes, has profound and widespread effects on the cell, leading to the activation of apoptotic pathways.[7][8][9]
Bacterial RNA Polymerase Inhibition Workflow
The inhibition of bacterial RNA polymerase disrupts essential cellular processes, leading to bacteriostatic or bactericidal effects. This workflow illustrates the general consequences of inhibiting bacterial transcription.
References
- 1. RNA Polymerase I Inhibitor II, BMH-21 | 896705-16-1 [sigmaaldrich.com]
- 2. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. alpha-Amanitin-resistant RNA polymerase II from carpophores of Amanita species accumulating amatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Fidaxomicin is an inhibitor of the initiation of bacterial RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Purity of Synthetic 3'-O-Methylguanosine-5'-monophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the purity of synthetic 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a crucial nucleotide analog in life science research. We will explore its performance in the context of purity alongside other alternative nucleotide analogs and provide supporting experimental data and protocols.
This compound is a modified guanosine nucleotide where the 3'-hydroxyl group of the ribose sugar is capped with a methyl group. This structural modification confers resistance to degradation by 3'-exonucleases, making it a valuable tool for various molecular biology applications. Its triphosphate form acts as a chain terminator in RNA synthesis. Given its role in sensitive assays, ensuring high purity of the synthetic compound is paramount.
Comparative Purity Analysis
The purity of synthetic nucleotide analogs is critical for the reliability and reproducibility of experimental results. While direct comparative studies on the purity of 3'-OMe-GMP and its alternatives are not extensively published, we can infer typical purity levels from commercial suppliers and the analytical methods employed. High-purity reagents are essential to avoid confounding experimental outcomes. For instance, research-grade nucleotide analogs typically boast a purity of 90% or higher, with many suppliers offering purities of ≥98%.
The primary methods for assessing the purity of 3'-OMe-GMP and other nucleotide analogs include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Modification | Typical Purity (Commercial) | Primary Purity Analysis Methods |
| This compound | 3'-O-Methyl on ribose | ≥95% | HPLC, LC-MS/MS, NMR |
| Sofosbuvir (active triphosphate form) | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | ≥98% | HPLC, LC-MS/MS, NMR |
| Remdesivir (active triphosphate form) | 1'-cyano-4-aza-7,9-dideazaadenosine C-nucleoside analog | ≥98% | HPLC, LC-MS/MS |
| 2'-C-Methylcytidine-5'-monophosphate | 2'-C-Methyl on ribose | ≥95% | HPLC, LC-MS/MS |
| 4'-Azidocytidine-5'-monophosphate | 4'-Azido on ribose | ≥95% | HPLC, LC-MS/MS |
Experimental Protocols for Purity Validation
Accurate determination of purity relies on robust and well-defined analytical methods. Below are detailed protocols for the key experiments used to validate the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of small molecules like nucleotide monophosphates. Reversed-phase chromatography, often with a C18 column, is a common approach.
Objective: To separate 3'-OMe-GMP from potential impurities and quantify its purity based on peak area.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate and 5 mM Sodium Heptanesulfonate in water
-
Mobile Phase B: Acetonitrile
-
This compound sample, accurately weighed and dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Prepare a stock solution of the 3'-OMe-GMP sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 80% A, 20% B
-
25-30 min: Hold at 80% A, 20% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
-
Data Analysis: Integrate the peak corresponding to 3'-OMe-GMP and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for both identifying and quantifying 3'-OMe-GMP, as well as characterizing any impurities.
Objective: To confirm the molecular weight of 3'-OMe-GMP and identify potential impurities based on their mass-to-charge ratio (m/z).
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound sample, dissolved in Mobile Phase A
Procedure:
-
LC Separation: Utilize a similar HPLC method as described above, but with a formic acid-based mobile phase compatible with mass spectrometry.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Full Scan MS: m/z 100-500
-
MS/MS Fragmentation: For the parent ion of 3'-OMe-GMP (m/z 376.0), typical product ions would correspond to the loss of the phosphate group or fragmentation of the ribose moiety.
-
-
Data Analysis: The full scan will confirm the presence of the [M-H]⁻ ion for 3'-OMe-GMP. The MS/MS spectrum will provide structural confirmation. Impurities will be identified by their unique m/z values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).
Objective: To confirm the chemical structure of this compound and quantify its purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Certified internal standard with a known purity (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 3'-OMe-GMP sample and the internal standard. Dissolve both in a precise volume of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify and integrate a well-resolved proton signal from 3'-OMe-GMP (e.g., the anomeric proton or the methyl protons) and a signal from the internal standard.
-
Calculate the purity of the 3'-OMe-GMP sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the signaling pathway where 3'-OMe-GMP's triphosphate counterpart acts as an inhibitor.
Caption: Experimental workflow for the purity validation of synthetic this compound.
Caption: Mechanism of RNA synthesis inhibition by the triphosphate form of 3'-O-Methylguanosine.
A Comparative Guide to Electrophoretic Mobility Shift Assay (EMSA) and its Alternatives for Analyzing 3'-O-methylated RNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The study of interactions between RNA and proteins is fundamental to understanding gene regulation, with post-transcriptional modifications like 3'-O-methylation playing a pivotal role in modulating these interactions. This guide provides a comprehensive comparison of three widely used techniques for analyzing the binding of proteins to 3'-O-methylated RNA: the Electrophoretic Mobility Shift Assay (EMSA), the Filter-Binding Assay, and Fluorescence Polarization. We present their principles, detailed experimental protocols, and a comparative analysis to aid in selecting the most suitable method for your research needs.
Introduction to 3'-O-methylated RNA-Protein Interactions
3'-O-methylation is a chemical modification of the ribose sugar at the 3'-terminus of an RNA molecule. This modification can significantly impact the RNA's structure, stability, and its interaction with RNA-binding proteins (RBPs).[1][2] These interactions are crucial in various cellular processes, including RNA processing, transport, and translation, and their dysregulation is implicated in numerous diseases.[3][4][5][6] Therefore, robust and quantitative methods to study these interactions are essential for advancing our understanding of molecular biology and for the development of novel therapeutics.
Comparison of Key Techniques
Here, we compare the performance of EMSA, Filter-Binding Assay, and Fluorescence Polarization for the analysis of 3'-O-methylated RNA-protein interactions. While direct comparative studies on 3'-O-methylated RNA are limited, this comparison is based on the established principles of each assay and the known effects of ribose methylation on RNA properties.
| Feature | Electrophoretic Mobility Shift Assay (EMSA) | Filter-Binding Assay | Fluorescence Polarization |
| Principle | Separation of protein-RNA complexes from free RNA in a non-denaturing gel matrix based on size and charge.[7] | Retention of protein-RNA complexes on a nitrocellulose membrane while free RNA passes through.[8][9] | Measures the change in polarization of emitted light from a fluorescently labeled RNA upon protein binding, based on changes in molecular tumbling rate.[10] |
| Quantitative Analysis | Semi-quantitative to quantitative; can determine binding affinity (Kd) and stoichiometry.[11][12] | Quantitative; suitable for determining binding affinity (Kd).[13] | Highly quantitative; provides precise determination of binding affinity (Kd) and kinetics in real-time. |
| Sensitivity | High, especially with radiolabeling. Non-radioactive methods are also available. | High, particularly with radiolabeled probes. | High, dependent on the quantum yield of the fluorophore. |
| Throughput | Low to medium. | Medium to high, especially with dot-blot apparatus.[8][9] | High; readily adaptable for multi-well plate formats. |
| Information Provided | Complex stoichiometry, presence of multiple binding events, and cooperativity. | Binding affinity. | Binding affinity, kinetics (on- and off-rates), and thermodynamics. |
| Considerations for 3'-O-methylated RNA | The 3'-O-methyl group is unlikely to significantly alter electrophoretic mobility on its own, but its effect on RNA conformation and protein binding will be observable. | The modification should not interfere with the binding of the complex to the nitrocellulose membrane. | Requires fluorescent labeling of the RNA, which needs to be positioned so as not to interfere with the protein binding site or be affected by the 3'-O-methylation. |
| Advantages | Provides information on complex size and stoichiometry. Can be performed with crude cell extracts.[7] | Simple, rapid, and relatively inexpensive.[13] | Homogeneous assay (no separation step required), real-time measurements, and suitable for high-throughput screening. |
| Disadvantages | Can be time-consuming, non-equilibrium method (complexes may dissociate during electrophoresis), and often requires radioactive labels. | Non-specific binding to the filter can be an issue, provides limited information beyond binding affinity.[9] | Requires specialized equipment (plate reader with polarization filters), potential for interference from fluorescent compounds, and the fluorescent label might perturb the interaction. |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a classic technique to study RNA-protein interactions. It relies on the principle that an RNA-protein complex migrates slower through a non-denaturing polyacrylamide gel than the free RNA probe.
Detailed Methodology:
-
Probe Preparation:
-
Synthesize the 3'-O-methylated RNA probe.
-
Label the 5' end of the RNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorescent dye).
-
Purify the labeled probe using gel electrophoresis or chromatography.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order:
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
Purified protein of interest at various concentrations.
-
Non-specific competitor RNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Labeled 3'-O-methylated RNA probe (typically at a final concentration of 0.1-1 nM).
-
-
Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow complex formation.
-
-
Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel (4-8% acrylamide).
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation of the complexes.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For non-radioactive probes, transfer the RNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.
-
Filter-Binding Assay
This technique is based on the ability of nitrocellulose membranes to bind proteins but not nucleic acids. When an RNA-protein complex is passed through the filter, it is retained, allowing for the quantification of the bound RNA.[8][9]
Detailed Methodology:
-
Probe Preparation:
-
Prepare a radiolabeled or fluorescently labeled 3'-O-methylated RNA probe as described for EMSA.
-
-
Binding Reaction:
-
Set up binding reactions in a 96-well plate with varying concentrations of the protein and a constant, low concentration of the labeled RNA probe in a suitable binding buffer.
-
Incubate to allow the binding to reach equilibrium (typically 30 minutes at room temperature).
-
-
Filtration:
-
Pre-wet a nitrocellulose membrane and a underlying nylon membrane (to capture unbound RNA) with wash buffer (binding buffer without BSA or glycerol).
-
Assemble the membranes in a dot-blot or slot-blot apparatus.
-
Apply the binding reactions to the wells under a gentle vacuum.
-
Wash each well with cold wash buffer to remove unbound RNA.
-
-
Quantification:
-
Dry the membranes.
-
For radioactive probes, quantify the amount of radioactivity on each spot using a phosphorimager or scintillation counter.
-
For fluorescent probes, use a fluorescence scanner.
-
Plot the fraction of bound RNA against the protein concentration to determine the dissociation constant (Kd).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. This change is detected as an increase in the polarization of the emitted fluorescence.[10]
Detailed Methodology:
-
Probe Preparation:
-
Synthesize the 3'-O-methylated RNA probe with a fluorescent label (e.g., fluorescein, TAMRA) at either the 5' or 3' end. The position of the label should be carefully chosen to avoid interfering with protein binding.
-
-
Assay Setup:
-
In a black, low-volume multi-well plate, add a constant, low concentration (e.g., 1-10 nM) of the fluorescently labeled 3'-O-methylated RNA probe to a binding buffer.
-
Add increasing concentrations of the purified protein to the wells.
-
Include control wells with only the labeled RNA (for minimum polarization) and wells with a saturating concentration of a known binder if available (for maximum polarization).
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the potential biological context of 3'-O-methylated RNA-protein interactions, the following diagrams are provided.
Caption: General experimental workflows for EMSA, Filter-Binding Assay, and Fluorescence Polarization.
References
- 1. Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA N6-methyladenosine methylation in post-transcriptional gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-transcriptional methylation of transfer and ribosomal RNA in stress response pathways, cell differentiation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic regulation and key roles of ribonucleic acid methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. タンパク質-RNA相互作用の検出法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Epigenetics - Wikipedia [en.wikipedia.org]
- 13. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3'-O-Methylguanosine-5'-monophosphate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a chemical reagent that requires careful handling. While it is not classified as a hazardous substance or mixture in some contexts, other safety data sheets indicate potential hazards.[1] It is crucial to handle it in accordance with good industrial hygiene and safety practices.[2]
Key Safety Data Summary
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4) | P264: Wash skin thoroughly after handling. | Protective gloves, eye protection (safety glasses with side-shields or goggles), face shield, and laboratory coat.[2][3] |
| Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] | Use proper glove removal technique to avoid skin contact.[1][2] |
| Serious eye damage/eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] | Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3] | Provide appropriate exhaust ventilation at places where dust is formed.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not let the product enter drains.[1][2]
1. Waste Identification and Segregation:
- Identify all waste containing this compound. This includes pure, unused product, expired materials, and contaminated consumables (e.g., pipette tips, tubes, gloves).
- Segregate this chemical waste from other laboratory waste streams (e.g., biological, radioactive, regular trash).
2. Containerization:
- Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
- The label should include:
- The full chemical name: "this compound"
- The words "Hazardous Waste" or "Chemical Waste"
- Associated hazard symbols (if applicable based on your institution's guidelines)
- The date of accumulation.
- Keep the container tightly closed when not in use.[3][4]
3. Waste Collection and Storage:
- For spills, sweep up the solid material, taking care not to create dust, and place it into the designated waste container.[2][4]
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.[3]
4. Final Disposal:
- Dispose of the contents and the container through an approved and licensed waste disposal company.[3][4]
- Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must comply with local, state, and federal regulations.
References
Personal protective equipment for handling 3'-O-Methylguanosine-5'-monophosphate
Essential Safety and Handling Guide for 3'-O-Methylguanosine-5'-monophosphate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound, ensuring laboratory safety and procedural integrity.
This document provides crucial safety and logistical information for the proper handling of this compound (CAS No. 400806-41-9)[1][2]. As a biochemical reagent used in life science research, adherence to strict safety protocols is paramount to mitigate potential hazards and ensure a safe laboratory environment[2]. The following guidelines are based on standard laboratory practices for handling chemical and biological materials.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed[3]. The minimum recommended PPE for handling this compound is outlined below.
| PPE Component | Specification | Purpose |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Nitrile is preferred for its chemical resistance. Double gloving is advised for added protection during handling[3][4]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. A face shield may be necessary for procedures with a high risk of splashing[3]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination[4]. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated[5]. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is essential for minimizing risk and ensuring the integrity of the experiment.
-
Preparation :
-
Ensure the work area is clean, uncluttered, and designated for handling this compound.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Donning PPE :
-
Handling the Compound :
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet, especially when handling powders or creating solutions, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use designated and properly calibrated equipment (e.g., spatulas, pipettes) for transferring the compound.
-
Keep containers of this compound closed when not in use. The compound should be stored at -20°C[1].
-
-
Post-Handling :
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves, then the lab coat, followed by eye protection, and finally the inner pair of gloves[5].
-
Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory[6].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Waste Segregation : All waste generated from handling this compound, including unused product, contaminated PPE (gloves, lab coats), and disposable labware, should be considered chemical waste.
-
Collection :
-
Collect solid waste in a designated, leak-proof container lined with a biohazard bag and clearly labeled as "Chemical Waste"[6].
-
Collect liquid waste containing the compound in a separate, labeled, and sealed container.
-
-
Disposal :
Experimental Workflow for Safe Handling
The following diagram illustrates the logical sequence of steps for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. This compound, 400806-41-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
